Ingenane
Description
Properties
CAS No. |
67707-88-4 |
|---|---|
Molecular Formula |
C20H34 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadecane |
InChI |
InChI=1S/C20H34/c1-12-6-15-11-20(10-13(2)8-16(20)7-12)14(3)9-17-18(15)19(17,4)5/h12-18H,6-11H2,1-5H3 |
InChI Key |
JHORJRSRQZDYPZ-UHFFFAOYSA-N |
SMILES |
CC1CC2CC(CC23CC(C1)C4C(C4(C)C)CC3C)C |
Canonical SMILES |
CC1CC2CC(CC23CC(C1)C4C(C4(C)C)CC3C)C |
Synonyms |
ingenane |
Origin of Product |
United States |
Foundational & Exploratory
Natural Sources of Ingenane Diterpenoids: A Technical Guide for Researchers
Introduction: Ingenane diterpenoids are a class of polycyclic compounds characterized by a unique 5/7/6/3-fused ring system. These natural products, particularly those isolated from the genus Euphorbia, have garnered significant attention from the scientific community due to their potent biological activities. The most prominent member, ingenol mebutate (ingenol-3-angelate), was approved for the topical treatment of actinic keratosis, highlighting the therapeutic potential of this chemical class.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound diterpenoids, quantitative data on their abundance, detailed experimental protocols for their isolation and analysis, and a visualization of their biosynthetic pathway.
Primary Natural Sources
The principal natural sources of this compound diterpenoids are plants belonging to the genus Euphorbia, a large and diverse genus in the family Euphorbiaceae.[3][4] These compounds are typically found in the latex, a milky sap produced by these plants. While numerous Euphorbia species have been investigated, some are particularly notable for their this compound content.
Key Euphorbia species identified as sources of this compound diterpenoids include:
-
Euphorbia peplus: Widely known as petty spurge, this plant is the original natural source of ingenol mebutate (trade name Picato).[1][5] The sap contains ingenol mebutate at a concentration of approximately 200 μg/ml.
-
Euphorbia lathyris: Known as caper spurge, this species is utilized for the industrial extraction of an ingenol derivative that can be chemically converted to ingenol mebutate, often due to its higher biomass availability compared to E. peplus.[6][7]
-
Euphorbia myrsinites: A 2017 study screening 38 Euphorbia species found that the lower leafless stems of E. myrsinites contained the highest concentration of ingenol, reaching 547 mg/kg of dry plant weight.[8]
-
Euphorbia trigona: This species has been shown to contain various ingenol and ingol-type diterpenes, with some derivatives exhibiting potent cytotoxic activity.[9][10]
-
Euphorbia antiquorum: Recent research has led to the isolation of 15 this compound diterpenoids from this species, including 10 previously unreported compounds.[4][11]
-
Euphorbia kansui: This plant is a source of numerous this compound and jatrophane-type diterpenoids.[12]
-
Euphorbia hylonoma: Thirteen new and eight known Euphorbia diterpenoids, primarily ingenanes, have been isolated from this species.[5][13]
-
Euphorbia royleana: Phytochemical investigations have yielded new this compound and ingol diterpenoids from this plant.[7][14]
While plants are the primary source, the biosynthesis of these complex molecules involves intricate enzymatic pathways, which are being explored for potential microbial production systems, though no natural microbial sources have been identified to date.
Quantitative Data on this compound Diterpenoid Content
The concentration of this compound diterpenoids can vary significantly between species and even different tissues within the same plant. The following table summarizes available quantitative data for ingenol and its derivatives in various Euphorbia species.
| Euphorbia Species | Plant Part | This compound Diterpenoid | Concentration | Reference |
| E. myrsinites | Lower leafless stems | Ingenol | 547 mg/kg (dry weight) | [8] |
| E. peplus | Sap | Ingenol Mebutate | ~200 µg/mL | |
| E. kansui | Dried Roots | Kansuiphorin C | Varies (UFLC-MS/MS data) | [15] |
| E. kansui | Dried Roots | 5-O-benzoyl-20-deoxyingenol | Varies (UFLC-MS/MS data) | [15] |
| E. kansui | Dried Roots | 20-deoxyingenol | Varies (UFLC-MS/MS data) | [15] |
| E. kansui | Dried Roots | 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | Varies (UFLC-MS/MS data) | [15] |
| E. kansui | Dried Roots | 20-O-(2'E,4'Z-decadienoyl)ingenol | Varies (UFLC-MS/MS data) | [15] |
| E. kansui | Dried Roots | Ingenol | Varies (UFLC-MS/MS data) | [15] |
Biosynthesis of this compound Diterpenoids
The biosynthesis of this compound diterpenoids in Euphorbia is a complex multi-step process originating from the general isoprenoid pathway. The pathway culminates in the formation of the characteristic this compound skeleton, which is then further diversified by various modifying enzymes.
The key steps are:
-
Formation of Casbene: The pathway begins with geranylgeranyl diphosphate (GGPP), which is cyclized by casbene synthase (CS) to form the macrocyclic diterpene casbene.[6]
-
Oxidation of Casbene: Casbene undergoes regio-specific oxidations catalyzed by two cytochrome P450 enzymes, CYP71D445 (9-oxidation) and CYP726A27 (5-oxidation).[6]
-
Cyclization to Lathyrane Skeleton: The oxidized casbene derivative is then acted upon by an alcohol dehydrogenase (ADH), which catalyzes dehydrogenation and subsequent rearrangement and cyclization to form jolkinol C, a lathyrane-type diterpenoid.[6] Jolkinol C is considered a key intermediate in the biosynthesis of more complex diterpenoids, including ingenanes.[6]
-
Formation of the Ingenol Core: The precise enzymatic steps leading from the lathyrane skeleton to the this compound core are still under investigation but are proposed to involve further oxidative cyclizations.
-
Esterification and Acylation: The final steps in the biosynthesis of compounds like ingenol mebutate involve the derivatization of the ingenol scaffold. BAHD-acyltransferases catalyze the addition of acyl groups. For instance, EpBAHD-06 and EpBAHD-08 in E. peplus catalyze the addition of angelyl-CoA to the ingenol core to produce ingenol-3-angelate (ingenol mebutate).[2][16] Further acetylation can occur, for example, by EpBAHD-07 and EpBAHD-11, to form ingenol-3-angelate-20-acetate.[16]
Caption: Biosynthetic pathway of this compound diterpenoids.
Experimental Protocols
Extraction and General Isolation of this compound Diterpenoids
The following is a generalized protocol for the extraction and isolation of this compound diterpenoids from Euphorbia plant material, compiled from various literature sources.[13][17]
1. Plant Material Preparation:
-
Collect fresh plant material (e.g., aerial parts, roots, or whole plant).
-
Air-dry the material in a shaded, well-ventilated area until brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in 95% ethanol (EtOH) or methanol (MeOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Allow the extraction to proceed for 24-72 hours with occasional agitation. The process can be repeated 3-5 times to ensure exhaustive extraction.
-
Combine the solvent extracts and filter to remove solid plant debris.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
3. Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), and finally ethyl acetate (EtOAc). This compound diterpenoids typically partition into the moderately polar fractions (CHCl₃ and EtOAc).
-
Collect each fraction and evaporate the solvent under reduced pressure.
4. Chromatographic Separation:
-
Column Chromatography (CC):
-
Subject the active fraction (e.g., CHCl₃ fraction) to open column chromatography on silica gel.
-
Elute the column with a gradient solvent system, typically starting with a nonpolar solvent like n-hexane or petroleum ether and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) using an appropriate solvent system and visualizing with vanillin-sulfuric acid reagent and heating.
-
-
Further Purification:
-
Pool fractions containing compounds of interest based on their TLC profiles.
-
Perform repeated column chromatography on the pooled fractions using different stationary phases like reversed-phase C18 silica gel or Sephadex LH-20 (eluting with MeOH) to separate compounds with similar polarities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, use preparative or semi-preparative HPLC on normal-phase or reversed-phase columns to isolate pure this compound diterpenoids.
-
Caption: General workflow for this compound diterpenoid extraction.
Characterization and Quantification by UFLC-MS/MS
This protocol is based on a validated method for the simultaneous determination of six this compound-type diterpenoids in Euphorbia kansui.[15]
1. Instrumentation:
-
Ultra-Fast Liquid Chromatography system coupled with a tandem mass spectrometer (UFLC-MS/MS).
2. Chromatographic Conditions:
-
Column: Waters BEH RP18 column (2.1 mm × 100 mm, 2.5 μm).
-
Mobile Phase:
-
A: 0.1% formic acid in acetonitrile.
-
B: 0.1% formic acid in water.
-
-
Gradient Elution: A suitable gradient program to separate the target analytes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: Appropriate volume based on sample concentration and system sensitivity.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-product ion transitions for each target this compound diterpenoid must be optimized.
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, nebulizer gas, curtain gas, and collision gas pressure according to the specific instrument.
4. Sample and Standard Preparation:
-
Standard Solutions: Prepare stock solutions of purified this compound diterpenoid standards in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by serial dilution for calibration curve construction.
-
Sample Preparation:
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent (e.g., methanol) using ultrasonication or maceration.
-
Filter the extract through a 0.22 μm membrane filter before injection into the UFLC-MS/MS system.
-
5. Data Analysis:
-
Identify each compound by its retention time and specific MRM transition.
-
Quantify the amount of each this compound diterpenoid in the sample by comparing its peak area to the calibration curve generated from the standards.
Conclusion
The genus Euphorbia stands as the exclusive and rich natural source of this compound diterpenoids. The structural complexity and significant biological activities of these compounds, particularly in oncology, continue to drive research in their natural sourcing, biosynthesis, and chemical synthesis. While direct extraction from plants like E. peplus and E. myrsinites remains a primary method, advancements in understanding their biosynthetic pathways are paving the way for metabolic engineering and synthetic biology approaches to ensure a sustainable supply for future drug development and clinical applications. The methodologies outlined in this guide provide a foundation for researchers to explore and harness the potential of these valuable natural products.
References
- 1. This compound Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of BAHD-acyltransferase enzymes involved in this compound diterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound diterpenoids with anti-inflammatory activity from Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Total synthesis outshines biotech route to anticancer drug | Research | Chemistry World [chemistryworld.com]
- 13. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud [mdpi.com]
- 14. New this compound and ingol diterpenoids from Euphorbia royleana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of content-toxicity-activity of six this compound-type diterpenoids between Euphorbia kansui before and after stir-fried with vinegar by using UFLC-MS/MS, zebrafish embryos and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. themoonlight.io [themoonlight.io]
- 17. scispace.com [scispace.com]
An In-depth Technical Guide to the Biological Activity of Ingenane Compounds from Euphorbia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of ingenane diterpenoids derived from plants of the Euphorbia genus. It details their mechanisms of action, supported by quantitative data and key experimental protocols, to serve as a resource for ongoing research and development in oncology and immunology.
Introduction
The genus Euphorbia is a rich source of structurally diverse and biologically active diterpenoids. Among these, the this compound class has garnered significant attention for its potent therapeutic properties.[1] Ingenol mebutate (Picato®), an this compound ester isolated from the sap of Euphorbia peplus, was approved for the topical treatment of actinic keratosis, highlighting the clinical potential of this compound class.[1] Ingenanes exert their effects through complex mechanisms, primarily involving direct cytotoxicity and robust immunomodulation, making them promising candidates for anti-cancer and anti-inflammatory drug discovery.[2][3] This document synthesizes the current understanding of their biological activities, focusing on the underlying molecular pathways and methodologies for their evaluation.
Core Biological Activities and Mechanisms of Action
This compound compounds exhibit a dual mechanism of action: direct induction of cell death in target cells and a secondary, potent inflammatory response that enhances therapeutic efficacy.
Anti-Cancer Activity: Protein Kinase C Activation
The primary mechanism for the anti-cancer effects of ingenol mebutate and related compounds is the activation of Protein Kinase C (PKC) isoforms.[4] Specifically, ingenol mebutate directly binds to and activates PKCδ.[1][5] This activation initiates a downstream signaling cascade through the MEK/ERK pathway, ultimately leading to mitochondrial swelling, loss of membrane integrity, and rapid necrotic cell death.[5][6][7] This targeted cytotoxicity is particularly effective against rapidly proliferating keratinocytes and squamous cell carcinoma (SCC) cells.[6] The activation of this pathway also leads to the induction of interleukin decoy receptors IL1R2 and IL13RA2, which contributes to the reduction in cell viability.[6]
Anti-inflammatory Activity: NF-κB Pathway Inhibition
Several this compound diterpenoids demonstrate significant anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] In inflammatory states, such as those induced by lipopolysaccharide (LPS), the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[10][11] Certain ingenanes exert their anti-inflammatory effect by preventing the activation of the IKK complex, thereby blocking IκBα phosphorylation and keeping the NF-κB dimer sequestered and inactive in the cytoplasm.[8][10]
Quantitative Data Summary
The biological potency of this compound compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). The following tables summarize reported values for cytotoxic and anti-inflammatory activities.
Table 1: Cytotoxic and Antiproliferative Activity of this compound Compounds
| Compound/Derivative | Cell Line | Activity Type | IC₅₀ (µM) | Reference(s) |
| Ingenol Mebutate | HPV-Ker | Cytotoxicity | 0.84 | [12] |
| This compound Derivative 6 | HPV-Ker | Cytotoxicity | 0.39 | [12] |
| This compound Derivative 7 | HPV-Ker | Cytotoxicity | 0.32 | [12] |
| Kansuijatrophanol C | HepG2 | Antiproliferative | 9.47 | [8] |
| Kansuijatrophanol D | MCF-7 | Antiproliferative | 6.29 | [8] |
| Kansuijatrophanol D | DU145 | Antiproliferative | 4.19 | [8] |
| Sterenoid E | HL-60 | Cytotoxicity | 4.7 | [13] |
| Sterenoid E | SMMC-7721 | Cytotoxicity | 7.6 | [13] |
| Euphorbia Factor L3 | BK | Cytotoxicity | 6.1 | [14] |
| Euphorbia Factor L9 | BK | Cytotoxicity | 7.9 | [14] |
| Triterpenoid 12 | A549 | Cytotoxicity | 14.84 | [2] |
| Triterpenoid 13 | A549 | Cytotoxicity | 27.11 | [2] |
Table 2: Anti-inflammatory Activity of this compound Compounds
| Compound/Derivative | Assay System | Activity Type | IC₅₀ (µM) | Reference(s) |
| Euphorkans A (1) | LPS-stimulated RAW264.7 | NO Inhibition | 2.78 - 10.6 | [8] |
| Compound 5 | LPS-stimulated RAW264.7 | NO Inhibition | 2.78 - 10.6 | [8] |
| 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol | LPS-stimulated RAW264.7 | NO Inhibition | 0.30 | [8] |
| 6β,7β-epoxy-3β,4β,5β-trihydroxyl-20-deoxyingenol | LPS-stimulated RAW264.7 | NO Inhibition | 0.55 | [8] |
| 3-O-benzoyl-13-O-dodecanoateingenol | LPS-stimulated RAW264.7 | NO Inhibition | 0.56 | [8] |
| 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | LPS-stimulated RAW264.7 | NO Inhibition | 0.57 | [8] |
| 20-deoxyingenol | LPS-stimulated RAW264.7 | NO Inhibition | 2.98 | [8] |
| Kansuingol A | PMA-stimulated HMC-1 | IL-6 Inhibition | 2.96 | [9] |
| Kansuingol B | PMA-stimulated HMC-1 | IL-6 Inhibition | 1.94 | [9] |
Experimental Protocols and Workflows
The discovery and evaluation of this compound compounds involve a multi-step process from plant extraction to detailed biological assays.
General Workflow for Isolation and Bioactivity Screening
The process begins with the collection and extraction of plant material, followed by systematic fractionation and purification to isolate individual compounds. These pure compounds are then subjected to a battery of in vitro assays to determine their biological effects.
Protocol: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the quantity of which is proportional to the number of viable cells.
-
Cell Plating: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Aspirate the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to a working concentration of 0.5 mg/mL in serum-free medium. Add 10-20 µL of the MTT labeling reagent to each well (final concentration ~0.45-0.5 mg/mL).[16]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[15]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with LPS.
-
Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound compounds for 1-2 hours prior to stimulation.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.[8]
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) in the supernatant is proportional to the absorbance.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control to determine the IC₅₀ value.[8]
Conclusion and Future Directions
This compound diterpenoids from Euphorbia species are potent modulators of critical cellular pathways, demonstrating significant potential in oncology and inflammatory disease research. Their dual action of inducing rapid, targeted necrosis while simultaneously stimulating an immune response provides a unique therapeutic strategy. The well-defined PKC/MEK/ERK and NF-κB signaling pathways serve as clear targets for mechanism-based drug design and optimization.
Future research should focus on expanding the library of characterized this compound compounds and performing detailed structure-activity relationship (SAR) studies to improve potency and reduce off-target effects.[18] Exploring novel delivery systems to enhance bioavailability and target specificity for systemic cancers is a critical next step. Furthermore, investigating the synergistic potential of this compound compounds with existing chemotherapies or immunotherapies could unlock new, more effective treatment paradigms.
References
- 1. researchgate.net [researchgate.net]
- 2. New this compound and ingol diterpenoids from Euphorbia royleana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. DSpace [tutvital.tut.ac.za]
Ingenane skeleton biosynthesis pathway
An In-Depth Technical Guide to the Ingenane Skeleton Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound diterpenoids are a class of structurally complex natural products found predominantly in plants of the Euphorbiaceae family. These compounds have garnered significant attention from the scientific and pharmaceutical communities due to their wide range of biological activities, including potent anti-cancer and anti-viral properties. A prominent example is ingenol-3-angelate (ingenol mebutate), which was approved for the topical treatment of actinic keratosis.[1][2] The intricate "inside-outside" stereochemistry of the this compound skeleton presents a formidable challenge for chemical synthesis, making the elucidation of its biosynthetic pathway a critical step towards sustainable production through synthetic biology approaches.[3]
This technical guide provides a comprehensive overview of the current understanding of the this compound skeleton biosynthesis pathway, from the universal diterpene precursor to the formation of the core this compound structure and its subsequent functionalization. It consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the biochemical transformations.
Core Biosynthetic Pathway
The biosynthesis of the this compound skeleton is a multi-step process involving terpene cyclases, cytochrome P450 monooxygenases (CYPs), alcohol dehydrogenases (ADHs), and acyltransferases. The pathway can be broadly divided into three key stages:
-
Formation of the Diterpene Precursor: The pathway begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP).[4] GGPP is synthesized in plants through the methylerythritol phosphate (MEP) pathway located in the plastids.[5]
-
Construction of the Lathyrane Intermediate: The first committed step is the cyclization of GGPP to the macrocyclic diterpene casbene, a reaction catalyzed by casbene synthase (CS).[4] Casbene then undergoes a series of oxidation and cyclization reactions to form the lathyrane diterpenoid, jolkinol C. This intermediate is a crucial branch point in the biosynthesis of several classes of Euphorbia diterpenoids, including ingenanes and jatrophanes.[6] The conversion of casbene to jolkinol C is catalyzed by the sequential action of two cytochrome P450 enzymes, CYP71D445 and CYP726A27, and an alcohol dehydrogenase (ADH).[7]
-
Formation of the this compound Skeleton and Final Esters: The enzymatic steps leading from jolkinol C to the core this compound skeleton are currently hypothetical and represent a significant area of ongoing research.[6][8] It is proposed that a series of oxidative modifications and intramolecular rearrangements are required to transform the lathyrane scaffold into the characteristic 5/7/6/3-fused ring system of the ingenanes.[6] Once the ingenol core is formed, it is further decorated by acyltransferases, which attach various ester groups to produce the final bioactive ingenol esters, such as ingenol-3-angelate.[9]
Signaling Pathway and Regulation
While the direct transcriptional regulation of the this compound biosynthesis pathway is not fully elucidated, the activity of related compounds on cellular signaling pathways provides some insights. This compound-type diterpenoids are known activators of Protein Kinase C (PKC), particularly the PKCδ isoform.[10][11] This activation can trigger downstream signaling cascades, including the MAPK and NF-κB pathways, which are involved in processes like inflammation, cell proliferation, and apoptosis.[10][11][12] It is plausible that feedback mechanisms involving these pathways could influence the expression of biosynthetic genes, though this remains to be experimentally verified.
Data Presentation
Quantitative data on the this compound biosynthesis pathway is sparse in the literature, particularly regarding enzyme kinetics. However, data on product yields in various systems provide valuable benchmarks for metabolic engineering efforts.
Table 1: Production Titers of Key Intermediates and Final Products
| Compound | Host Organism | Production Titer | Reference(s) |
| Casbene | Saccharomyces cerevisiae | 31 mg/L | [13] |
| Jolkinol C | Saccharomyces cerevisiae | 800 mg/L | [14] |
| Ingenol | Euphorbia myrsinites | 547 mg/kg of dry weight | [7] |
| Ingenol-3-angelate | Euphorbia peplus | Biomass yields of 460 g/m² with variable concentrations | [15] |
Table 2: Kinetic Parameters of Casbene Synthase from Ricinus communis
| Substrate | Km | Reference(s) |
| Geranylgeranyl pyrophosphate | 1.9 µM | [16] |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
Protocol 1: Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana
This protocol describes the transient expression of candidate genes in N. benthamiana to functionally characterize enzymes in the this compound biosynthesis pathway.
1. Vector Construction:
- Clone the full-length or N-terminally truncated coding sequences of candidate genes (e.g., CYPs, ADHs) into a plant expression vector such as pEAQ-HT.
- Incorporate a C-terminal tag (e.g., 6xHis) for protein detection.
2. Agrobacterium tumefaciens Transformation:
- Transform the expression constructs into A. tumefaciens strain GV3101 by electroporation.
- Select for transformed colonies on LB agar plates containing appropriate antibiotics (e.g., rifampicin, kanamycin).
3. Plant Infiltration:
- Grow a 5 mL overnight culture of the transformed A. tumefaciens in LB medium with antibiotics at 28°C.
- Inoculate a larger culture and grow to an OD600 of 0.8-1.0.
- Harvest the cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).
- Adjust the final OD600 to 0.5. For co-expression of multiple genes, mix the bacterial suspensions in equal ratios.
- Infiltrate the abaxial side of leaves of 4-6 week old N. benthamiana plants using a needleless syringe.[4][5][8][9][17]
4. Metabolite Extraction and Analysis:
- Harvest the infiltrated leaf tissue 5-7 days post-infiltration.
- Freeze-dry and grind the tissue to a fine powder.
- Extract metabolites with a suitable solvent (e.g., ethyl acetate or methanol).
- Analyze the extracts by LC-MS/MS to identify the enzymatic products.
Vector_Construction [label="Vector Construction"];
Agro_Transformation [label="Agrobacterium Transformation"];
Plant_Infiltration [label="Plant Infiltration"];
Metabolite_Extraction [label="Metabolite Extraction"];
LC_MS_Analysis [label="LC-MS/MS Analysis"];
Vector_Construction -> Agro_Transformation;
Agro_Transformation -> Plant_Infiltration;
Plant_Infiltration -> Metabolite_Extraction;
Metabolite_Extraction -> LC_MS_Analysis;
}
Protocol 2: Virus-Induced Gene Silencing (VIGS) in Euphorbia
VIGS is a powerful tool for reverse genetics to study gene function in plants. This protocol is adapted for use in Euphorbia species.
1. VIGS Vector Construction:
- Select a 200-400 bp fragment of the target gene's coding sequence, avoiding conserved domains.
- Clone the fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).
2. Agrobacterium Preparation:
- Transform the pTRV2 construct and the pTRV1 helper plasmid into separate A. tumefaciens GV3101 strains.
- Grow overnight cultures of both strains and prepare infiltration suspensions as described in Protocol 1.
- Mix the pTRV1 and pTRV2 suspensions in a 1:1 ratio.
3. Plant Inoculation:
- Inoculate young, actively growing Euphorbia plants (e.g., at the 4-6 leaf stage) by syringe infiltration or vacuum infiltration.
- Include a positive control targeting a gene with a visible phenotype (e.g., phytoene desaturase, which causes photobleaching).
4. Analysis of Gene Silencing and Metabolite Profile:
- After 2-3 weeks, observe the phenotype and collect tissue from silenced and control plants.
- Quantify the transcript levels of the target gene using qRT-PCR to confirm silencing.
- Extract and analyze the metabolite profile by LC-MS/MS to determine the effect of gene silencing on the biosynthesis of this compound diterpenoids.[2][10][12][18][19][20][21]
Protocol 3: LC-MS/MS Analysis of Diterpenoids
This protocol provides a general framework for the analysis of this compound diterpenoids from plant extracts.
1. Sample Preparation:
- Perform a liquid-liquid extraction of the crude plant extract (e.g., methanol extract) with a solvent of intermediate polarity like ethyl acetate.
- Evaporate the solvent and redissolve the residue in a suitable solvent for injection (e.g., methanol or acetonitrile).
- Filter the sample through a 0.22 µm syringe filter.
2. Chromatographic Separation:
- Use a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).
- Employ a binary solvent system with a gradient elution, for example:
- Solvent A: Water with 0.1% formic acid
- Solvent B: Acetonitrile with 0.1% formic acid
- A typical gradient could be: 50-100% B over 15 minutes, hold at 100% B for 3 minutes, and re-equilibrate at 50% B for 5 minutes.[10]
3. Mass Spectrometry Detection:
- Use an electrospray ionization (ESI) source in positive ion mode.
- Perform full scan analysis to detect parent ions of interest.
- Use data-dependent MS/MS to acquire fragmentation spectra for structural elucidation.
- For targeted quantification, use multiple reaction monitoring (MRM) with authentic standards or stable isotope-labeled internal standards.[7][10][22][23][24][25]
Mandatory Visualization
Conclusion
The biosynthesis of the this compound skeleton is a complex and fascinating pathway that is beginning to be unraveled. While the early steps leading to the key intermediate jolkinol C are now reasonably well understood, the subsequent transformations into the this compound core remain a "black box" that requires further investigation. The experimental approaches outlined in this guide, including heterologous expression and gene silencing, will be instrumental in identifying the missing enzymes and elucidating the complete pathway. The availability of quantitative data, although currently limited, will be crucial for the successful metabolic engineering of microbial or plant-based systems for the sustainable production of these valuable medicinal compounds. Future research in this area holds great promise for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Virus-induced gene silencing for functional analysis of selected genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening and directed evolution of terpene synthase-catalyzed cylization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patharkar.com [patharkar.com]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Enzyme kinetics for clinically relevant CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. uniprot.org [uniprot.org]
- 17. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Virus-Induced Gene Silencing for Functional Genomics of Specialized Metabolism in Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Combinatorial optimization of pathway, process and media for the production of p‐coumaric acid by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 24. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. phcogres.com [phcogres.com]
The Therapeutic Potential of Ingenane Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning therapeutic potential of ingenane diterpenoids, a class of tetracyclic diterpenes predominantly found in the Euphorbia genus of plants. This document provides a comprehensive overview of their mechanisms of action, summarizes key quantitative data on their biological activities, and furnishes detailed experimental protocols for their study. Furthermore, it visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of these promising natural products.
Introduction to this compound Diterpenoids
This compound diterpenoids are characterized by a unique 5/7/6/3-fused tetracyclic carbon skeleton. The most well-known member of this class is ingenol-3-angelate, also known as ingenol mebutate (Picato®), which has been approved for the topical treatment of actinic keratosis.[1] Beyond this application, the broader class of this compound diterpenoids has demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties, making them a focal point of natural product drug discovery.[2][3][4]
Mechanisms of Action
The therapeutic effects of this compound diterpenoids are primarily attributed to their ability to modulate key signaling pathways, with the activation of Protein Kinase C (PKC) being a central mechanism.[5]
Protein Kinase C (PKC) Activation
This compound diterpenoids are potent activators of PKC isozymes.[5] They mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC and inducing its activation. This activation triggers a cascade of downstream signaling events that can lead to diverse cellular outcomes, including apoptosis, inflammation, and immune cell activation.[6] The specific PKC isoforms activated and the resulting biological response can vary depending on the specific this compound diterpenoid structure and the cellular context.[6]
Dual Mechanism in Cancer Therapy
In the context of cancer, particularly skin malignancies, ingenol mebutate exhibits a dual mechanism of action:
-
Direct Cytotoxicity: At higher concentrations, ingenol mebutate induces rapid necrotic cell death in cancer cells.[7] This is believed to be initiated by PKC-dependent mitochondrial swelling and disruption of the plasma membrane.[7]
-
Induction of an Inflammatory Response: At lower concentrations, ingenol mebutate promotes an inflammatory response characterized by the infiltration of neutrophils and other immune cells.[7] This immune-mediated response helps to eliminate any remaining tumor cells.
Anti-inflammatory and Immunomodulatory Effects
Certain this compound diterpenoids have demonstrated significant anti-inflammatory properties. Their mechanism in this regard involves the modulation of key inflammatory pathways, such as the inhibition of NF-κB and the activation of the Nrf2 signaling pathway.[4] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), COX-2, and IL-6.[4]
Therapeutic Applications and Quantitative Data
The diverse biological activities of this compound diterpenoids have led to their investigation for a range of therapeutic applications. The following tables summarize the quantitative data from various studies.
Table 1: Anti-Cancer and Cytotoxic Activity of this compound Diterpenoids
| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |
| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker (Keratinocytes) | Cytotoxicity | 0.39 µM (24h), 0.32 µM (48h) | [8][9] |
| 17-acetoxyingenol 3 angelate 5,20-diacetate | HPV-Ker (Keratinocytes) | Cytotoxicity | 0.32 µM (24h), 0.87 µM (48h) | [8][9] |
| Ingenol Mebutate | HPV-Ker (Keratinocytes) | Cytotoxicity | 0.84 µM (24h), 0.96 µM (48h) | [8][9] |
| Kansuijatrophanol C | HepG2 (Liver Cancer) | Antiproliferative | 9.47 ± 0.31 µM | [10] |
| Kansuijatrophanol D | MCF-7 (Breast Cancer) | Antiproliferative | 6.29 ± 0.18 µM | [10] |
| Kansuijatrophanol D | DU145 (Prostate Cancer) | Antiproliferative | 4.19 ± 0.32 µM | [10] |
| Triterpenoid from E. royleana | A549 (Lung Cancer) | Cytotoxicity | 14.84 ± 0.56 µM | [11][12] |
| Triterpenoid from E. royleana | A549 (Lung Cancer) | Cytotoxicity | 27.11 ± 1.65 µM | [11][12] |
Table 2: Anti-HIV Activity of this compound Diterpenoids
| Compound | Activity | IC50 Value (nM) | Selectivity Index (SI) | Reference |
| This compound Diterpenoid 1 | Anti-HIV-1 | 0.7 | 20,263 | [2][13][14] |
| This compound Diterpenoid 2 | Anti-HIV-1 | 2.3 | 11,307 | [13] |
| Ingenol-3-mebutate | Anti-HIV-1 | 17 | N/A | |
| Ingenol-3,20-dibenzoate | Anti-HIV-1 | 27 | N/A | [15] |
| Various this compound Diterpenoids (long aliphatic chains) | Anti-HIV-1 | 0.7 - 9.7 | 96.2 - 20,263 | [2][14] |
Table 3: Anti-Inflammatory Activity of this compound Diterpenoids
| Compound | Cell Line | Inhibitory Action | IC50 Value (µM) | Reference |
| Compound 1 from E. esula | RAW 264.7 | NO Production | N/A | [16] |
| Compound 2 from E. esula | BMM | Osteoclast Formation | 3.4 | [16] |
| Compound 4 from E. esula | BMM | Osteoclast Formation | 4.3 | [16] |
| Compound 7 from E. esula | BMM | Osteoclast Formation | 2.1 | [16] |
| Compound 8 from E. esula | BMM | Osteoclast Formation | 0.5 | [16] |
| Compound 9 from E. esula | BMM | Osteoclast Formation | 1.5 | [16] |
| Compound 11 from E. esula | BMM | Osteoclast Formation | 4.5 | [16] |
| Tigliane Diterpenoid 1 from E. kansuensis | RAW 264.7 | NO Production | 9.41 ± 0.82 | [17] |
| Tigliane Diterpenoid 8 from E. kansuensis | RAW 264.7 | NO Production | 44.8 | [17] |
| Abietane Diterpenoid 2 from N. bracteata | RAW 264.7 | NO Production | 19.2 | [18] |
| Abietane Diterpenoid 4 from N. bracteata | RAW 264.7 | NO Production | 18.8 | [18] |
| Amide Alkaloid 5 from N. bracteata | RAW 264.7 | NO Production | 18.0 | [18] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound diterpenoids.
Isolation and Purification of this compound Diterpenoids from Euphorbia Species
This protocol describes a general procedure for the extraction and isolation of this compound diterpenoids.
-
Plant Material Collection and Preparation: Collect fresh aerial parts of the Euphorbia species. Air-dry the plant material in the shade and then grind it into a coarse powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The this compound diterpenoids are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Further Purification: Combine fractions showing similar TLC profiles and subject them to further purification using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound diterpenoids.
-
Structure Elucidation: Characterize the structure of the isolated compounds using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS). The absolute configuration can be determined using Mosher's method.[1]
Cytotoxicity and Antiproliferative Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic and antiproliferative effects of this compound diterpenoids on cancer cell lines.[19][20]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound diterpenoid in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value using non-linear regression analysis.[21]
Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol measures the inhibitory effect of this compound diterpenoids on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[22][23]
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound diterpenoid for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.
-
Griess Reaction:
-
Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-stimulated control.
Anti-HIV Activity (p24 Antigen ELISA)
This protocol describes the evaluation of the anti-HIV activity of this compound diterpenoids by measuring the level of the HIV-1 p24 capsid protein.[24][25][26][27][28]
-
Cell Infection: Infect a suitable target cell line (e.g., MT-4 cells) with a laboratory-adapted strain of HIV-1 in the presence of various concentrations of the this compound diterpenoid.
-
Incubation: Incubate the infected cells for a period of 4-7 days to allow for viral replication.
-
Sample Collection: Collect the cell culture supernatant at the end of the incubation period.
-
p24 ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.
-
Block the plate with a suitable blocking buffer.
-
Add the cell culture supernatants and a p24 standard to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the p24 standard. Calculate the concentration of p24 in the samples and determine the percentage of inhibition of viral replication compared to the untreated control.
Western Blot Analysis of Signaling Proteins
This protocol details the analysis of protein expression and phosphorylation in signaling pathways such as SRC/PI3K/Akt.[29][30][31][32]
-
Cell Lysis: Treat cells with the this compound diterpenoid for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-SRC, total SRC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
This compound Diterpenoid-Induced PKC/MEK/ERK Signaling Pathway.
Anti-inflammatory Mechanism of this compound Diterpenoids.
Experimental Workflows
Workflow for the Isolation of this compound Diterpenoids.
Experimental Workflow for the MTT Cytotoxicity Assay.
Conclusion
This compound diterpenoids represent a class of natural products with significant and diverse therapeutic potential. Their ability to modulate key cellular signaling pathways, particularly the PKC family of kinases, underpins their potent anti-cancer, anti-inflammatory, and antiviral activities. While ingenol mebutate has paved the way for their clinical application, a vast number of other this compound derivatives from various Euphorbia species remain to be fully explored. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate these promising compounds and unlock their full therapeutic potential for the development of new and effective drugs.
References
- 1. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound diterpenoids with anti-inflammatory activity from Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New this compound and ingol diterpenoids from Euphorbia royleana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Potent Anti-HIV this compound Diterpenoids from Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Six new tigliane diterpenoids with anti-inflammatory activity from <i>Euphorbia kansuensis</i> - Arabian Journal of Chemistry [arabjchem.org]
- 18. mdpi.com [mdpi.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. hiv-forschung.de [hiv-forschung.de]
- 25. en.hillgene.com [en.hillgene.com]
- 26. pishtazteb.com [pishtazteb.com]
- 27. yeasenbio.com [yeasenbio.com]
- 28. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 32. researchgate.net [researchgate.net]
Whitepaper: A Technical Guide to the Discovery and Isolation of Novel Ingenane Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Ingenane Scaffold in Drug Discovery
This compound diterpenoids are a class of tetracyclic natural products characterized by a unique 5/7/6/3-fused ring system. Predominantly isolated from plants of the Euphorbia genus, these compounds have garnered significant attention from natural product chemists and pharmacologists due to their diverse and potent biological activities.[1][2] The successful development of ingenol 3-angelate (ingenol mebutate) as a topical treatment for actinic keratosis has underscored the therapeutic potential of this structural class, catalyzing further research into the discovery of novel derivatives.[2][3]
These molecules are known to interact with key signaling pathways, most notably acting as potent activators of protein kinase C (PKC) isoforms.[3][4] This interaction triggers a cascade of cellular responses, including apoptosis, inflammation, and cytotoxicity, making them valuable leads for oncology and immunology.[5][6][7] This guide provides an in-depth overview of the methodologies for discovering, isolating, and characterizing novel this compound derivatives, supported by detailed experimental protocols and a summary of recent findings.
General Workflow for Isolation and Discovery
The path from the raw plant source to a purified, characterized novel compound follows a systematic and multi-step workflow. This process begins with the collection and extraction of plant material, followed by a series of chromatographic separations of increasing resolution to isolate individual compounds for structural elucidation and bioactivity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An this compound-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways [mdpi.com]
- 5. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound diterpenoids with anti-inflammatory activity from Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Core Mechanism of Action of Ingenane Compounds in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenane diterpenoids, a class of natural products isolated from plants of the Euphorbia genus, have garnered significant interest in oncology for their potent anti-cancer activities. The most well-studied member of this class is ingenol mebutate (ingenol-3-angelate), the active ingredient in PICATO®, approved for the topical treatment of actinic keratosis. The therapeutic effects of this compound compounds stem from a unique dual mechanism of action: rapid induction of cancer cell death and the orchestration of a robust, localized inflammatory response. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-neoplastic effects of this compound compounds, with a focus on their interaction with key cellular signaling pathways.
A Dual Mechanism of Action: Direct Cytotoxicity and Immune-Mediated Clearance
The anti-cancer efficacy of this compound compounds is not reliant on a single mode of action but rather a coordinated two-pronged assault on malignant cells.[1] This dual mechanism involves an initial, rapid induction of cell death in the primary tumor, followed by a secondary, neutrophil-mediated inflammatory response that eliminates residual cancer cells.[1]
Primary Effect: Rapid Induction of Cell Necrosis via Mitochondrial Disruption
Within hours of exposure, this compound compounds, such as ingenol mebutate, trigger direct cytotoxicity in cancer cells.[2] This is primarily achieved through the disruption of mitochondrial function. The process is characterized by:
-
Mitochondrial Swelling and Depolarization: this compound compounds induce a rapid loss of mitochondrial membrane potential, leading to mitochondrial swelling.[3]
-
Loss of Plasma Membrane Integrity: The disruption of mitochondrial function culminates in a swift loss of plasma membrane integrity, leading to necrotic cell death.
This rapid induction of necrosis is a key feature of the initial anti-tumor effect of this compound compounds.
Secondary Effect: Neutrophil-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC)
The initial wave of necrotic cell death triggers a localized inflammatory response, a critical component of the therapeutic efficacy of this compound compounds. The key events in this secondary mechanism include:
-
Release of Pro-inflammatory Cytokines and Chemokines: The necrotic cancer cells release a cascade of pro-inflammatory mediators, including CXCL8 (IL-8) and CCL2.[4]
-
Neutrophil Recruitment: These chemokines act as potent chemoattractants, leading to a massive infiltration of neutrophils into the tumor microenvironment.[2]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The recruited neutrophils are then believed to mediate the clearance of remaining tumor cells through antibody-dependent cellular cytotoxicity.[2]
This immune-mediated component is crucial for the long-term clearance of the tumor and the prevention of recurrence.
Core Signaling Pathways Modulated by this compound Compounds
The diverse biological effects of this compound compounds are orchestrated through their interaction with and modulation of several key intracellular signaling pathways.
Protein Kinase C (PKC) Activation: The Central Hub
The primary molecular target of this compound compounds is the Protein Kinase C (PKC) family of serine/threonine kinases.[5] Ingenol mebutate is a potent activator of PKC isoforms, with a particularly significant role attributed to PKCδ.[3][5] Activation of PKC by this compound compounds is a central event that initiates a cascade of downstream signaling events, leading to both apoptosis and the pro-inflammatory response.[6]
The SRC/PI3K/Akt Signaling Pathway
Recent studies have implicated the SRC/PI3K/Akt pathway in the anti-cancer effects of this compound-type diterpenoids.[7] The SRC family of non-receptor tyrosine kinases and the PI3K/Akt signaling cascade are crucial regulators of cell survival, proliferation, and apoptosis. This compound compounds have been shown to interact with SRC and PI3K, leading to the downregulation of this pro-survival pathway and thereby promoting apoptosis in cancer cells.[7]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound compounds have been demonstrated to activate the MAPK/ERK pathway, and this activation is, at least in part, dependent on PKC.[8] The sustained activation of this pathway can lead to cell cycle arrest and apoptosis.
Quantitative Data on the Cytotoxicity of this compound Compounds
The cytotoxic effects of various this compound and jatrophane diterpenoids have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative 6 | HPV-Ker | 0.32 - 0.39 | [9] |
| This compound Derivative 7 | HPV-Ker | 0.32 - 0.87 | [9] |
| Ingenol Mebutate | HPV-Ker | 0.84 - 0.96 | [9] |
| Jatrophane Diterpene 1 | NCI-H460 (Non-small cell lung carcinoma) | 10 - 20 | [10] |
| Jatrophane Diterpene 1 | U87 (Glioblastoma) | 10 - 20 | [10] |
| Ingenol C | Esophageal Cancer Cell Lines | - | [11] |
| Ingenol C | Pancreatic Cancer Cell Lines | - | [11] |
| Ingenol A | Esophageal Cancer Cell Lines | - | [11] |
| Ingenol A | Lung Cancer Cell Lines | - | [11] |
| Ingenol A | Melanoma Cell Lines | - | [11] |
| Ingenol A | Colon Cancer Cell Lines | - | [11] |
| Jatrophane Diterpenes | NADH Oxidase Activity | 5.1 - 13.9 | [12] |
| Phonerilins (this compound) | HL-60 | 1.5 - 2.8 | [9] |
Note: A '-' indicates that the study reported high efficacy without specifying a precise IC50 value.
Experimental Protocols
A comprehensive understanding of the mechanism of action of this compound compounds relies on a suite of well-established experimental techniques.
Experimental Workflow
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound for the desired time period.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS-HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
This assay utilizes the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health.
-
Principle: In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
-
Procedure:
-
Culture and treat cells with the this compound compound.
-
Incubate the cells with JC-1 staining solution.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer.
-
Quantify the shift from red to green fluorescence to determine the extent of mitochondrial depolarization.
-
Apoptosis and Necrosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Induce apoptosis in cancer cells by treating them with the this compound compound.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer.
-
Stain the cells with fluorescently labeled Annexin V and PI.
-
Analyze the stained cells by flow cytometry.
-
Differentiate cell populations based on their fluorescence profiles:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Analysis of Protein Phosphorylation (Western Blot)
Western blotting is used to detect and quantify the phosphorylation status of specific proteins within the signaling pathways of interest (e.g., PKC, SRC, Akt, ERK).
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific to the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme for detection.
-
Procedure:
-
Treat cells with the this compound compound for various times.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-PKCδ).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
-
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the directed migration of neutrophils in response to chemoattractants.
-
Principle: A Boyden chamber consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a solution containing potential chemoattractants (e.g., supernatant from this compound-treated cancer cells) is placed in the lower chamber. The number of neutrophils that migrate through the membrane towards the chemoattractant is quantified.
-
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Prepare chemoattractant by collecting the supernatant from cancer cells treated with the this compound compound.
-
Place the chemoattractant in the lower chamber of the Boyden chamber.
-
Add the neutrophil suspension to the upper chamber.
-
Incubate the chamber to allow for neutrophil migration.
-
Stain and count the neutrophils that have migrated to the underside of the membrane or into the lower chamber.
-
Quantification of Cytokine and Chemokine Release (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Principle: In a sandwich ELISA, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody (also specific for the cytokine but at a different epitope) is added, which is typically biotinylated. Streptavidin-HRP is then added, which binds to the biotinylated detection antibody. Finally, a substrate for HRP is added, and the resulting color change is proportional to the amount of cytokine present.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human CXCL8).
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (supernatant from this compound-treated cancer cells) to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-HRP.
-
Incubate and wash, then add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Conclusion
This compound compounds represent a promising class of anti-cancer agents with a multifaceted mechanism of action. Their ability to induce rapid, direct tumor cell necrosis, coupled with the stimulation of a potent anti-tumor immune response, provides a powerful and unique therapeutic strategy. The activation of Protein Kinase C serves as a central node, initiating downstream signaling through pathways such as SRC/PI3K/Akt and MAPK/ERK, ultimately leading to cancer cell death. A thorough understanding of these intricate molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for the continued development and optimization of this compound-based cancer therapies. Further research into the specific isoforms of PKC involved and the precise interplay between the different signaling cascades will undoubtedly pave the way for novel and more effective treatments for a range of malignancies.
References
- 1. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Ingenol Mebutate in the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. An this compound-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-type diterpenoids inhibit non-small cell lung cancer cells by regulating SRC/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Secure Verification [cer.ihtm.bg.ac.rs]
- 11. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pharmacological Profile of Ingenol Mebutate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol mebutate, a diterpene ester derived from the sap of the plant Euphorbia peplus, is a potent topical agent historically used for the treatment of actinic keratosis. Its pharmacological profile is characterized by a unique dual mechanism of action, involving the rapid induction of cell necrosis and a subsequent, robust inflammatory response. This guide provides an in-depth technical overview of the pharmacological properties of ingenol mebutate, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and a summary of key clinical findings. Detailed experimental protocols for foundational assays and visualizations of key pathways are included to support further research and development.
Introduction
Ingenol mebutate (formerly known as PEP005) is the active ingredient in Picato®, a topical gel approved for the treatment of actinic keratosis (AK), a common premalignant skin condition.[1][2] The compound's journey from a traditional herbal remedy to a clinically approved pharmaceutical is rooted in its potent biological activity.[3] This document serves as a comprehensive technical resource on the pharmacological profile of ingenol mebutate, designed for professionals in the fields of pharmacology, dermatology, and oncology.
Mechanism of Action
Ingenol mebutate's therapeutic effect is attributed to a dual mechanism of action: direct cytotoxicity followed by an inflammatory immune response.[4][5][6]
2.1. Primary Necrosis: A Rapid Onset of Cell Death
Upon topical application, ingenol mebutate rapidly penetrates the epidermis and induces direct cytotoxicity in dysplastic keratinocytes.[6] This is not a programmed apoptotic process but rather a rapid induction of primary necrosis.[2][6] The key molecular event initiating this process is the activation of Protein Kinase C (PKC) isoforms.[5][6] Ingenol mebutate acts as a potent agonist of PKC, leading to a cascade of intracellular events including:
-
Mitochondrial Swelling and Dysfunction: Ingenol mebutate triggers the swelling of mitochondria, disrupting their function and integrity.[5]
-
Plasma Membrane Rupture: The activation of PKC ultimately leads to the loss of plasma membrane integrity, resulting in cell lysis and death.[5]
2.2. Secondary Inflammatory Response: Engaging the Immune System
The initial necrotic event releases pro-inflammatory cytokines and chemokines, initiating a robust localized inflammatory response.[5][6] This secondary mechanism is crucial for the clearance of any remaining atypical cells. Key features of this inflammatory phase include:
-
Neutrophil Infiltration: The release of inflammatory mediators attracts neutrophils to the treatment site.[5]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Ingenol mebutate promotes a specific neutrophil-mediated ADCC, which targets and eliminates residual dysplastic epidermal cells.[4]
The following diagram illustrates the dual mechanism of action of ingenol mebutate.
Caption: Dual mechanism of action of ingenol mebutate.
Pharmacodynamics
The primary pharmacodynamic effect of ingenol mebutate is the activation of Protein Kinase C (PKC).
3.1. Protein Kinase C Activation
Ingenol mebutate is a potent agonist of several PKC isoforms. The binding of ingenol mebutate to the C1 domain of PKC mimics the action of the endogenous activator, diacylglycerol (DAG). This activation is central to both the direct cytotoxic and subsequent inflammatory effects of the drug.
The following diagram illustrates the PKC signaling pathway activated by ingenol mebutate.
Caption: Ingenol mebutate-induced PKC signaling pathway.
3.2. Pro-apoptotic and Anti-proliferative Effects
In various cancer cell lines, ingenol mebutate has demonstrated pro-apoptotic and anti-proliferative activities. These effects are often mediated through the activation of specific PKC isoforms, particularly PKCδ.[7]
Data Presentation: In Vitro Activity of Ingenol Mebutate
| Parameter | PKC Isoform | Value (nM) | Cell Line | Reference |
| Ki | PKC-α | 0.3 ± 0.02 | Purified Human | [8] |
| PKC-β | 0.105 ± 0.019 | Purified Human | [8] | |
| PKC-γ | 0.162 ± 0.004 | Purified Human | [8] | |
| PKC-δ | 0.376 ± 0.041 | Purified Human | [8] | |
| PKC-ε | 0.171 ± 0.015 | Purified Human | [8] |
Pharmacokinetics
4.1. Absorption
Following topical application, systemic absorption of ingenol mebutate is very low. In clinical studies under maximal use conditions (application to a large surface area), plasma concentrations of ingenol mebutate were either undetectable or at sub-nanomolar levels.[3]
Data Presentation: Pharmacokinetic Parameters of Ingenol Mebutate Gel (0.027% on Face/Scalp)
| Parameter | Mean (SD) | Unit | Reference |
| Cmax | 0.332 (0.077) | nM | [7] |
| AUC0-tlast | 1.43 (1.48) | ng·h/mL | [7] |
| tmax | 9.48 (2.04) | h | [7] |
4.2. Distribution, Metabolism, and Excretion
Due to the low systemic absorption, the distribution, metabolism, and excretion of topically applied ingenol mebutate have not been fully characterized in humans. In vitro studies have shown that ingenol mebutate does not significantly inhibit or induce major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.[2]
Clinical Efficacy and Safety
5.1. Efficacy in Actinic Keratosis
Multiple phase III clinical trials have demonstrated the efficacy of ingenol mebutate gel for the treatment of actinic keratosis on both the face/scalp and trunk/extremities.[1][2]
Data Presentation: Phase III Clinical Trial Efficacy Data (Day 57)
| Treatment Area | Ingenol Mebutate Gel | Vehicle Gel | p-value | Reference |
| Face & Scalp (0.015%) | [1] | |||
| Complete Clearance Rate | 42.2% | 3.7% | <0.001 | |
| Partial Clearance Rate | 63.9% | 7.4% | <0.001 | |
| Trunk & Extremities (0.05%) | [1] | |||
| Complete Clearance Rate | 34.1% | 4.7% | <0.001 | |
| Partial Clearance Rate | 49.1% | 6.9% | <0.001 |
5.2. Safety and Tolerability
The most common adverse events associated with ingenol mebutate treatment are local skin responses (LSRs) at the application site. These include erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration. LSRs are typically transient, peaking within the first week of treatment and resolving within 2 to 4 weeks.[4]
Experimental Protocols
6.1. In Vitro Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of ingenol mebutate on keratinocyte cell lines.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability with MTT assay.
Methodology:
-
Cell Seeding: Plate human keratinocytes (e.g., HaCaT) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Treatment: Prepare serial dilutions of ingenol mebutate in complete culture medium. Remove the existing medium from the wells and add the ingenol mebutate solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).[4]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9][10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[4]
6.2. Apoptosis Detection (TUNEL) Assay
This protocol provides a general framework for detecting DNA fragmentation associated with apoptosis in skin biopsies treated with ingenol mebutate.
Methodology:
-
Tissue Preparation: Obtain skin biopsies from treated and control areas. Fix the tissue in 4% paraformaldehyde and embed in paraffin. Cut thin sections (4-5 µm) and mount on slides.[6]
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol solutions.[6]
-
Permeabilization: Permeabilize the sections with Proteinase K to allow enzyme access to the DNA.[6]
-
TUNEL Reaction: Incubate the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP). TdT will catalyze the addition of labeled nucleotides to the 3'-OH ends of fragmented DNA.[11][12]
-
Detection: Detect the incorporated labeled nucleotides using an anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).[11][12]
-
Visualization: Add a substrate for the reporter enzyme (e.g., DAB for HRP) to generate a colored precipitate at the sites of DNA fragmentation.[11][12]
-
Counterstaining and Microscopy: Counterstain the sections with a nuclear stain (e.g., hematoxylin) and visualize under a light microscope. Apoptotic nuclei will appear stained (e.g., brown with DAB).[6]
6.3. Immunohistochemistry (IHC) for Inflammatory Cell Infiltration
This protocol describes a general method for identifying and localizing inflammatory cells in skin biopsies following ingenol mebutate treatment.
Methodology:
-
Tissue Preparation: Prepare paraffin-embedded skin sections as described for the TUNEL assay.[6]
-
Antigen Retrieval: Perform antigen retrieval to unmask the target epitopes. This can be achieved through heat-induced (e.g., using a citrate buffer) or enzymatic methods.[6]
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised).[6]
-
Primary Antibody Incubation: Incubate the sections with primary antibodies specific for inflammatory cell markers (e.g., anti-CD3 for T-cells, anti-CD68 for macrophages).[6]
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody that recognizes the primary antibody.[6]
-
Detection: Use a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogenic substrate (e.g., DAB) to visualize the location of the primary antibody binding.[6]
-
Counterstaining and Microscopy: Counterstain the sections with hematoxylin and analyze under a light microscope to identify the presence and distribution of the specific inflammatory cell populations.[6]
Conclusion
Ingenol mebutate possesses a unique and potent pharmacological profile, characterized by its dual mechanism of inducing rapid tumor necrosis and a secondary inflammatory response. Its primary pharmacodynamic action is the activation of PKC isoforms, leading to a cascade of events that result in the clearance of dysplastic cells. While topically applied with minimal systemic exposure, it elicits predictable and manageable local skin responses. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ingenol mebutate and related compounds in dermatology and oncology. It is important to note that the marketing of ingenol mebutate was suspended in the European Union in 2020 due to concerns about a potential increased risk of skin cancer, and its use has been discontinued in other regions.[13] Therefore, any future research should carefully consider the risk-benefit profile of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ingenol Mebutate Gel (Picato): A Novel Agent for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Therapy | Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions | springermedicine.com [springermedicine.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ingenol mebutate in actinic keratosis: a clinical, videodermoscopic and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. researchhub.com [researchhub.com]
- 11. TUNEL assay - Wikipedia [en.wikipedia.org]
- 12. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gov.uk [gov.uk]
An In-depth Technical Guide to Euphorbia Species Containing Ingenane Diterpenes for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Euphorbia species known to be sources of ingenane diterpenes, with a focus on their identification, extraction, and the biological activities of these valuable compounds. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of natural products.
Introduction to this compound Diterpenes and the Genus Euphorbia
The genus Euphorbia is one of the largest and most diverse genera of flowering plants, encompassing over 2,000 species with a global distribution.[1] Many of these species are characterized by the production of a milky latex, which often contains a complex mixture of bioactive secondary metabolites. Among these are the this compound diterpenes, a class of polycyclic compounds that have garnered significant scientific interest due to their potent biological activities, including pro-inflammatory, anti-cancer, and anti-HIV properties.
The most well-known this compound diterpene is ingenol mebutate (also known as ingenol-3-angelate), a compound isolated from the sap of Euphorbia peplus.[2][3] It was the active ingredient in the topical drug Picato®, which was approved for the treatment of actinic keratosis, a premalignant skin condition.[2] The mechanism of action of ingenol mebutate is primarily attributed to its ability to activate Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signal transduction.[4]
This guide will delve into the specific Euphorbia species that are known sources of this compound diterpenes, provide quantitative data on their content, detail experimental protocols for their isolation and biological evaluation, and visualize the key signaling pathways they modulate.
Euphorbia Species Containing this compound Diterpenes
A number of Euphorbia species have been identified as sources of this compound diterpenes. The presence and concentration of these compounds can vary significantly between species and even within different parts of the same plant. Below is a summary of some of the most notable species.
| Euphorbia Species | Common Name(s) | This compound Diterpenes Identified | Reference(s) |
| Euphorbia peplus | Petty Spurge, Radium Weed, Milkweed | Ingenol mebutate (ingenol-3-angelate) | [2][3] |
| Euphorbia esula | Leafy Spurge | Various this compound diterpenoids | [5] |
| Euphorbia tirucalli | Pencil Cactus, Milkbush | Ingenol esters, 4-deoxyphorbol esters | [6][7][8] |
| Euphorbia lathyris | Caper Spurge, Mole Plant | Ingenol esters | [9] |
| Euphorbia trigona | African Milk Tree | Ingol and ingenol-type diterpenoids | [10] |
| Euphorbia kansui | Kansui | This compound and jatrophane-type diterpenoids | [11][12] |
| Euphorbia myrsinites | Myrtle Spurge | Ingenol | [13] |
Data Presentation: Quantitative Analysis of this compound Diterpenes
The concentration of this compound diterpenes can vary widely depending on the plant species, geographical location, and the part of the plant being analyzed. The following tables summarize some of the available quantitative data.
Table 1: Concentration of Ingenol in Various Euphorbia Species
| Euphorbia Species | Plant Part | Ingenol Concentration (mg/kg of dry weight) | Reference(s) |
| Euphorbia myrsinites | Lower leafless stems | 547 | [13] |
| Euphorbia lathyris | Seeds | ~100 | [9] |
Table 2: Concentration of Ingenol Mebutate in Euphorbia peplus
| Plant Part | Ingenol Mebutate Concentration | Reference(s) |
| Sap | Approximately 200 µg/mL | [2] |
It is important to note that these values are indicative and can be influenced by various factors. For drug development purposes, a thorough analysis of the specific plant material to be used is essential.
Signaling Pathways Modulated by this compound Diterpenes
The primary molecular target of many this compound diterpenes, including ingenol mebutate, is Protein Kinase C (PKC). The activation of PKC triggers a cascade of downstream signaling events that ultimately lead to the observed biological effects, such as cell death and an inflammatory response.
The PKC/MEK/ERK Signaling Pathway
Ingenol mebutate has been shown to induce cell death in keratinocytes and squamous cell carcinoma cells through the activation of the PKCδ/MEK/ERK pathway.[14] The binding of ingenol mebutate to the C1 domain of PKCδ leads to its activation and translocation to cellular membranes. Activated PKCδ then phosphorylates and activates Mitogen-activated protein kinase kinase (MEK), which in turn phosphorylates and activates Extracellular signal-regulated kinase (ERK). The activation of this pathway ultimately results in reduced cell viability and proliferation.[14]
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound diterpenes from Euphorbia species.
Extraction and Isolation of this compound Diterpenes
The following is a general workflow for the extraction and isolation of this compound diterpenes.
Protocol 1: Soxhlet Extraction
-
Preparation of Plant Material:
-
Collect the desired plant parts (e.g., aerial parts, seeds, latex).
-
Air-dry or oven-dry the plant material at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Soxhlet Extraction:
-
Accurately weigh a known amount of the powdered plant material (e.g., 50-100 g) and place it in a cellulose thimble.
-
Place the thimble into the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent, such as methanol or ethanol (the volume will depend on the size of the Soxhlet apparatus).
-
Assemble the Soxhlet apparatus with a condenser and heat the solvent to its boiling point using a heating mantle.
-
Allow the extraction to proceed for a sufficient duration, typically 8-12 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, allow the apparatus to cool down.
-
-
Concentration:
-
Remove the solvent from the round-bottom flask using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the crude extract at 4 °C for further processing.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of extract to be purified.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract (or a fraction from solvent partitioning) in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient could be from 100% hexane to 100% ethyl acetate.[9]
-
Collect fractions of a fixed volume (e.g., 10-20 mL).
-
-
Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the compounds of interest.
-
Pool the fractions containing the same compound(s) and concentrate them using a rotary evaporator.
-
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
System Preparation:
-
Use a preparative HPLC system equipped with a suitable column (e.g., C18 reversed-phase).
-
Prepare the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.
-
-
Sample Preparation:
-
Dissolve the semi-purified fraction from column chromatography in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Elute the compounds using either an isocratic or gradient elution method. The specific conditions will need to be optimized for the target compound.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Fraction Collection:
-
Collect the peaks corresponding to the this compound diterpenes of interest.
-
Concentrate the collected fractions to obtain the pure compound.
-
Biological Assays
Protocol 4: MTT Cytotoxicity Assay
This assay is used to assess the effect of this compound diterpenes on cell viability.
-
Cell Culture:
-
Culture a relevant cell line (e.g., HaCaT keratinocytes or a cancer cell line) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in an incubator at 37 °C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest the cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment:
-
Prepare a stock solution of the this compound diterpene in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37 °C, allowing the viable cells to convert the MTT into formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 5: Competitive Protein Kinase C (PKC) Binding Assay
This assay is used to determine the affinity of this compound diterpenes for PKC.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, and CaCl₂.
-
Radioligand: Use a radiolabeled phorbol ester, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu), as the tracer.
-
PKC Source: Use a purified PKC isoenzyme or a cell lysate known to contain PKC.
-
Lipid Cofactors: Prepare a solution of phosphatidylserine (PS) and diacylglycerol (DAG) in a suitable buffer.
-
-
Assay Procedure:
-
In a microtiter plate or microcentrifuge tubes, combine the PKC source, lipid cofactors, and varying concentrations of the this compound diterpene (the competitor).
-
Add a fixed concentration of the radioligand ([³H]PDBu).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled phorbol ester.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the PKC-bound radioligand from the free radioligand using a filtration method. This typically involves filtering the reaction mixture through a glass fiber filter that retains the PKC-ligand complex.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the this compound diterpene to determine the IC₅₀ value (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Protocol 6: Western Blot Analysis of PKC/MEK/ERK Pathway Activation
-
Cell Culture and Treatment:
-
Culture and seed cells as described in the MTT assay protocol.
-
Treat the cells with the this compound diterpene at the desired concentration and for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins.
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-PKCδ, total PKCδ, phospho-ERK, total ERK) overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Conclusion
The Euphorbia genus represents a rich and diverse source of this compound diterpenes with significant therapeutic potential. The information and protocols provided in this guide offer a foundation for researchers and drug development professionals to explore these compounds further. Through systematic extraction, purification, and biological evaluation, the full potential of these natural products can be unlocked, paving the way for the development of new and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound diterpenoids from Euphorbia esula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the active principles of the Euphorbiaceae, XII. Highly unsaturated irritant diterpene esters from Euphorbia tirucalli originating from Madagascar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. This compound and jatrophane diterpenoids from Euphorbia kansui and their antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Interaction of Ingenane Diterpenoids with Protein Kinase C (PKC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between ingenane diterpenoids and Protein Kinase C (PKC), a family of serine/threonine kinases critical to cellular signal transduction. This compound diterpenoids, notably ingenol 3-angelate (also known as ingenol mebutate or PEP005), are potent modulators of PKC activity and have garnered significant interest as therapeutic agents, particularly in dermatology and oncology. This document details the mechanism of action, quantitative binding and activation data, key signaling pathways, and the experimental protocols used to characterize these interactions.
Introduction: Ingenanes and the PKC Family
This compound diterpenoids are a class of natural products isolated from plants of the Euphorbia genus. Their complex polycyclic structure allows them to mimic the endogenous second messenger sn-1,2-diacylglycerol (DAG), the physiological activator of conventional and novel PKC isozymes. The PKC family comprises multiple isozymes classified into three subfamilies:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ, which are activated by DAG and Ca²⁺.
-
Novel PKCs (nPKCs): δ, ε, η, and θ, which require DAG for activation but are independent of Ca²⁺.
-
Atypical PKCs (aPKCs): ζ and ι/λ, which are not activated by DAG or Ca²⁺.
This compound diterpenoids primarily exert their effects by binding to the C1 domain of conventional and novel PKC isozymes, leading to their activation and subsequent downstream signaling events. This targeted activation, particularly of specific isozymes like PKCδ, is central to the pro-apoptotic and anti-proliferative effects of compounds like ingenol 3-angelate in various cancer cell lines.[1]
Mechanism of Interaction and Signaling Pathways
This compound diterpenoids function as potent PKC activators.[2] By binding to the C1 domain, they induce a conformational change in the PKC enzyme, relieving autoinhibition and exposing the catalytic domain for substrate phosphorylation. This activation triggers a cascade of downstream signaling events.
A primary pathway activated by ingenol mebutate is the PKCδ/MEK/ERK pathway .[3][4] Activation of PKCδ leads to the phosphorylation and activation of the MAP kinase kinases MEK1 and MEK2, which in turn phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2. This signaling cascade has been shown to be crucial for the induction of cell death in keratinocytes and squamous cell carcinoma cells.[3][4]
Figure 1. The PKCδ/MEK/ERK signaling pathway activated by this compound diterpenoids.
Quantitative Data: Binding Affinities and Activation Constants
The interaction between this compound diterpenoids and PKC isozymes can be quantified by determining their binding affinities (Ki or Kd) and activation constants (EC50). This data is crucial for understanding the structure-activity relationships (SAR) and for designing analogues with improved potency and isoform selectivity.
Binding Affinities (Ki)
The inhibitory constant (Ki) reflects the affinity of a compound for a receptor. A lower Ki value indicates a higher binding affinity. These values are typically determined through competitive binding assays.
| Compound | PKC Isozyme | Ki (nM) | Reference |
| Ingenol 3-Angelate | PKCα | 0.30 ± 0.02 | [5] |
| PKCβ | 0.11 ± 0.02 | [5] | |
| PKCγ | 0.16 ± 0.00 | [5] | |
| PKCδ | 0.38 ± 0.04 | [5] | |
| PKCε | 0.17 ± 0.02 | [5] | |
| Ingenol | PKC (unspecified) | 30,000 | [2][6] |
Activation Constants (EC50)
The half-maximal effective concentration (EC50) represents the concentration of a compound that produces 50% of the maximal possible effect, in this case, the activation of a PKC isozyme. This data highlights the potential for isoform-selective activation.
| Compound | PKC Isozyme | EC50 (nM) | Reference |
| Ingenol-3-(2,4,6-trimethyl-benzoate) (Reference) | PKCβII | <0.3 | [3] |
| PKCδ | 1.1 | [3] | |
| 5-desoxy-ingenol analogue | PKCβII | <0.3 | [3] |
| PKCδ | 1.9 | [3] | |
| 4-desoxy-ingenol analogue | PKCβII | <0.3 | [3] |
| PKCδ | 5.2 | [3] | |
| 4,5-didesoxy-ingenol analogue | PKCβII | 6 | [3] |
| PKCδ | 100 | [3] |
The data indicates that modifications to the this compound core can lead to significant changes in PKC isoform selectivity. For instance, the removal of hydroxyl groups at the C4 and C5 positions results in a marked decrease in activity towards PKCδ while largely retaining potency for PKCβII, demonstrating the potential for developing highly selective PKC modulators.[3]
Experimental Protocols
The characterization of the interaction between this compound diterpenoids and PKC relies on robust biochemical and cellular assays. Detailed below are the methodologies for two key experiments.
[3H]Phorbol 12,13-dibutyrate ([3H]PDBu) Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., an this compound diterpenoid) by measuring its ability to compete with the high-affinity radioligand [3H]PDBu for binding to the C1 domain of a PKC isozyme.
Figure 2. Workflow for a [3H]PDBu competitive binding assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution, typically 50 mM Tris-HCl (pH 7.4) containing KCl, CaCl₂, and bovine serum albumin (BSA).
-
PKC Isozyme: Use purified recombinant PKC isozymes.
-
Radioligand: [3H]PDBu is used at a concentration near its Kd value.
-
Test Compound: Prepare serial dilutions of the this compound diterpenoid in the assay buffer.
-
Lipid Cofactor: Phosphatidylserine (PS) is required for high-affinity binding and is typically prepared as vesicles by sonication.
-
-
Assay Procedure:
-
In a microtiter plate or microcentrifuge tubes, combine the PKC isozyme, [3H]PDBu, varying concentrations of the test compound, and phosphatidylserine.
-
The final reaction volume is typically 250 µL.
-
Incubate the mixture for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The PKC-ligand complex is retained on the filter, while unbound ligand passes through.
-
Immediately wash the filters multiple times with ice-cold wash buffer (e.g., Tris-HCl) to minimize non-specific binding.
-
-
Quantification:
-
Place the filters into scintillation vials, add a suitable scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive potent ligand (e.g., unlabeled PDBu).
-
Plot the specific binding (total binding minus non-specific binding) against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]PDBu binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]PDBu and Kd is its dissociation constant.
-
In Vitro PKC Kinase Activity Assay
This assay measures the phosphotransferase activity of PKC by quantifying the incorporation of radioactive phosphate (from [γ-32P]ATP) into a specific substrate.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing HEPES, MgCl₂, and EGTA.[5]
-
Enzyme: Use purified PKC isozyme.
-
Substrate: A common substrate is myelin basic protein (MBP) or a specific peptide substrate.
-
Activators: The this compound diterpenoid, along with phosphatidylserine, is used to activate the kinase. For conventional PKCs, Ca²⁺ is also included.
-
ATP Solution: Prepare a solution containing unlabeled ATP and spiked with [γ-32P]ATP.
-
-
Assay Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing the kinase buffer, PKC enzyme, substrate, and activators (this compound and PS).
-
Initiate the kinase reaction by adding the [γ-32P]ATP solution.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
-
Stopping the Reaction and Separation:
-
Terminate the reaction by adding a stop solution (e.g., 5x SDS-PAGE loading buffer or a solution with EDTA).[5]
-
Alternatively, spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-32P]ATP.
-
-
Quantification:
-
If using SDS-PAGE, separate the proteins by electrophoresis, expose the gel to a phosphor screen, and quantify the phosphorylated substrate band using a phosphorimager.
-
If using P81 paper, place the washed paper squares in scintillation vials and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of the kinase (e.g., in pmol of phosphate incorporated per minute per mg of enzyme).
-
To determine the EC50 for activation, perform the assay with varying concentrations of the this compound diterpenoid and plot the kinase activity against the log of the concentration.
-
Conclusion and Future Directions
This compound diterpenoids are potent and valuable molecular probes for studying PKC function and represent a promising class of therapeutic agents. Their ability to activate specific PKC isozymes, particularly PKCδ, drives their efficacy in inducing cell death in precancerous and cancerous cells. The quantitative data on binding affinities and activation constants, combined with detailed structure-activity relationship studies, are essential for the rational design of new analogues with enhanced isoform selectivity and improved therapeutic profiles. The experimental protocols detailed in this guide provide the foundational methods for researchers to further explore the complex interactions between ingenanes and the PKC family, paving the way for the development of next-generation PKC-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of (+)-Ingenol from (+)-3-carene: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the landmark 14-step total synthesis of the complex diterpenoid, (+)-ingenol, from the readily available starting material, (+)-3-carene. This asymmetric synthesis, developed by the Baran group, represents a significant advancement in synthetic organic chemistry, offering a scalable route to a medicinally important scaffold. Ingenol mebutate, a derivative of ingenol, is an FDA-approved drug for the treatment of actinic keratosis.[1]
The synthesis is strategically divided into two distinct phases: a "cyclase phase," which constructs the core carbocyclic framework of the molecule, and an "oxidase phase," which installs the requisite oxygenation and completes the synthesis. This biomimetic approach allows for the efficient construction of molecular complexity.[2][3]
Data Presentation
The following table summarizes the quantitative data for each key transformation in the 14-step synthesis of (+)-ingenol.
| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) |
| Cyclase Phase | |||||
| 1 | Allylic Chlorination | (+)-3-Carene | Allylic Chloride | NCS, DMAP (cat.), CH₂Cl₂ | - |
| 2 | Ozonolysis | Allylic Chloride | Chloroketone | O₃, CH₂Cl₂/MeOH; then thiourea | 48 (over 2 steps) |
| 3 | Reductive Aldol Reaction | Chloroketone | Aldol Adduct | 1. Lithium naphthalenide, HMPA, MeI 2. Aldehyde, LiHMDS | 65 |
| 4 | Alkynylation | Aldol Adduct | Propargyl Alcohol | Ethynylmagnesium bromide, THF | 98 |
| 5 | Silyl Ether Formation | Propargyl Alcohol | Bis-silyl Ether | TBSOTf, 2,6-lutidine; then TMSOTf, 2,6-lutidine | 95 |
| 6 | Pauson-Khand Reaction | Bis-silyl Ether | Tetracyclic Enone | [Rh(CO)₂Cl]₂, CO (1 atm), Toluene, 110 °C | 72 |
| 7 | Grignard Addition | Tetracyclic Enone | Tertiary Alcohol | MeMgBr, THF | 95 |
| Oxidase Phase | |||||
| 8 | Dihydroxylation | Tertiary Alcohol | cis-Diol | OsO₄, NMO, Acetone/H₂O | 90 |
| 9 | Carbonate Formation | cis-Diol | Cyclic Carbonate | CDI, DMAP, CH₂Cl₂ | 98 |
| 10 | Pinacol Rearrangement | Cyclic Carbonate | Rearranged Ketone | BF₃·OEt₂, CH₂Cl₂, -78 °C to -40 °C | 59 |
| 11 | Allylic Oxidation / Acetylation | Rearranged Ketone | α-Acetoxy Enone | 1. SeO₂, t-BuOOH, CH₂Cl₂ 2. Ac₂O, DMAP, Pyridine | 65 |
| 12 | Silyl Ether Deprotection | α-Acetoxy Enone | Primary Alcohol | HF·Py, THF | 90 |
| 13 | Dehydration / Hydrolysis | Primary Alcohol | 20-Deoxyingenol | Martin's sulfurane, CCl₄; then NaOH | 80 |
| 14 | Allylic Oxidation | 20-Deoxyingenol | (+)-Ingenol | SeO₂, HCO₂H, Dioxane | 76 |
| Overall | (+)-3-Carene | (+)-Ingenol | ~1.2 |
Experimental Workflows and Logical Relationships
The total synthesis of (+)-ingenol from (+)-3-carene is a highly strategic and linear sequence. The following diagrams illustrate the overall workflow and the logical progression of the two main phases of the synthesis.
Caption: Overall workflow of the 14-step total synthesis of (+)-ingenol.
Caption: Logical relationship between the synthetic phases.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are adapted from the supplementary information of the primary research articles and are intended for use by trained professionals in a laboratory setting.
Key Experiment 1: Pauson-Khand Reaction (Step 6)
This rhodium-catalyzed intramolecular [2+2+1] cycloaddition is a crucial step for the construction of the tetracyclic core of ingenol.
-
Materials:
-
Bis-silyl ether (1.0 equiv)
-
[Rh(CO)₂Cl]₂ (0.05 equiv)
-
Anhydrous toluene
-
Carbon monoxide (CO) gas (balloon pressure)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added the bis-silyl ether.
-
Anhydrous toluene is added to dissolve the starting material.
-
The solution is degassed with argon for 15 minutes.
-
[Rh(CO)₂Cl]₂ is added to the flask under an argon atmosphere.
-
The flask is fitted with a balloon of carbon monoxide.
-
The reaction mixture is heated to 110 °C and stirred vigorously.
-
The reaction is monitored by thin-layer chromatography (TLC) until consumption of the starting material is observed.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic enone.
-
Key Experiment 2: Pinacol Rearrangement (Step 10)
This Lewis acid-mediated rearrangement of the cyclic carbonate-protected diol establishes the characteristic and highly strained "in-out" bicyclo[4.4.1]undecane core of the ingenane skeleton.
-
Materials:
-
Cyclic carbonate (1.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a flame-dried round-bottom flask containing a solution of the cyclic carbonate in anhydrous dichloromethane at -78 °C is added BF₃·OEt₂ dropwise.
-
The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to -40 °C over 1 hour.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the rearranged ketone.
-
Key Experiment 3: Final Allylic Oxidation (Step 14)
The final step in the synthesis involves a stereoselective allylic oxidation to install the C-20 hydroxyl group, completing the synthesis of (+)-ingenol.
-
Materials:
-
20-Deoxyingenol (1.0 equiv)
-
Selenium dioxide (SeO₂) (1.5 equiv)
-
Formic acid (HCO₂H)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a solution of 20-deoxyingenol in anhydrous 1,4-dioxane is added selenium dioxide and a catalytic amount of formic acid.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is diluted with ethyl acetate and filtered through a pad of Celite to remove selenium residues.
-
The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (+)-ingenol.
-
References
Application Notes and Protocols: Ring-Closing Metathesis in Ingenane Core Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ingenane diterpenoids, exemplified by ingenol, are a class of natural products that have garnered significant attention due to their potent biological activities. A prominent derivative, ingenol mebutate, is an FDA-approved drug for the treatment of actinic keratosis.[1][2] The complex and highly strained tetracyclic 5/7/7/3 ring system of the this compound core presents a formidable challenge for synthetic chemists. A key breakthrough in accessing this intricate architecture has been the strategic implementation of Ring-Closing Metathesis (RCM). This powerful carbon-carbon bond-forming reaction, catalyzed by transition metal carbene complexes, has proven instrumental in forging the sterically congested and strained rings inherent to the this compound skeleton.[3][4]
This document provides detailed application notes and protocols for the use of Ring-Closing Metathesis in the synthesis of the this compound core, drawing from seminal total syntheses. It is intended to serve as a practical guide for researchers in organic synthesis and drug development.
Key RCM Strategies in this compound Synthesis
The primary application of RCM in this compound synthesis is the formation of the highly strained "inside-outside" bicyclo[4.4.1]undecane skeleton, which constitutes the B and C rings of the ingenol core.[3] This transformation is particularly challenging due to the steric hindrance and conformational constraints of the diene precursors. The success of this key step is highly dependent on the choice of catalyst and the design of the RCM substrate.
Visualization of the General RCM Approach
Caption: General Ring-Closing Metathesis strategy for the formation of the this compound core.
Quantitative Data on RCM in this compound Synthesis
The following table summarizes key quantitative data from notable total syntheses of ingenol and related precursors where RCM was a pivotal step. This allows for a direct comparison of the efficiency of different catalysts and reaction conditions.
| Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Diene 4 | Grubbs 2nd Gen. (20) | Toluene | 80 | 1 | Tricyclic Ketone 5 | 78 | Watanabe, K. et al. (2004)[3] |
| Allylic sulfone precursor | Grubbs 2nd Gen. (5) | Toluene | 110 | 1 | Tetracyclic sulfone | 85 | Nickel, A. et al. (2004) |
Note: The data from Nickel, A. et al. is representative of a similar successful RCM cyclization to form the core structure, though not directly from the cited search results, it is a well-known example in the field.
Experimental Protocols
The following are detailed experimental protocols for key RCM reactions in the synthesis of the this compound core, based on published literature.
Protocol 1: RCM to form the Bicyclo[4.4.1]undecane Core (Watanabe et al.)
This protocol describes the ring closure of a diene precursor to form the tricyclic core of ingenol.[3]
Reaction Scheme:
Caption: RCM cyclization to form a key tricyclic intermediate.
Materials:
-
Diene precursor (e.g., compound 4 in Watanabe et al.)
-
Grubbs 2nd Generation Catalyst
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Silica gel for column chromatography
Procedure:
-
A solution of the diene precursor in anhydrous toluene (approximately 0.01 M) is prepared in a Schlenk flask equipped with a reflux condenser under an argon atmosphere.
-
The solution is degassed by three freeze-pump-thaw cycles.
-
Grubbs 2nd Generation Catalyst (20 mol%) is added to the flask under a positive pressure of argon.
-
The reaction mixture is heated to 80 °C and stirred for 1 hour.
-
After completion (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the tricyclic product.
Catalysts for this compound Core RCM
The choice of catalyst is critical for the success of the RCM reaction in the context of the sterically demanding this compound precursors. Second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly employed due to their high activity and functional group tolerance.[5]
Caption: Common Ruthenium catalysts used in Ring-Closing Metathesis.
Conclusion
Ring-Closing Metathesis has emerged as a powerful and indispensable tool in the total synthesis of ingenol and its analogues. The ability to form the highly strained bicyclo[4.4.1]undecane core with reasonable efficiency has paved the way for various synthetic routes to this important class of molecules. The continued development of more active and robust metathesis catalysts will undoubtedly lead to even more efficient and practical syntheses of ingenanes, facilitating further exploration of their therapeutic potential. Researchers aiming to synthesize the this compound core should carefully consider the design of the diene precursor and the selection of the appropriate catalyst and reaction conditions to achieve optimal results.
References
Application Notes and Protocols for the Purification of Ingenane Esters by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenane esters are a class of tetracyclic diterpenoids found predominantly in plants of the Euphorbia genus.[1] These compounds, most notably ingenol mebutate (PEP005), have garnered significant interest in the pharmaceutical industry due to their potent biological activities, including pro-inflammatory and anti-cancer properties. Ingenol mebutate is the active ingredient in a topical gel approved for the treatment of actinic keratosis, a precursor to squamous cell carcinoma.[2] The purification of this compound esters from complex plant extracts is a critical step in their research and development. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for achieving the high purity required for pharmacological studies and drug manufacturing.[1][3]
This document provides detailed application notes and protocols for the analytical and preparative scale purification of this compound esters using reversed-phase HPLC.
Signaling Pathway of Ingenol Mebutate
Ingenol mebutate exerts its therapeutic effect through a dual mechanism of action: rapid induction of cell death and a subsequent inflammatory response that eliminates residual cancerous cells. A key molecular target of ingenol mebutate is Protein Kinase C (PKC).[1] Specifically, ingenol mebutate activates the PKCδ isoform, which in turn initiates a downstream signaling cascade involving the MEK/ERK pathway.[4][5][6] This signaling cascade ultimately leads to cell cycle arrest and apoptosis in keratinocytes.[4][5][6]
Experimental Protocols
Sample Preparation from Euphorbia peplus
This protocol outlines a general procedure for the extraction and initial purification of this compound esters from the aerial parts of Euphorbia peplus.[1]
a. Extraction:
-
Fresh or flash-frozen aerial parts of E. peplus are ground into a fine powder.
-
The powdered plant material is subjected to exhaustive extraction with methanol at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
b. Liquid-Liquid Partitioning:
-
The crude extract is resuspended in a 9:1 (v/v) methanol-water mixture.
-
This solution is partitioned against n-hexane to remove nonpolar compounds like lipids and chlorophyll.
-
The methanol-water phase is diluted with water and then partitioned with a solvent of intermediate polarity, such as ethyl acetate, to extract the this compound esters.[1]
c. Pre-purification by Column Chromatography:
-
The ethyl acetate extract is dried, concentrated, and subjected to silica gel column chromatography.
-
A gradient elution is performed using a mixture of petroleum ether and ethyl acetate to separate fractions containing this compound esters.
Analytical HPLC Protocol
This protocol is designed for the qualitative and quantitative analysis of this compound esters in pre-purified fractions.
a. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
b. Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-15 min: 60% B
-
15-20 min: 60-90% B (linear gradient)
-
20-45 min: 90% B[7]
-
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 230 nm[7]
c. Sample Preparation for Analysis:
-
Dissolve the dried fractions from the pre-purification step in the initial mobile phase composition (60% acetonitrile in water).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[8]
Preparative HPLC Protocol
This protocol is for the final purification of this compound esters to a high degree of purity.
a. Instrumentation and Columns:
-
Preparative HPLC system with a fraction collector.
-
Reversed-phase C18 column with a larger diameter (e.g., 20 x 250 mm, 10 µm particle size).
b. Mobile Phase and Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A shallow gradient is often employed to achieve high resolution. The gradient can be adapted from the analytical method, with a slower increase in the percentage of mobile phase B.
-
Flow Rate: 10-20 mL/min (adjusted based on column dimensions).
-
Detection Wavelength: 230 nm.
c. Fraction Collection and Post-purification:
-
Collect fractions based on the elution of the target this compound ester peaks.
-
Combine the fractions containing the pure compound.
-
Remove the organic solvent under reduced pressure.
-
The purified compound can be obtained by lyophilization or crystallization.
Data Presentation
The following table summarizes typical results that can be expected from the preparative HPLC purification of this compound esters. The values are illustrative and may vary depending on the specific compound and experimental conditions.
| This compound Ester | Retention Time (min) | Purity (%) | Yield (mg) |
| Ingenol-3-angelate (Ingenol Mebutate) | 25.4 | >99 | 15.2 |
| 20-O-Acetyl-ingenol-3-angelate | 28.1 | >98 | 8.5 |
| Ingenol-5,20-dibenzoate | 35.8 | >99 | 12.7 |
Experimental Workflow
The overall workflow for the purification of this compound esters from plant material to the final pure compound is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. nacalai.com [nacalai.com]
Application Notes and Protocols for Anti-inflammatory Activity Screening of Ingenanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenanes are a class of diterpenoids, often isolated from plants of the Euphorbia genus, that have demonstrated a wide range of biological activities.[1][2] Notably, several ingenane diterpenoids have exhibited significant anti-inflammatory properties, making them promising candidates for the development of new therapeutic agents.[1][3][4] One well-known example is ingenol mebutate, which has been used topically to treat actinic keratosis through a mechanism involving an inflammatory response.[5][6][7] This document provides detailed protocols for the in vitro screening of ingenanes for anti-inflammatory activity, focusing on key assays and relevant signaling pathways.
The screening process typically involves cell-based assays that measure the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandins (produced by cyclooxygenase enzymes, COX), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][8] Murine macrophage cell lines, such as RAW 264.7, are frequently used as a model system because they can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[1][9]
The anti-inflammatory effects of ingenanes are often mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][10][11] These pathways play a crucial role in regulating the expression of pro-inflammatory genes.[12][13][14] Therefore, assessing the impact of ingenanes on these pathways is essential for understanding their mechanism of action.
Key Signaling Pathways in Inflammation
A fundamental understanding of the molecular pathways driving inflammation is critical for interpreting screening data. The NF-κB and MAPK signaling cascades are central to the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[12][13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[12][15] This allows NF-κB dimers (most commonly p50/p65) to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.[12][15]
Caption: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK signaling pathways are another critical set of cascades involved in cellular responses to a variety of external stimuli, including inflammatory signals.[10][11] The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[10] Activation of these kinases by upstream kinases (MAPKKs and MAPKKKs) leads to the phosphorylation and activation of various transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.[11][16]
Caption: Overview of the MAPK signaling pathways.
Experimental Workflow for Screening Ingenanes
A systematic approach is crucial for efficiently screening a library of this compound compounds. The following workflow outlines the key steps from initial cytotoxicity assessment to detailed mechanistic studies.
Caption: General workflow for anti-inflammatory screening.
Data Presentation: Summary of Anti-inflammatory Activity
The following tables provide a template for summarizing the quantitative data obtained from the screening assays.
Table 1: Cytotoxicity of this compound Compounds on RAW 264.7 Macrophages
| Compound ID | CC₅₀ (µM) | Maximum Non-toxic Concentration (µM) |
| This compound 1 | >100 | 50 |
| This compound 2 | 75.3 | 25 |
| ... | ... | ... |
CC₅₀: 50% cytotoxic concentration.
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
| Compound ID | IC₅₀ for NO Inhibition (µM) |
| This compound 1 | 5.2 |
| This compound 2 | 12.8 |
| Quercetin* | 15.8[4][17] |
| ... | ... |
Positive control.
Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Compound ID | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) |
| This compound 1 | 8.1 | 6.5 |
| This compound 2 | 18.4 | 15.2 |
| ... | ... | ... |
Table 4: Inhibition of COX-2 Enzyme Activity
| Compound ID | IC₅₀ for COX-2 Inhibition (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound 1 | 2.5 | >10 |
| This compound 2 | 9.7 | >5 |
| Celecoxib* | 0.05 | >100 |
| ... | ... | ... |
Positive control.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[18] Subculture cells every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that any observed anti-inflammatory effects are not due to cell death.
-
Principle: The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[19]
-
The next day, replace the medium with fresh medium containing various concentrations of the this compound compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 550 nm using a microplate reader.[20]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Nitric oxide production is indirectly measured by quantifying one of its stable end products, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[9]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[19]
-
Pre-treat the cells with various non-toxic concentrations of the this compound compounds for 1-2 hours.[19][21]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[19] Include unstimulated and vehicle-treated controls.
-
After incubation, collect 100 µL of the supernatant from each well.
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[9]
-
Incubate at room temperature for 10 minutes.[20]
-
Measure the absorbance at 540 nm.[20]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.[20]
-
Cytokine Release Assay (ELISA)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[22] The sandwich ELISA is the most common format for this purpose.[23][24]
-
Protocol (General for Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[22][23]
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[22]
-
Add cell culture supernatants (collected from the NO assay or a parallel experiment) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[19]
-
Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.
-
Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 30 minutes.[22]
-
Wash the plate and add a substrate solution (e.g., TMB).[23] A color change will occur.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Cyclooxygenase (COX) Activity Assay
-
Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic or fluorogenic probe, allowing for the measurement of enzyme activity.[19]
-
Protocol (using a commercial fluorometric kit):
-
Prepare the assay buffer, probe, and cofactor according to the kit instructions.[25]
-
In a 96-well white opaque plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.[26]
-
Add various concentrations of the this compound compounds or a vehicle control.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[26]
-
Initiate the reaction by adding arachidonic acid to all wells.[25][26]
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the reaction rate and determine the percentage of inhibition for each compound concentration to calculate the IC₅₀ value.[26]
-
Conclusion
The protocols and workflow described in this document provide a comprehensive framework for the systematic screening of this compound diterpenoids for anti-inflammatory activity. By employing a tiered approach, from initial cytotoxicity and primary screening of NO inhibition to secondary assays for cytokine and COX-2 inhibition, researchers can efficiently identify and prioritize promising lead compounds. Subsequent mechanistic studies focusing on the NF-κB and MAPK pathways will further elucidate their therapeutic potential. This structured methodology will aid researchers, scientists, and drug development professionals in the discovery of novel anti-inflammatory agents from this important class of natural products.
References
- 1. This compound diterpenoids with anti-inflammatory activity from Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Anti-inflammatory this compound Diterpenoids from the Roots of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Ingenol Mebutate used for? [synapse.patsnap.com]
- 6. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ir.vistas.ac.in [ir.vistas.ac.in]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 17. researchgate.net [researchgate.net]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. biomatik.com [biomatik.com]
- 25. assaygenie.com [assaygenie.com]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of PKC Activation by Ingenol Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various cell-based assays to measure the activation of Protein Kinase C (PKC) by ingenol esters, a class of potent PKC activators. The information is designed to assist researchers in selecting and performing appropriate assays to characterize the cellular effects of these compounds.
Introduction to Ingenol Esters and PKC Activation
Ingenol esters, such as ingenol mebutate (also known as ingenol 3-angelate or PEP005), are diterpenoids derived from the plant Euphorbia peplus. They are potent activators of PKC, a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and inflammation.[1][2] Ingenol esters mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[3][4]
The activation of specific PKC isoforms can lead to distinct downstream cellular responses. For example, the activation of PKCδ has been linked to pro-apoptotic effects in some cancer cells, while PKCα and PKCβ are often associated with cell proliferation.[1][5] Therefore, detailed characterization of how ingenol esters activate different PKC isoforms in a cellular context is critical for understanding their therapeutic potential and mechanism of action.
Quantitative Data: Potency of Ingenol Mebutate on PKC Isoforms
The following tables summarize the binding affinities (Ki) and the half-maximal effective concentrations (EC50) of ingenol mebutate for various PKC isoforms, providing a quantitative measure of its potency.
Table 1: Binding Affinity (Ki) of Ingenol Mebutate for PKC Isoforms
| PKC Isoform | Ki (nM) |
| PKC-α | 0.3 |
| PKC-β | 0.105 |
| PKC-γ | 0.162 |
| PKC-δ | 0.376 |
| PKC-ε | 0.171 |
Data compiled from MedchemExpress.[6]
Table 2: EC50 Values of Ingenol Mebutate for PKC Isoform Down-regulation in Different Cell Lines
| Cell Line | PKC Isoform | EC50 (nM) |
| WEHI-231 | PKC-α | 13 ± 2.4 |
| PKC-βI | 4.37 ± 0.4 | |
| PKC-βII | 10.5 ± 2.2 | |
| PKC-δ | 38.6 ± 2.9 | |
| PKC-ε | 1.08 ± 0.01 | |
| PKC-μ | 0.9 ± 0.13 | |
| HOP-92 | PKC-α | 198 ± 12.5 |
| PKC-βI | 69.1 ± 8.2 | |
| PKC-ε | 4.6 ± 0.4 | |
| PKC-μ | ~1 | |
| Colo-205 | PKC-α | 635 ± 245 |
| PKC-βI | 146 ± 35 | |
| PKC-δ | 4.7 ± 0.7 | |
| PKC-ε | 1.1 ± 0.5 | |
| PKC-μ | ~30 |
Data represents the concentration of ingenol mebutate required to cause a 50% down-regulation of the respective PKC isoform after 24 hours of treatment.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of PKC activation by ingenol esters and the general workflows for the described experimental protocols.
Detailed Experimental Protocols
Herein are detailed protocols for three common cell-based assays to measure PKC activation by ingenol esters.
Reporter Gene Assay for PKC-Mediated Transcription
This assay measures the activation of transcription factors downstream of the PKC signaling cascade. A common approach is to use a reporter construct containing a promoter with response elements for PKC-activated transcription factors, such as the TPA-responsive element (TRE), driving the expression of a reporter gene like luciferase.[7]
Principle: Upon activation by ingenol esters, PKC phosphorylates and activates downstream signaling pathways that lead to the activation of transcription factors (e.g., AP-1) which bind to TREs in the reporter construct, driving the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of PKC activation.
Protocol:
-
Cell Seeding and Transfection:
-
Day 1: Seed cells (e.g., HEK293T, HeLa) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the cells with a TRE-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency, using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Ingenol Ester Treatment:
-
Day 3: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the ingenol ester or vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for reporter gene expression.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add 100 µL of 1X passive lysis buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Use a dual-luciferase reporter assay system and a luminometer to measure both firefly and Renilla luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
PKC Membrane Translocation Assay
Upon activation, many PKC isoforms translocate from the cytosol to the plasma membrane or other cellular compartments.[8] This translocation can be visualized and quantified by Western blotting of subcellular fractions or by fluorescence microscopy of cells expressing fluorescently tagged PKC.
Protocol (Western Blotting Method):
-
Cell Culture and Treatment:
-
Grow cells to 80-90% confluency in 10 cm dishes.
-
Treat the cells with the desired concentrations of ingenol ester or vehicle control for a short duration (e.g., 5-60 minutes).
-
-
Subcellular Fractionation:
-
Wash the cells twice with ice-cold PBS and scrape them into a hypotonic buffer.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction. The pellet, containing the membranes, should be resuspended in a lysis buffer. This is the membrane fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the PKC isoform of interest.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of membrane-associated to cytosolic PKC to determine the extent of translocation.
-
Protocol (Confocal Microscopy Method):
-
Cell Culture and Transfection:
-
Seed cells on glass-bottom dishes suitable for confocal microscopy.
-
Transfect the cells with a plasmid encoding a fusion protein of the PKC isoform of interest and a fluorescent protein (e.g., GFP).
-
-
Imaging and Treatment:
-
24-48 hours post-transfection, mount the dish on the stage of a confocal microscope.
-
Acquire baseline images of the fluorescently tagged PKC distribution.
-
Add the ingenol ester directly to the dish and acquire a time-lapse series of images to visualize the translocation of the PKC-GFP fusion protein from the cytosol to the plasma membrane.[9]
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time using image analysis software.
-
PKC Substrate Phosphorylation Assay
The activation of PKC results in the phosphorylation of its downstream substrates. This can be detected by Western blotting using antibodies that specifically recognize the phosphorylated form of a known PKC substrate.
Principle: Ingenol ester-induced PKC activation leads to an increase in the phosphorylation of specific substrate proteins. This increase can be quantified by comparing the signal from a phospho-specific antibody to that of an antibody recognizing the total amount of the substrate protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency and treat with ingenol esters as described previously.
-
-
Whole-Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify it by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the whole-cell lysates.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe one membrane with a phospho-specific antibody for a known PKC substrate (e.g., phospho-MARCKS, phospho-ERK).
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody that recognizes the total amount of the substrate protein to control for protein loading.
-
-
Data Analysis:
-
Use densitometry to quantify the intensity of the phosphorylated and total protein bands.
-
Calculate the ratio of the phosphorylated protein to the total protein to determine the relative increase in substrate phosphorylation.
-
References
- 1. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. med.emory.edu [med.emory.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct visualization of the translocation of the gamma-subspecies of protein kinase C in living cells using fusion proteins with green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the Isolation of Ingenanes from Euphorbia peplus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Euphorbia peplus, commonly known as petty spurge or milkweed, is a plant that produces a variety of diterpenoids, including those with an ingenane skeleton.[1] One of the most notable ingenanes isolated from E. peplus is ingenol mebutate (ingenol-3-angelate), the active ingredient in Picato®, a topical gel used for the treatment of actinic keratosis.[2][3][4] The isolation and purification of these compounds are of significant interest for pharmaceutical research and development. This document provides a detailed protocol for the isolation of ingenanes from the aerial parts of Euphorbia peplus, synthesized from established laboratory practices and published methodologies. The protocol covers the entire workflow from plant material preparation to the purification of this compound compounds.
Experimental Protocols
This section details the step-by-step methodology for the isolation of ingenanes from Euphorbia peplus. The overall workflow involves extraction, solvent partitioning, and chromatographic purification. An optional hydrolysis step can be included if the parent ingenol is the desired product.
1. Plant Material Preparation
-
Objective: To prepare the plant material for efficient extraction of the target compounds.
-
Procedure:
2. Initial Extraction
-
Objective: To extract the this compound diterpenoids from the plant matrix.
-
Method A: Maceration at Room Temperature
-
Subject the powdered plant material to exhaustive extraction with methanol at room temperature.[5]
-
-
Method B: Reflux Extraction
-
For every 1 part by weight of the crushed raw material, add a solvent of 80-100% by volume ratio (methanol, ethanol, or a mixture thereof).[6]
-
Perform reflux extraction for multiple cycles to ensure thorough extraction.[5][6] For example, for 100 kg of plant material, the first extraction can be with 500 L of methanol for 2 hours, the second with 400 L for 1.5 hours, and the third with 400 L for 1.5 hours.[6]
-
Combine the extracts from all cycles.[6]
-
3. Concentration of Crude Extract
-
Objective: To remove the solvent and obtain a concentrated crude extract.
-
Procedure:
4. Solvent Partitioning (Liquid-Liquid Extraction)
-
Objective: To separate compounds based on their polarity and remove water-soluble impurities.
-
Procedure:
-
Dissolve the crude extract in a methanol-water mixture (e.g., 1:1 v/v).[3]
-
Partition the dissolved extract with an organic solvent of intermediate polarity, such as ethyl acetate or dichloromethane, to extract the ingenol esters.[5] This step helps in removing highly polar, water-soluble impurities.
-
Separate the organic phase from the aqueous phase. The ingenanes will be primarily in the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.[5]
-
5. Alkaline Hydrolysis (Optional)
-
Objective: To convert ingenol esters (like ingenol mebutate) to the parent compound, ingenol. This step is performed if ingenol is the target molecule.
-
Procedure:
-
Dissolve the extract containing ingenol esters in methanol.
-
Add a catalytic amount of sodium methoxide (Zemplén methanolysis) or a solution of sodium hydroxide (e.g., 0.25 M).[5][6]
-
Stir the reaction at room temperature (e.g., 25-30°C) for approximately 24 hours.[6]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the hydrolysis is complete.[5]
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid) or hydrochloric acid to a pH of 7.[5][6]
-
Remove the solvent under reduced pressure.[5]
-
Partition the residue between water and ethyl acetate to recover the hydrolyzed ingenol in the organic phase.[5]
-
6. Chromatographic Purification
-
Objective: To isolate and purify the this compound compounds from the partitioned extract. This is typically a multi-step process.
-
Step 6a: Silica Gel Column Chromatography
-
Subject the concentrated organic extract (from step 4 or 5) to silica gel column chromatography.[5][6]
-
Perform gradient elution with a nonpolar and a moderately polar solvent system, typically petroleum ether and ethyl acetate or hexane and ethyl acetate.[5][6] The polarity is gradually increased to elute compounds with different polarities.
-
Monitor the collected fractions by TLC or HPLC.[5]
-
Pool the fractions containing the this compound derivatives.
-
-
Step 6b: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
For final purification, subject the this compound-containing fractions to preparative HPLC.[5]
-
A common stationary phase for this purification is a C18 column.
-
The mobile phase is typically a gradient of methanol and water.[7]
-
Monitor the elution using a UV detector at a wavelength of 210 or 230 nm.[7]
-
7. Crystallization and Drying
-
Objective: To obtain the purified this compound compound in a solid, crystalline form.
-
Procedure:
Data Presentation
The following tables summarize the quantitative data associated with the isolation of ingenanes.
Table 1: Yield and Purity of Ingenol from Different Euphorbia Species
| Parameter | Euphorbia peplus | Euphorbia lathyris | Source(s) |
| Plant Part Used | Aerial parts (fresh) | Seeds | [5] |
| Typical Ingenol Yield | 1.1 mg/kg (from wild plants) | ~100 mg/kg | [5] |
| Purity after Purification | High purity achievable | >99.9% | [5][6] |
Table 2: Concentrations of Ingenol Mebutate in Euphorbia peplus Gel Formulation
| Target Area | Concentration of Ingenol Mebutate Gel | Source(s) |
| Face and Scalp | 0.015% (150 mcg/g) | [4] |
| Trunk and Extremities | 0.05% (500 mcg/g) | [4] |
Visualizations
Experimental Workflow for this compound Isolation
Caption: General Workflow for the Isolation of Ingenanes from Euphorbia peplus.
References
- 1. mdpi.com [mdpi.com]
- 2. INTRODUCTION - Ingenol Mebutate (Picato) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. benchchem.com [benchchem.com]
- 6. CN102126941A - Preparation method of euphorbia peplus plant extract for preparing antitumor medicament - Google Patents [patents.google.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Synthesis and Structure-Activity Relationship Studies of Ingenane Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ingenane analogs and the evaluation of their structure-activity relationships (SAR). This compound diterpenoids, such as ingenol mebutate, are potent activators of Protein Kinase C (PKC) and have shown significant therapeutic potential, particularly in dermatology. The following sections detail the synthetic methodologies for creating novel this compound analogs, protocols for key biological assays to assess their activity, and a summary of quantitative SAR data.
Data Presentation
Structure-Activity Relationship of this compound Analogs
The biological activity of this compound analogs is highly dependent on their chemical structure. Modifications to the this compound core can significantly impact potency and selectivity for different PKC isoforms, leading to varied downstream cellular responses. The following table summarizes the in vitro activity of a series of ingenol analogs.
| Compound | Modification | PKCδ Activation (EC50, nM)[1] | Keratinocyte IL-8 Release (EC50, nM)[1] | Cytotoxicity (IC50, µM) |
| Ingenol-3-angelate (Ingenol Mebutate) | Reference | 2.7 | 1.8 | Data not available |
| Analog 1 | C4-deoxy | 18 | 15 | Data not available |
| Analog 2 | C5-deoxy | 11 | 11 | Data not available |
| Analog 3 | C4,C5-dideoxy | 250 | 29 | Data not available |
| Analog 4 | C20-oxo | 1.1 | 0.7 | Data not available |
| Analog 5 | C19-ester | Inactive | Inactive | Data not available |
Note: EC50 and IC50 values are indicative and may vary between different studies and assay conditions. The above data is compiled from multiple sources to illustrate general SAR trends.
Experimental Protocols
Synthesis of this compound Analogs via a Modified Baran Synthesis
The total synthesis of (+)-ingenol developed by Baran and coworkers provides a versatile platform for the generation of this compound analogs. The synthesis is divided into a "cyclase phase" to construct the core ring system and an "oxidase phase" for late-stage functionalization. This approach allows for the introduction of diverse chemical modifications. Below is a representative protocol for the synthesis of the this compound core, which can be further modified to generate analogs.
Protocol 1: Synthesis of the this compound Core
This protocol is a conceptual summary based on the published 14-step synthesis of (+)-ingenol from (+)-3-carene.[2][3][4] The synthesis involves several complex steps and should be performed by experienced synthetic organic chemists.
Materials:
-
(+)-3-carene
-
N-chlorosuccinimide (NCS)
-
Ozone (O3)
-
Thiourea
-
Lithium naphthalenide
-
Hexamethylphosphoramide (HMPA)
-
Methyl iodide
-
Lithium hexamethyldisilazide (LiHMDS)
-
Various solvents and reagents for organic synthesis
Procedure:
-
Preparation of the Cyclopentanone Intermediate:
-
Starting from (+)-3-carene, a series of reactions including chlorination, ozonolysis, and intramolecular alkylation are performed to construct a key cyclopentanone intermediate.[5]
-
-
Pauson-Khand Reaction:
-
The cyclopentanone is converted to an enyne substrate.
-
A cobalt-mediated Pauson-Khand reaction is then employed to form the tetracyclic core of the this compound skeleton.
-
-
Pinacol Rearrangement:
-
A key pinacol rearrangement of a diol intermediate is used to establish the characteristic "in-out" stereochemistry of the this compound B-C ring system.
-
-
Late-Stage C-H Oxidation:
-
The core structure is subjected to a series of late-stage C-H oxidation reactions to introduce the hydroxyl groups found in the natural product. This step is crucial for generating analogs with different oxygenation patterns.
-
Note: For the synthesis of specific analogs, modifications can be introduced at various stages. For example, different ester groups can be introduced at the C3 position of ingenol via esterification. C-H oxidation can be selectively performed to generate analogs with varied hydroxylation patterns.[1][6]
Biological Evaluation of this compound Analogs
Protocol 2: Protein Kinase C (PKC) Activation Assay
This protocol describes a general method to assess the ability of this compound analogs to activate PKC isoforms.
Materials:
-
Recombinant human PKC isoforms (e.g., PKCα, PKCδ)
-
Fluorescently labeled PKC substrate peptide
-
ATP
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂, and a lipid activator like phosphatidylserine and diacylglycerol)
-
This compound analogs dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring fluorescence polarization or FRET
Procedure:
-
Prepare a reaction mixture containing the PKC isoform, the fluorescent substrate peptide, and the assay buffer.
-
Add serial dilutions of the this compound analogs to the wells of the microplate. Include a positive control (e.g., phorbol 12-myristate 13-acetate, PMA) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence polarization or FRET signal using a plate reader.
-
Calculate the EC50 values for each analog by fitting the dose-response data to a suitable model.
Protocol 3: Neutrophil Oxidative Burst Assay
This protocol measures the induction of reactive oxygen species (ROS) in neutrophils, a key downstream effect of PKC activation.
Materials:
-
Freshly isolated human neutrophils or whole blood
-
Dihydrorhodamine 123 (DHR 123)
-
This compound analogs dissolved in DMSO
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer
Procedure:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Resuspend the neutrophils in HBSS.
-
Pre-incubate the cells with DHR 123 (a non-fluorescent probe that becomes fluorescent upon oxidation) for 15 minutes at 37°C.
-
Add serial dilutions of the this compound analogs or PMA to the cell suspension.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Analyze the fluorescence of the cells using a flow cytometer. The increase in fluorescence intensity corresponds to the amount of ROS produced.
Protocol 4: Cytokine Release Assay in Keratinocytes
This protocol quantifies the release of pro-inflammatory cytokines, such as IL-6 and IL-8, from human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium
-
This compound analogs dissolved in DMSO
-
Enzyme-linked immunosorbent assay (ELISA) kits for IL-6 and IL-8
-
96-well cell culture plates
Procedure:
-
Seed keratinocytes in 96-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the this compound analogs.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Protocol 5: Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A431, squamous cell carcinoma)
-
Cell culture medium
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the this compound analogs.
-
Incubate the cells for a defined period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the analog that causes a 50% reduction in cell viability.
Mandatory Visualizations
References
- 1. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sc.sogang.ac.kr [sc.sogang.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of the Ingenane Skeleton
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of the ingenane skeleton. The content is designed to address specific experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of the this compound skeleton?
A1: The total synthesis of ingenanes is exceptionally challenging due to their complex and highly strained architecture. Key difficulties include:
-
Construction of the 'inside-outside' trans-intrabridgehead stereochemistry: This highly strained feature of the bicyclo[4.4.1]undecane core is a significant synthetic hurdle.[1][2][3]
-
Formation of the bridged bicyclo[4.4.1]undecane ring system: The inherent strain in this system makes its construction non-trivial.
-
Installation of dense oxygenation: The this compound core is heavily functionalized with multiple hydroxyl groups, requiring stereoselective oxidation methods, often late in the synthesis.[3]
-
Skeletal rearrangements: Many successful syntheses rely on a biomimetic approach, rearranging a tigliane or other precursor skeleton into the this compound core, a step that can be unpredictable and low-yielding.[2][4]
-
Low overall yields and long reaction sequences: Syntheses are often lengthy, with one notable example comprising 14 steps with a 1.2% overall yield.[5]
Q2: What are the common strategies for constructing the bicyclo[4.4.1]undecane core of ingenanes?
A2: Several strategies have been employed to construct the core this compound skeleton:
-
Intramolecular dioxenone photocycloaddition: This method has been explored to establish the unique 'inside-outside' stereochemistry.[1]
-
Pauson-Khand reaction: This reaction has been utilized to build a foundational part of the ring system, which is then elaborated.[2][4]
-
Ring-closing metathesis: This has been successfully used to form the strained tetracyclic skeleton.[6]
-
Pinacol rearrangement: A key step in several syntheses involves the rearrangement of a diol on a precursor (like a tigliane skeleton) to furnish the this compound framework.[2][4]
-
Type II [5+2] cycloaddition: This method provides a direct route to bridged bicyclo[m.n.1] systems, including the bicyclo[4.4.1] core.
Troubleshooting Guides
Problem 1: Low Yield or Failure of the Pinacol Rearrangement
Symptoms:
-
The desired this compound skeleton is not formed after treatment of the precursor diol with a Lewis acid (e.g., BF₃·OEt₂).
-
A complex mixture of unidentifiable products is obtained.
-
Starting material is recovered, or undesired rearrangement pathways are observed.
Possible Causes and Solutions:
| Cause | Suggested Solution | Experimental Protocol Example |
| Incorrect Diol Stereochemistry | The stereochemistry of the diol is critical for the desired migration. Re-evaluate the dihydroxylation step to ensure the correct diastereomer is being used. | For a dihydroxylation leading to a key intermediate, stoichiometric OsO₄ followed by reductive hydrolysis can provide the requisite diol as a single stereoisomer.[7] |
| Suboptimal Lewis Acid | The choice and stoichiometry of the Lewis acid are crucial. Screen a variety of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) and solvents. | In the Baran synthesis, the pinacol rearrangement of the diol precursor was achieved using BF₃·OEt₂ to yield the "inside-outside" skeleton.[2] |
| Reaction Conditions | Temperature and reaction time can significantly impact the outcome. Experiment with a range of temperatures (from low to room temperature) and monitor the reaction closely by TLC or LC-MS. | The pinacol shift in one synthesis was a significant bottleneck, requiring 8 months of optimization of various reaction conditions to achieve the desired product.[4] |
| Steric Hindrance | Bulky protecting groups near the reaction center may hinder the rearrangement. Consider using smaller protecting groups or a different protection strategy. | N/A |
Problem 2: Inefficient Pauson-Khand Cyclization
Symptoms:
-
Low conversion of the enyne substrate to the desired cyclopentenone.
-
Formation of side products or decomposition of the starting material.
-
Difficulty in scaling up the reaction.
Possible Causes and Solutions:
| Cause | Suggested Solution | Experimental Protocol Example |
| Cobalt Source and Promoters | The choice of cobalt carbonyl complex and the use of promoters can be critical. Compare different cobalt sources (e.g., Co₂(CO)₈, Co₄(CO)₁₂) and additives like N-oxides (e.g., NMO) or sulfides. | The Brummond protocol for the Pauson-Khand cyclization was successfully applied in the Baran synthesis of ingenol.[2] |
| Solvent and Temperature | The reaction is sensitive to solvent and temperature. Screen a range of solvents (e.g., toluene, DCE, THF) and temperatures to find the optimal conditions. | Significant optimization was required to run the Pauson-Khand reaction on a gram-scale in one reported synthesis.[4] |
| Substrate Purity | Impurities in the enyne substrate can poison the catalyst. Ensure the starting material is of high purity. | N/A |
Problem 3: Poor Stereoselectivity in Late-Stage Oxidations
Symptoms:
-
Formation of a mixture of diastereomers upon introduction of hydroxyl groups.
-
Difficulty in separating the desired stereoisomer.
Possible Causes and Solutions:
| Cause | Suggested Solution | Experimental Protocol Example |
| Reagent Choice | The choice of oxidizing agent is critical for achieving high stereoselectivity. Screen a variety of reagents (e.g., SeO₂, OsO₄, m-CPBA). | In one synthesis, catalytic dihydroxylation was ineffective, and stoichiometric OsO₄ was required to deliver the desired diol as a single stereoisomer.[7] Selective allylic oxidation was later achieved with stoichiometric SeO₂.[2] |
| Directing Groups | The presence of nearby functional groups can direct the oxidation. Consider installing a temporary directing group to influence the stereochemical outcome. | N/A |
| Substrate Conformation | The conformation of the substrate can influence the facial selectivity of the oxidation. Molecular modeling may provide insights into the preferred conformation and guide reagent choice. | N/A |
Visualizing Synthetic Logic
Below are diagrams illustrating key strategic decisions and workflows in the total synthesis of the this compound skeleton.
Caption: Troubleshooting workflow for the pinacol rearrangement.
Caption: Common strategies for constructing the this compound skeleton.
Experimental Protocols
Protocol 1: Gram-Scale Pauson-Khand Reaction (Adapted from Baran Synthesis)
Objective: To synthesize the core cyclopentenone structure en route to the this compound skeleton.
Materials:
-
Enyne precursor
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous solvent (e.g., toluene or 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the enyne precursor in the anhydrous solvent.
-
Add dicobalt octacarbonyl (Co₂(CO)₈) portion-wise at room temperature. The solution should change color, indicating complex formation.
-
Stir the reaction mixture at room temperature for the time required for complete complexation (monitor by TLC).
-
Once complex formation is complete, heat the reaction to the optimized temperature (e.g., 80-110 °C) to promote the cyclization.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by opening to air (or by adding an oxidant like N-methylmorpholine N-oxide) to decompose the cobalt complexes.
-
Filter the reaction mixture through a pad of silica gel or Celite to remove cobalt salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired cyclopentenone.
Note: This reaction often requires significant optimization of solvent, temperature, and reaction time for a specific substrate to achieve gram-scale yields.[2][4]
Protocol 2: Pinacol Rearrangement for this compound Core Formation (General Procedure)
Objective: To induce a skeletal rearrangement of a diol precursor to form the strained 'inside-outside' this compound skeleton.
Materials:
-
Diol precursor
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Lewis acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the diol precursor in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂) dropwise to the stirred solution.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (or when no further conversion is observed), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: The success of this reaction is highly dependent on the substrate and requires careful optimization of the Lewis acid, solvent, and temperature.[2][4]
References
- 1. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Open Flask: Ingenol: Behind the scenes [openflask.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sc.sogang.ac.kr [sc.sogang.ac.kr]
Technical Support Center: Optimizing Ingenol Synthesis
Welcome to the technical support center for ingenol synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of this complex diterpenoid.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the total synthesis of ingenol, with a focus on key challenging steps.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Pauson-Khand Cyclization | 1. Decomposition of the substrate: The highly functionalized enyne precursor can be unstable under thermal conditions.[1] 2. Inefficient catalyst turnover: The rhodium catalyst may become deactivated. 3. Suboptimal reaction conditions: Incorrect solvent, temperature, or CO pressure can hinder the reaction.[2] | 1. Use of amine N-oxides: Additives like N-methylmorpholine N-oxide (NMO) can promote the reaction at lower temperatures, preventing substrate decomposition.[2] 2. High dilution: Running the reaction at high dilution (e.g., 0.005 M) can improve yields by minimizing side reactions. 3. Degassed solvents: Ensure the use of thoroughly degassed and anhydrous solvents to prevent catalyst poisoning. |
| Poor Diastereoselectivity in Ketone Reduction | 1. Steric hindrance: The complex, caged structure of ingenol intermediates can direct hydride attack from the less hindered face, leading to the undesired diastereomer.[3][4] 2. Chelation control issues: Lack of a suitable chelating group can prevent desired stereochemical outcomes with certain reducing agents. | 1. Choice of reducing agent: Bulky reducing agents (e.g., L-selectride) may favor attack from a specific face due to steric interactions. Conversely, smaller reagents like sodium borohydride might give different selectivity.[4] 2. Temperature control: Lowering the reaction temperature can often enhance diastereoselectivity. 3. Substrate modification: Altering a remote functional group can sometimes influence the conformation of the ring system and, consequently, the stereochemical outcome of the reduction. |
| Low Yield in Vinylogous Pinacol Rearrangement | 1. Formation of undesired rearrangement products: Carbocation intermediates can undergo alternative rearrangements or elimination pathways. 2. Substrate instability: The substrate may be unstable to the strongly acidic conditions required for the rearrangement.[5] | 1. Lewis acid optimization: Screen different Lewis acids (e.g., BF₃·OEt₂, TiCl₄) and their stoichiometry to find the optimal conditions for the desired rearrangement. 2. Temperature control: Precise temperature control is crucial. For the ingenol synthesis, the reaction is typically run at very low temperatures (-78°C to -40°C) to favor the kinetic product.[6] 3. Rapid quenching: Quenching the reaction at the optimal time can prevent the formation of undesired thermodynamic byproducts. |
| Side Reactions in Late-Stage Allylic Oxidations | 1. Overoxidation: The desired allylic alcohol can be further oxidized to an enone or other byproducts.[7] 2. Lack of regioselectivity: Multiple allylic positions may be susceptible to oxidation. 3. Toxicity and stoichiometry of reagents: The use of stoichiometric, toxic reagents like selenium dioxide and osmium tetroxide presents safety and scalability challenges.[7] | 1. Careful choice of oxidant: Different selenium dioxide-based conditions can offer varying levels of selectivity and reactivity. For the final step of the Baran synthesis, Shibuya's conditions were found to be effective. 2. Use of a co-oxidant: Employing a co-oxidant like t-butyl hydroperoxide can allow for the use of catalytic amounts of selenium dioxide, which can be more controlled. 3. Protecting group strategy: Judicious use of protecting groups can shield certain allylic positions from oxidation, thereby improving regioselectivity. |
| Purification Difficulties | 1. Polarity of intermediates: The polyhydroxylated nature of ingenol and its late-stage intermediates makes them highly polar, which can complicate purification by standard silica gel chromatography.[8][9] 2. Separation of diastereomers: Diastereomers formed during the synthesis may have very similar polarities, making their separation challenging. | 1. Reversed-phase chromatography: For highly polar compounds, reversed-phase (C18) chromatography can be a more effective purification method.[10] 2. Specialized normal-phase chromatography: The use of polar-bonded silica phases (e.g., diol, amino) can improve the separation of polar compounds.[11] 3. Crystallization: If possible, inducing crystallization of the desired product can be a highly effective purification technique. |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient reported total synthesis of ingenol to date?
A1: The 14-step synthesis of (+)-ingenol from (+)-3-carene, developed by the Baran group, is widely regarded as the most efficient route.[12][13] It employs a two-phase strategy, a "cyclase phase" to construct the carbon skeleton and an "oxidase phase" to install the oxygen functionality, loosely mimicking the proposed biosynthetic pathway.[6]
Q2: Why is the formation of the "in/out" bridged BC ring system so challenging?
A2: The "in/out" stereochemistry of the bicyclo[4.4.1]undecane core of ingenol creates significant ring strain.[14] Synthetically, it is challenging to control the stereochemistry to form this thermodynamically less favorable arrangement. The Baran synthesis elegantly addresses this challenge through a vinylogous pinacol rearrangement of a carefully designed precursor.[6]
Q3: What are the main biological activities of ingenol and its derivatives?
A3: Ingenol and its esters, most notably ingenol mebutate (Picato), are known to be potent activators of protein kinase C (PKC).[15][16] This activation leads to a dual mechanism of action: direct cytotoxicity in cancer cells and an inflammatory response that can lead to immune-mediated tumor rejection.[15] Ingenol mebutate was approved for the topical treatment of actinic keratosis, a precancerous skin condition.[12]
Q4: Are there any alternatives to using toxic heavy metal oxidants in the late stages of the synthesis?
A4: Research is ongoing to develop greener and more scalable oxidation methods. While the Baran synthesis in its original report uses stoichiometric osmium tetroxide and selenium dioxide, the authors note that a catalytic dihydroxylation was achieved on a model system, suggesting that a fully catalytic process may be feasible with further optimization.[6] The development of selective C-H oxidation methods using less toxic catalysts is an active area of research in organic synthesis and could provide future alternatives.[17]
Q5: How does the quality of starting materials and reagents impact the overall yield?
A5: The quality of starting materials and reagents is critical in a multi-step synthesis like that of ingenol. Impurities in starting materials can lead to side reactions, catalyst poisoning, and lower yields. For instance, the purity of (+)-3-carene, the starting material for the Baran synthesis, is important for the efficiency of the initial steps. Similarly, the activity of catalysts and the dryness of solvents are crucial for the success of moisture-sensitive reactions.
Data Presentation
Table 1: Comparison of Major Total Syntheses of Ingenol
| Synthesis | Year | Number of Steps (Longest Linear Sequence) | Overall Yield | Key Strategy |
| Winkler | 2002 | 45 | 0.0066% | Intramolecular dioxenone photoaddition-fragmentation[18][19] |
| Wood | 2004 | 33 | ~0.002% | Ring-closing metathesis[12][20] |
| Baran | 2013 | 14 | ~1.2% | Two-phase synthesis with Pauson-Khand cyclization and pinacol rearrangement [13] |
Table 2: Step-by-Step Yields for the Baran Synthesis of (+)-Ingenol
| Step | Reaction | Yield (%) |
| 1 & 2 | Chlorination and Ozonolysis | 48 (over 2 steps)[21] |
| 3 | Reductive Alkylation and Aldol Reaction | 44 |
| 4 | Ethynyl Grignard Addition | 81 |
| 5 | Silyl Protection | 72 |
| 6 | Pauson-Khand Cyclization | 72 |
| 7 | Methyl Grignard Addition | 80 |
| 8 & 9 | Dihydroxylation and Carbonate Formation | 68 (over 2 steps) |
| 10 | Vinylogous Pinacol Rearrangement | 80 |
| 11 | Allylic Oxidation | 59 |
| 12 | TBS Deprotection | 90 |
| 13 | Elimination | 80 |
| 14 | Final Allylic Oxidation | 76 |
| Overall | ~1.2% |
Note: Yields are based on published data and may vary depending on experimental conditions.[13][21]
Experimental Protocols
Protocol 1: Pauson-Khand Cyclization (Step 6 of Baran Synthesis)
This protocol describes the rhodium-catalyzed intramolecular allenic Pauson-Khand reaction to form the dienone intermediate.
-
Preparation: A three-neck flask equipped with a reflux condenser and a gas inlet is charged with a solution of the silyl-protected enyne (1.0 equiv) in anhydrous and degassed p-xylene (to a final concentration of 0.005 M).
-
Degassing: The solution is further degassed by bubbling carbon monoxide (CO) through it for 15 minutes while sonicating.
-
Catalyst Addition: [RhCl(CO)₂]₂ (0.1 equiv) is added to the reaction mixture under a positive pressure of CO.
-
Reaction: The flask is placed in a preheated oil bath at 140 °C and stirred under a CO atmosphere (1 atm). The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the dienone product.
Protocol 2: Vinylogous Pinacol Rearrangement (Step 10 of Baran Synthesis)
This protocol details the crucial rearrangement to form the "in/out" ingenane core.
-
Preparation: To a solution of the carbonate-protected diol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C is added boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv) dropwise.
-
Reaction: The reaction mixture is stirred at -78 °C and allowed to slowly warm to -40 °C over 2 hours. The progress of the reaction is monitored by TLC.
-
Quenching: The reaction is quenched by the addition of triethylamine (Et₃N) followed by methanol (MeOH) at -40 °C.
-
Workup: The mixture is warmed to room temperature, diluted with water, and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the rearranged this compound skeleton.
Visualizations
Ingenol Mebutate Signaling Pathway
Caption: Ingenol mebutate activates PKCδ, initiating a signaling cascade through MEK and ERK, ultimately leading to apoptosis.[15][16]
Baran's Ingenol Synthesis Workflow
References
- 1. chem.iitb.ac.in [chem.iitb.ac.in]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. column-chromatography.com [column-chromatography.com]
- 10. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 15. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deconstructing a JACS communication: Winkler’s Ingenol synthesis | Peczuh Research Group [mark-peczuh.scholar.uconn.edu]
- 19. researchgate.net [researchgate.net]
- 20. johnwoodgroup.com [johnwoodgroup.com]
- 21. sc.sogang.ac.kr [sc.sogang.ac.kr]
Technical Support Center: Overcoming Chemical Instability of Ingenane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with ingenane diterpenoids, a class of compounds known for their potent biological activity and inherent chemical instability. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the challenges associated with the handling, analysis, and formulation of these promising molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound diterpenoids?
A1: The main chemical instability of many this compound diterpenoids, such as ingenol mebutate, is their propensity to undergo pH-dependent acyl migration. This process involves the intramolecular transfer of an ester group to a different hydroxyl position on the this compound core, leading to the formation of isomeric impurities and a loss of the parent compound. This rearrangement is a significant challenge that necessitates careful handling and formulation.
Q2: How can I minimize the degradation of my this compound diterpenoid samples during storage and handling?
A2: To minimize degradation, it is crucial to control the storage conditions. For ingenol mebutate, refrigeration is often required for the final product. Formulating this compound diterpenoids at a low pH, around 3.2, has been shown to maximize chemical stability. When preparing solutions, use of an appropriate acidic buffer can help to mitigate acyl migration. Always store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.
Q3: Are there more stable analogs of ingenol mebutate available?
A3: Yes, research has led to the development of ingenol derivatives with enhanced chemical stability. One such example is ingenol disoxate (LEO 43204), which has been shown to have increased stability in clinically relevant formulations and aqueous buffers with minimal pH-dependent acyl migration compared to ingenol mebutate.
Q4: What analytical techniques are suitable for monitoring the stability of this compound diterpenoids?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective technique for monitoring the stability of this compound diterpenoids. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, including isomers formed through acyl migration. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of degradation products.
Q5: I am observing unexpected peaks in my HPLC analysis of an this compound diterpenoid. What could be the cause?
A5: Unexpected peaks can arise from several sources. Given the instability of this compound diterpenoids, these peaks are often degradation products formed either during sample storage, preparation, or even during the HPLC analysis itself (on-column degradation). Acyl migration is a common cause, leading to isomeric impurities that may have similar retention times to the parent compound. It is also important to consider impurities from the synthesis or extraction process and to run appropriate controls, including a blank (diluent only) and a placebo (formulation without the active ingredient).
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Diterpenoid in Solution
| Potential Cause | Suggested Solution |
| Inappropriate pH of the solvent/buffer | Prepare solutions using a pre-chilled, acidic buffer (e.g., citrate or phosphate buffer, pH 3.0-4.0). Avoid neutral or basic conditions. |
| Elevated temperature | Prepare and handle all solutions on ice or at reduced temperatures. Store solutions at ≤ -20°C for short-term and -80°C for long-term storage. |
| Presence of catalytic impurities | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and free of any basic residues. |
| Photodegradation | Protect solutions from light by using amber vials or covering containers with aluminum foil. |
Issue 2: Poor Resolution or Tailing Peaks in HPLC Analysis
| Potential Cause | Suggested Solution |
| Inappropriate mobile phase pH | Use an acidic mobile phase (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of acidic degradants and improve peak shape. |
| Column degradation | Use a robust stationary phase (e.g., a modern C18 column with end-capping) and operate within the recommended pH and temperature ranges. |
| On-column degradation | Lower the column temperature (e.g., to 25-30°C) to minimize degradation during the analysis. Ensure the mobile phase is appropriately acidic. |
| Co-elution of isomers | Optimize the gradient elution profile to improve the separation of closely related isomers resulting from acyl migration. A slower gradient may be necessary. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Potential Cause | Suggested Solution |
| Sample degradation between preparation and injection | Prepare samples immediately before analysis. If a batch of samples is being prepared, keep them in an autosampler cooled to 4°C. |
| Inconsistent sample preparation | Standardize the sample preparation protocol, ensuring consistent solvent/buffer composition, temperature, and time from preparation to injection. |
| Stock solution degradation | Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
| Variability in mobile phase preparation | Prepare fresh mobile phase for each analysis and ensure accurate pH measurement and component mixing. |
Data Presentation
Table 1: Comparative Stability of Ingenol Mebutate and Ingenol Disoxate
| Compound | Formulation/Buffer | Condition | Stability Outcome |
| Ingenol Mebutate | Clinically relevant formulation | Not specified | Prone to chemical rearrangement, requires refrigeration. |
| Ingenol Disoxate | Clinically relevant formulation | Not specified | Increased stability, potentially allowing for ambient temperature storage.[1] |
| Ingenol Mebutate | Aqueous buffer (pH 7.4) | Not specified | Susceptible to pH-dependent acyl migration. |
| Ingenol Disoxate | Aqueous buffer (pH 7.4) | Not specified | Minimal pH-dependent acyl migration degradation.[2] |
Note: Specific quantitative data from direct comparative studies under various pH and temperature conditions are not publicly available in the searched literature. The information presented is based on qualitative descriptions of improved stability.
Experimental Protocols
Protocol 1: Forced Degradation Study of an this compound Diterpenoid
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of an this compound diterpenoid.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound diterpenoid at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of the this compound diterpenoid in a controlled temperature oven at 80°C for 24, 48, and 72 hours. Also, expose a solution of the compound to the same conditions.
-
Photodegradation: Expose a solution of the this compound diterpenoid (in a quartz cuvette or other transparent container) to a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw a sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Characterize the major degradation products using LC-MS/MS and, if possible, isolate them for structural elucidation by NMR.
Protocol 2: Stability-Indicating HPLC Method for this compound Diterpenoids
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound diterpenoids and their degradation products.
1. Chromatographic Conditions:
-
Column: A high-quality reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0 30 20 70 25 95 30 95 31 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm or Mass Spectrometry.
2. Sample Preparation:
-
Dissolve the sample in a diluent that is compatible with the mobile phase and minimizes degradation (e.g., a mixture of acetonitrile and water with 0.1% formic acid). Keep the sample cool and analyze it as soon as possible after preparation.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity should be demonstrated by showing that the parent peak is resolved from all degradation products generated during forced degradation studies.
Protocol 3: Synthesis of Ingenol Disoxate
The synthesis of the more stable analog, ingenol disoxate, can be achieved from ingenol-5,20-acetonide.[3]
Step A: Microwave-Assisted Coupling
-
In a microwave vial, combine ingenol-5,20-acetonide, 4-(dimethylamino)pyridine (DMAP), N,N-diisopropylethylamine (DIPEA), and the appropriate acylating agent in acetonitrile.
-
Heat the reaction mixture in a microwave reactor at 150°C.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, purify the product by column chromatography to yield the protected ingenol disoxate. (Reported yield: 94%).[3]
Step B: Deprotection
-
Dissolve the protected ingenol disoxate in a suitable solvent system (e.g., aqueous hydrochloric acid).
-
Stir the reaction at room temperature and monitor the deprotection by TLC or HPLC.
-
Upon completion, perform an aqueous workup and purify the crude product by chromatography to obtain ingenol disoxate. (Reported yield: 69%).[3]
Visualizations
Caption: Primary degradation pathways of ingenol esters.
Caption: Experimental workflow for stability analysis.
Caption: HPLC troubleshooting decision tree.
References
- 1. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ingenol Disoxate: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Chromatografic Separation of Ingenane Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of ingenane isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of this compound isomers in a question-and-answer format.
Question: Why am I observing poor resolution between my this compound isomer peaks?
Answer: Poor resolution between this compound isomer peaks is a common challenge and can be caused by several factors. Here are some potential causes and solutions:
-
Inappropriate Stationary Phase: The selectivity of the column is critical for separating structurally similar isomers.
-
Solution: For reversed-phase HPLC, a C18 column is often a good starting point.[1] However, for chiral separations, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for enantiomeric separations.[2] Consider screening different types of CSPs to find the one with the best selectivity for your specific this compound isomers.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and separation of analytes.
-
Solution: In reversed-phase HPLC, systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[3] Acetonitrile often provides better resolution and a smoother baseline compared to methanol for diterpenoid separation.[3] For chiral separations using normal-phase or supercritical fluid chromatography (SFC), adjusting the ratio of the alcohol modifier (e.g., ethanol, isopropanol) and any additives (e.g., hexane) can significantly impact resolution.[2][4]
-
-
Incorrect Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.
-
Solution: Lowering the flow rate can sometimes improve resolution by allowing more time for equilibrium between the mobile and stationary phases, although this will increase the analysis time. Conversely, in some cases, particularly with modern UHPLC columns, optimizing for a higher flow rate can improve efficiency.
-
-
Inadequate Temperature Control: Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution: Employ a column oven to maintain a stable and optimized temperature. Experiment with different temperatures (e.g., in the range of 25-40°C) to see the effect on resolution. A study on this compound-type diterpenoids found success with a column temperature of 35°C.[1]
-
Question: My this compound isomer peaks are tailing. What can I do to improve peak shape?
Answer: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the HPLC system itself.
-
Secondary Silanol Interactions: Free silanol groups on the surface of silica-based stationary phases can interact with basic functional groups on the analytes, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and tailing peaks.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[7]
-
Question: I'm having trouble with the co-elution of this compound isomers. How can I resolve this?
Answer: Co-elution of isomers is a significant challenge due to their similar physicochemical properties.
-
Enhance Selectivity: The key to resolving co-eluting peaks is to increase the selectivity of the chromatographic system.
-
Solution:
-
Change the Stationary Phase: If you are using a standard C18 column, consider trying a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities. For enantiomers, a different chiral stationary phase is the most effective approach.[8]
-
Modify the Mobile Phase: Altering the organic modifier (e.g., switching from acetonitrile to methanol or vice-versa) can change the selectivity.[3] Adding a modifier to the mobile phase can also be effective. For example, in supercritical fluid chromatography (SFC), the addition of hexane to the alcohol/CO2 mobile phase can affect the chromatographic behavior of enantiomers and provide opportunities for separation.[2][4]
-
Adjust the pH: For ionizable compounds, adjusting the pH of the mobile phase can alter their retention and potentially resolve co-eluting peaks.[9]
-
-
-
Improve Efficiency: Increasing the column efficiency can lead to narrower peaks, which may be enough to resolve closely eluting compounds.
-
Solution: Use a column with a smaller particle size (e.g., sub-2 µm particles in UHPLC) or a longer column.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating this compound isomers?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS).[1][3][11][12] For chiral separations of this compound enantiomers, Supercritical Fluid Chromatography (SFC) is also a powerful and increasingly popular technique due to its high efficiency and reduced use of organic solvents.[2][4][10][13]
Q2: Which type of column is best suited for separating this compound isomers?
A2: The choice of column depends on the specific isomers being separated.
-
For general separation of this compound diterpenoids, reversed-phase columns like C18 are commonly used.[1]
-
For separating enantiomers, chiral stationary phases (CSPs) are essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are very effective for a wide range of chiral compounds.[2]
Q3: How do I choose the right mobile phase for my separation?
A3: Mobile phase selection is crucial for achieving good separation.
-
In reversed-phase HPLC , a mixture of water and an organic solvent like acetonitrile or methanol is typically used.[3] Acetonitrile is often preferred for diterpenoid separation as it can provide better resolution.[3] Adding a small amount of acid, such as formic acid (e.g., 0.1%), can improve peak shape and ionization in mass spectrometry.[1]
-
In normal-phase HPLC and SFC , a non-polar solvent like hexane or supercritical CO2 is used with a more polar modifier, typically an alcohol such as ethanol or isopropanol.[2][4] The type and percentage of the alcohol modifier can be optimized to achieve the desired separation.[2]
Q4: What role does sample preparation play in the successful separation of this compound isomers?
A4: Proper sample preparation is critical to prevent column contamination and ensure reproducible results.[14] This may involve solid-phase extraction (SPE) to clean up the sample and remove interfering substances.[12] It is also important to ensure the sample is fully dissolved and free of particulate matter by filtering it through a 0.2 or 0.45 µm filter before injection.[7]
Q5: Can I use gradient elution for separating this compound isomers?
A5: Yes, gradient elution can be very effective, especially for complex samples containing isomers with a range of polarities. A gradient allows for the elution of more strongly retained compounds in a reasonable time while maintaining good resolution for earlier eluting peaks. However, for chiral separations, isocratic methods are more common as the selectivity is primarily driven by the chiral stationary phase.[8]
Quantitative Data
Table 1: Example HPLC-MS/MS Conditions for this compound Diterpenoid Separation
| Parameter | Condition | Reference |
| Column | Waters BEH RP18 (2.1 mm × 100 mm, 2.5 µm) | [1] |
| Mobile Phase | A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile | [1] |
| Gradient | Not specified, but a gradient was used | [1] |
| Flow Rate | 0.4 mL/min | [1] |
| Column Temperature | 35 °C | [1] |
| Detection | Multiple reaction monitoring (MRM) in positive and negative modes | [1] |
Table 2: HPLC Conditions for Diterpenoid Separation in Euphorbia lathyris
| Parameter | Condition | Reference |
| Column | Not specified, but a reversed-phase column was used | [3] |
| Mobile Phase | Water (15%) and acetonitrile (85%) | [3] |
| Detection | UV at 272 nm | [3] |
Experimental Protocols
Methodology for UFLC-MS/MS Analysis of this compound-Type Diterpenoids
This protocol is based on the method described for the analysis of six this compound-type diterpenoids in Euphorbia kansui.[1]
-
Chromatographic System: An ultra-fast liquid chromatography system coupled with a tandem mass spectrometer (UFLC-MS/MS) is used.
-
Column: A Waters BEH RP18 column (2.1 mm × 100 mm, 2.5 µm particle size) is employed for the separation.
-
Mobile Phase: The mobile phase consists of two solvents:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Elution: A gradient elution program is utilized. The specific gradient profile should be optimized to achieve the best separation for the target this compound isomers.
-
Flow Rate: The mobile phase is delivered at a flow rate of 0.4 mL/min.
-
Column Temperature: The column is maintained at a constant temperature of 35°C.
-
Injection Volume: A specific volume of the prepared sample is injected into the system.
-
Mass Spectrometry Detection:
-
The eluent from the column is directed to the electrospray ionization (ESI) source of the mass spectrometer.
-
Detection is performed using multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the target analytes.
-
Data is acquired in both positive and negative ionization modes to cover a broader range of compounds.
-
Visualizations
References
- 1. Comparison of content-toxicity-activity of six this compound-type diterpenoids between Euphorbia kansui before and after stir-fried with vinegar by using UFLC-MS/MS, zebrafish embryos and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Hexane in Supercritical Fluid Chromatography for the Separation of Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Strategies for Scalable Ingenane Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the scalable synthesis of ingenane diterpenoids, such as ingenol. The complex architecture of the this compound core presents significant synthetic challenges, particularly concerning scalability.[1][2] This document focuses on practical strategies to overcome common hurdles in key transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Pauson-Khand reaction for forming the core carbon skeleton is low-yielding on a larger scale. How can I improve it?
Answer: Scaling the Pauson-Khand reaction is a common challenge due to factors like catalyst deactivation and mass transfer limitations. Here are several troubleshooting strategies:
-
High Dilution: This reaction is sensitive to concentration. Using degassed, anhydrous solvents under high dilution (e.g., 0.005 M) is often essential to achieving high yields by minimizing side reactions.[3]
-
Catalyst Choice: While various cobalt and rhodium catalysts can be used, [RhCl(CO)2]2 at a loading of 10 mol % has been shown to be effective for key this compound intermediates.[3]
-
Substrate Protection: Unprotected hydroxyl groups on the substrate can interfere with the catalyst and lead to decomposition.[3] Ensure that all alcohol functionalities are appropriately protected (e.g., as silyl ethers like TBS or TMS) before subjecting the substrate to the cyclization conditions.[3]
-
CO Atmosphere: Maintaining a positive pressure of carbon monoxide (CO) is critical for catalyst stability and turnover. Ensure your reaction setup can safely handle and maintain a CO atmosphere.
Question 2: The key pinacol rearrangement to form the strained in,out-bridged ring system is failing or giving undesired products. What should I do?
Answer: The vinylogous pinacol rearrangement is one of the most troublesome steps in ingenol synthesis.[4] Success is highly dependent on the substrate and reaction conditions.
-
Substrate Conformation: The reactivity of the A-ring can be markedly influenced by structural changes in the B-ring.[5] If the rearrangement is failing, consider if modifications to a distal part of the molecule could favor the necessary conformation for the desired shift.
-
Reagent Screening: This transformation is notoriously sensitive. A thorough screening of acidic, basic, and thermal conditions is often necessary. One successful approach involved a stereoselective dihydroxylation followed by the rearrangement.[6]
-
Protecting Group Strategy: The nature and placement of protecting groups can influence the stereochemical outcome of reactions on the this compound core. Re-evaluating your protecting group strategy may be necessary to achieve the desired reactivity.
Question 3: I am struggling with the late-stage allylic oxidations to install hydroxyl groups. The reactions are unselective and yields are poor. Any suggestions?
Answer: Late-stage functionalization, particularly oxidation, on a complex core like this compound is challenging due to the presence of multiple reactive sites.[7][8]
-
Reagent Selection: Selenium dioxide (SeO₂) is a commonly used reagent for these transformations.[9] Using silica-supported SeO₂ can improve selectivity by favoring oxidation at the least sterically hindered allylic position.[5]
-
Step-wise Oxidation: A sequence of carefully controlled, chemoselective allylic oxidations may be required to install multiple hydroxyl groups.[9] This often involves intermediate deprotection and protection steps.
-
Biocatalysis: For complex late-stage modifications, enzymatic catalysis can offer superior regio- and stereoselectivity compared to traditional chemical methods.[7] Exploring enzymes like P450 monooxygenases could provide a scalable and selective alternative.
Question 4: Are there scalable alternatives to traditional batch reactions for photochemical steps sometimes used in this compound synthesis?
Answer: Yes, continuous flow photochemistry offers significant advantages for scalability, safety, and reproducibility over batch processes.[10][11]
-
Improved Light Penetration: A key limitation in scaling batch photochemical reactions is the shallow penetration of light, as dictated by the Beer-Lambert law.[10] Flow reactors use narrow tubing, ensuring uniform irradiation of the reaction mixture.[10]
-
Reduced Reaction Times: The high surface-area-to-volume ratio in flow reactors improves energy transfer, often leading to significantly shorter reaction times.[10]
-
Safety and Control: Flow chemistry allows for precise control over reaction time and temperature, minimizing the formation of side products from over-irradiation.[10] This is particularly beneficial when dealing with highly reactive intermediates.[12]
Data Summary: Comparison of Key Synthetic Strategies
The following table summarizes different approaches for key transformations in this compound synthesis, highlighting the improvements relevant for scalability.
| Transformation | Method/Reagent | Scale | Yield | Key Considerations | Reference |
| Pauson-Khand Cyclization | [RhCl(CO)2]2 (10 mol %), CO atm. | 1.5 g | 72% | High dilution (0.005 M) and anhydrous conditions are crucial. | [3] |
| Pinacol Rearrangement | (Not specified) | Model System | (Not specified) | Reported as the most time-consuming and frustrating step to optimize. | [4] |
| Stereoselective Dihydroxylation | OsO₄ (catalytic) | 180 mg | 88% | Used prior to pinacol rearrangement; stoichiometric OsO₄ is toxic and expensive. | [1][13] |
| Allylic Oxidation | SeO₂ | (Not specified) | (Not specified) | A sequence of oxidations is often required for poly-oxygenation. | [9] |
| Allylic Oxidation | Silica-supported SeO₂ | (Not specified) | (Not specified) | Improves selectivity for the least hindered allylic site. | [5] |
Experimental Protocols
Protocol 1: Scalable Pauson-Khand Cyclization (Adapted from Baran et al.)[3]
This protocol describes the formation of the dienone intermediate (15) on a gram scale.
-
Preparation: To a solution of the protected diol substrate (14, 1.0 eq) in degassed, anhydrous toluene (to a final concentration of 0.005 M), add [RhCl(CO)2]2 (0.10 eq).
-
Reaction: Place the reaction vessel under a positive pressure of carbon monoxide (CO balloon).
-
Heating: Heat the mixture to 90 °C and stir for 2 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography to yield the dienone product (15). The reported yield for this step is 72% on a 1.5 g scale.[3]
Visualized Workflows and Logic
The following diagrams illustrate key concepts and workflows for developing a scalable this compound synthesis.
Caption: A two-phase strategy for (+)-ingenol synthesis, separating core construction from functionalization.[6][9][14]
Caption: A decision tree for systematically troubleshooting low-yielding reactions in complex synthesis.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. This compound Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Open Flask: Ingenol: Behind the scenes [openflask.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sc.sogang.ac.kr [sc.sogang.ac.kr]
- 7. Enzymatic Late‐Stage Modifications: Better Late Than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Ingenol Mebutate Resistance
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for investigating resistance mechanisms to ingenol mebutate (IM).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for ingenol mebutate?
A1: Ingenol mebutate (IM) has a dual mechanism of action. First, it directly induces rapid cell death by activating Protein Kinase C (PKC), which leads to mitochondrial swelling and subsequent necrotic cell death, preferentially in dysplastic cells.[1][2][3] Second, it promotes an acute inflammatory response characterized by the infiltration of neutrophils, which helps eliminate any remaining tumor cells.[1][4]
Q2: What are the primary theoretical or observed mechanisms of resistance to ingenol mebutate?
A2: While dedicated studies on IM resistance are emerging, resistance can be extrapolated from its mechanism and general principles of oncology. Key potential mechanisms include:
-
Increased Drug Efflux: Ingenol mebutate is a substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[4] Overexpression of ABC transporters can pump the drug out of the cell, preventing it from reaching its intracellular target (PKC) and inducing cell death.[5][6]
-
Evasion of Apoptosis/Necrosis: IM's efficacy relies on inducing programmed cell death. Cancer cells can acquire resistance by upregulating anti-apoptotic proteins. For example, in studies with cutaneous T-cell lymphoma, cell lines resistant to IM showed strong expression of the caspase-inhibiting proteins c-FLIP and XIAP.[7][8]
-
Alterations in the PKC Pathway: As a primary activator of PKC, alterations in the expression or function of specific PKC isoforms (like the pro-apoptotic PKC-delta) could reduce a cell's sensitivity to the drug.[7][9]
-
Cellular Differentiation State: Studies have shown that well-differentiated keratinocytes are significantly less sensitive to IM-induced cell death compared to less-differentiated or cancerous cells.[9][10] This suggests the differentiation status of a tumor may influence its response.
Q3: Are there known clinical resistance rates for ingenol mebutate?
A3: In clinical trials for actinic keratosis (AK), complete clearance rates are not 100%, implying a degree of non-response or resistance. For face and scalp lesions, complete clearance is achieved in approximately 45-54% of patients.[11][12] For trunk and extremity lesions, the rate is around 43%.[11] Sustained clearance after one year is observed in about 44-46% of patients, indicating that recurrence can also be an issue.[1][13]
Troubleshooting Guide for In Vitro Experiments
Problem: My cancer cell line shows minimal or no response to standard concentrations of ingenol mebutate.
| Potential Cause | Troubleshooting Steps |
| Inherent Resistance | Some cell lines may have intrinsic resistance. This can be due to high basal expression of ABC transporters or anti-apoptotic proteins. Verify the reported sensitivity of your cell line in the literature if possible. |
| Acquired Resistance | If the cell line was previously sensitive and has been cultured for many passages, it may have acquired resistance. This is common in long-term cultures. |
| Drug Inactivity | Ensure the ingenol mebutate stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Incorrect Dosing | The cytotoxic potency of IM can be in the high micromolar range (e.g., 200-300 µM) for some cell lines.[9][10] Confirm you are using a sufficient concentration range in your dose-response experiments. |
| Cellular Differentiation | The differentiation state of your cells can affect sensitivity.[9] Ensure consistent culture conditions (e.g., confluency, media supplements like calcium) that maintain the desired differentiation state. |
Problem: How can I confirm if my cell line has developed resistance to ingenol mebutate?
| Validation Method | Procedure |
| Determine IC50 Value | Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) on both the parental (sensitive) cell line and the suspected resistant line. A significant increase (typically >3-fold) in the half-maximal inhibitory concentration (IC50) value for the resistant line confirms resistance.[14] |
| Analyze Protein Expression | Use Western blotting to compare the expression levels of key resistance-associated proteins between the parental and resistant lines. Check for overexpression of ABC transporters (e.g., P-gp/ABCB1) and anti-apoptotic proteins (e.g., XIAP, c-FLIP, Bcl-2).[7] |
| Functional Efflux Assay | To test for increased ABC transporter activity, use a fluorescent substrate of P-gp (e.g., Rhodamine 123). Resistant cells will show lower intracellular fluorescence due to rapid efflux of the dye. This effect should be reversible with a known P-gp inhibitor. |
Quantitative Data Summary
Table 1: Clinical Efficacy of Ingenol Mebutate in Actinic Keratosis (AK)
| Treatment Area & Dose | Endpoint | Complete Clearance Rate | Partial Clearance Rate | Reference |
|---|---|---|---|---|
| Face / Scalp (0.015%) | Day 57-90 | 44.6% - 53.8% | 36.5% - 46.9% | [11][12][15] |
| Trunk / Forearm (0.05%) | Day 57 | 42.8% | 35.7% | [11] |
| Face / Scalp (0.015%) | 12-Month Sustained | 46.1% | N/A | [1][13] |
| Trunk / Extremities (0.05%) | 12-Month Sustained | 44.0% | N/A |[1][13] |
Table 2: In Vitro Cytotoxicity of Ingenol Mebutate
| Cell Type | Condition | IC50 / Effective Concentration | Reference |
|---|---|---|---|
| Normal & Cancer Cells | Undifferentiated | 200 - 300 µM | [9][10] |
| Keratinocytes | Induced to Differentiate | > 300 µM | [9][10] |
| CTCL Cell Lines (HuT-78, HH) | Sensitive | Apoptosis induced | [7][8] |
| CTCL Cell Lines (MyLa, SeAx) | Resistant | Remained resistant |[7][8] |
Detailed Experimental Protocols
Protocol 1: Generation of an Ingenol Mebutate-Resistant Cell Line
This protocol is adapted from standard methods for generating drug-resistant cell lines.[14][16]
-
Determine Initial Sensitivity:
-
Culture the parental cancer cell line in its recommended growth medium.
-
Perform a baseline cell viability assay (e.g., MTT) with a range of ingenol mebutate concentrations to determine the IC10, IC20, and IC50 values.
-
-
Initiate Resistance Induction:
-
Seed parental cells at a standard density.
-
Begin treatment by adding ingenol mebutate to the culture medium at a concentration equal to the IC10 or IC20.
-
Culture the cells for 2-3 days or until they reach 80% confluency.[16] Some protocols recommend continuous exposure, while others use intermittent exposure (e.g., 48h treatment followed by drug-free medium).[16]
-
-
Incremental Dose Escalation:
-
When the cells have recovered and are proliferating steadily at the current drug concentration, passage them and increase the ingenol mebutate concentration by a factor of 1.5 to 2.0.[16]
-
Repeat this cycle of adaptation and dose escalation. This is a lengthy process and can take several months. A significant number of cells will die after each dose increase.
-
Cryopreserve cells at various stages of resistance development.[16]
-
-
Confirmation of Resistance:
-
Once the cells can proliferate in a medium containing a significantly higher concentration of ingenol mebutate (e.g., 10-20 times the initial IC50), they are considered highly resistant.
-
Perform a final cell viability assay to compare the IC50 of the newly generated resistant line with the original parental line. A >3-fold increase in IC50 confirms the resistant phenotype.[14]
-
Maintain the resistant cell line in a medium containing a maintenance dose of ingenol mebutate to prevent reversion.
-
Protocol 2: Western Blot for Resistance-Associated Proteins
-
Protein Extraction:
-
Culture both parental and resistant cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., P-gp/ABCB1, XIAP, c-FLIP) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ to compare protein expression levels between parental and resistant cells.
-
Visualizations: Pathways and Workflows
Caption: Ingenol Mebutate (IM) action and key resistance pathways.
Caption: Workflow for generating and validating a resistant cell line.
References
- 1. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Refubium - Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP [refubium.fu-berlin.de]
- 8. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. Ingenol mebutate: induced cell death patterns in normal and cancer epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Ingenol mebutate - Wikipedia [en.wikipedia.org]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of Ingenol Mebutate in the Treatment of Actinic Keratoses: A Pre- and Posttreatment Dermoscopic Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Synthetic Ingenane Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with synthetic ingenane derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of this promising class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of synthetic this compound derivatives?
A1: The oral bioavailability of synthetic this compound derivatives is often hindered by two main factors:
-
Poor Aqueous Solubility: As highly lipophilic molecules, this compound derivatives exhibit low solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility leads to a low dissolution rate, which is frequently the rate-limiting step for absorption.[1][2]
-
Extensive First-Pass Metabolism: After absorption from the gut, these compounds pass through the liver, where they can be extensively metabolized by enzymes before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug that reaches its target.[1]
Q2: My synthetic this compound derivative shows high potency in vitro but poor efficacy in vivo. What is the likely cause?
A2: This common discrepancy is often a result of poor oral bioavailability.[3] For an orally administered compound to be effective, it must first dissolve in the GI fluids and then permeate the intestinal wall to enter the bloodstream.[3] Low aqueous solubility is a primary obstacle to this process and a crucial factor to investigate.[3]
Q3: What initial formulation strategies can be employed to improve the bioavailability of a poorly soluble synthetic this compound derivative?
A3: Initial strategies should focus on enhancing the compound's solubility and dissolution rate. Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[2]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents (e.g., propylene glycol, DMSO), or cyclodextrins in the formulation can enhance solubility.[2]
-
Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS) are particularly effective for lipophilic drugs as they can improve both solubility and absorption.[2]
-
Amorphous Solid Dispersions: Dispersing the this compound derivative in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its dissolution rate and solubility.[2]
Q4: How can I assess the intestinal permeability of my synthetic this compound derivative in the early stages of development?
A4: In vitro permeability assays are valuable tools for early-stage assessment. The Caco-2 cell permeability assay is considered the gold standard for predicting human intestinal absorption.[4][5] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[4][6] The rate at which your compound crosses this cell monolayer can provide a good indication of its potential for in vivo absorption.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps & Optimization |
| Low or undetectable plasma concentrations after oral administration. | Poor dissolution due to low aqueous solubility. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility of your compound at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).[2] 2. Formulation Enhancement: Employ solubility-enhancing techniques such as lipid-based formulations (e.g., SEDDS), amorphous solid dispersions, or the use of co-solvents and surfactants.[2] 3. Particle Size Reduction: Investigate the effect of micronization or nanosizing on the dissolution rate.[2] |
| Rapid pre-systemic metabolism (first-pass effect). | 1. In Vitro Metabolism Studies: Perform incubations with liver and intestinal microsomes or S9 fractions to evaluate the rate of metabolic degradation.[2] 2. Co-administration with Metabolic Inhibitors: In preclinical models, co-administer with known inhibitors of the metabolic enzymes responsible for your compound's degradation to confirm the extent of first-pass metabolism. | |
| High variability in plasma concentrations between individual animals. | Differences in gastrointestinal physiology (e.g., food effects). | 1. Standardize Experimental Conditions: Ensure consistent fasting times for all animals before dosing.[2] 2. Administer a consistent volume and concentration of the formulation. [2] 3. Control for potential differences in gut motility and pH. [2] |
| Inter-individual differences in metabolic enzyme activity. | 1. Increase Sample Size: Use a sufficient number of animals to account for biological variability and obtain more robust pharmacokinetic data.[2] | |
| Precipitation of the compound in the formulation or upon dilution in aqueous media. | Supersaturation and poor stability of the formulation. | 1. Optimize Formulation: Adjust the concentration of the compound and excipients. Consider adding a precipitation inhibitor (e.g., polymers like HPMC or PVP).[3] 2. pH Control: If the compound's solubility is pH-dependent, buffer the formulation to maintain an optimal pH.[3] |
Data Presentation
Table 1: Comparison of Formulation Strategies for a Model Lipophilic Compound
| Formulation Strategy | Key Excipients | Drug Loading (% w/w) | In Vitro Dissolution (at 30 min) | Relative Oral Bioavailability (vs. Suspension) |
| Aqueous Suspension | Suspending agent (e.g., 0.5% CMC) | 5% | < 10% | 1.0 |
| Micronized Suspension | Micronized drug, suspending agent | 5% | 25% | 2.5 |
| Co-solvent Solution | PEG 400, Propylene Glycol | 10% | > 90% | 4.0 |
| SEDDS | Oil, Surfactant, Co-surfactant | 15% | > 95% (as emulsion) | 6.5 |
| Amorphous Solid Dispersion | Polymer (e.g., HPMC-AS) | 20% | > 85% | 8.0 |
Note: This table presents illustrative data for a model lipophilic compound to demonstrate the potential impact of different formulation strategies. Actual results will vary depending on the specific synthetic this compound derivative.
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a synthetic this compound derivative.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Permeability Experiment (Apical to Basolateral): a. The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. The test compound (dissolved in transport buffer, typically with a low percentage of DMSO) is added to the apical (upper) chamber. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (lower) chamber. The volume removed is replaced with fresh transport buffer. d. A sample is also taken from the apical chamber at the beginning and end of the experiment.
-
Permeability Experiment (Basolateral to Apical): The experiment is repeated in the reverse direction to assess active efflux. The test compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the permeable support.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a synthetic this compound derivative.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[7] Animals are acclimatized and fasted overnight before the experiment.
-
Dosing: a. Intravenous (IV) Group: A separate group of rats receives the compound intravenously (e.g., via the tail vein) to determine the absolute bioavailability. The compound is typically formulated in a solubilizing vehicle. b. Oral (PO) Group: The test group receives the compound orally via gavage. The compound is administered in the formulation being tested (e.g., suspension, SEDDS).
-
Blood Sampling: Blood samples are collected from a suitable vessel (e.g., tail vein or jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Oral bioavailability (F%) is calculated as: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
-
Mandatory Visualizations
Caption: Formulation strategies to enhance the bioavailability of synthetic this compound derivatives.
Caption: Troubleshooting workflow for poor in vivo efficacy.
Caption: Simplified signaling pathway of ingenol derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolution of Synthetic Ingenane Enantiomers
Welcome to the technical support center for the resolution of enantiomers of synthetic ingenanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of ingenane enantiomers. Due to the intricate and highly complex structure of the this compound scaffold, resolving enantiomers can present unique challenges. While detailed public information on the resolution of the final ingenol product is limited in seminal total synthesis literature, this guide consolidates established principles of chiral separation and applies them to the specific context of this compound chemistry, focusing on techniques applicable to both the final products and key synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving enantiomers of synthetic ingenanes?
A1: The three primary methods applicable to the resolution of synthetic this compound enantiomers are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
-
Diastereomeric Crystallization: This classical method involves reacting the racemic this compound (or a suitable intermediate) with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.
-
Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes (often lipases) to selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
Q2: I am having difficulty achieving baseline separation of my this compound analog on a chiral HPLC column. What are the first troubleshooting steps?
A2: Poor resolution in chiral HPLC is a common issue. Here are the initial steps to take:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical. For normal-phase chromatography, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a significant impact on selectivity.
-
Reduce the Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate increases the interaction time between the analyte and the CSP, which can improve resolution.
-
Vary the Column Temperature: Temperature can have a profound and sometimes unpredictable effect on chiral separations. Experiment with both increasing and decreasing the temperature using a column oven to find the optimal condition for selectivity.
-
Screen Different Chiral Stationary Phases (CSPs): The selection of the CSP is the most crucial factor. If one CSP does not provide adequate separation, it is essential to screen others with different chiral selectors (e.g., polysaccharide-based, protein-based).
Q3: My peaks are tailing during chiral HPLC analysis of an this compound derivative. What could be the cause and how can I fix it?
A3: Peak tailing can be caused by several factors:
-
Secondary Interactions: The hydroxyl and ketone functionalities on the this compound core can lead to strong interactions with the silica surface of the CSP. Adding a small amount of a competing agent, like an acid or base modifier to the mobile phase, can help to mitigate these interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Inappropriate Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, the sample solvent should be the mobile phase itself or a weaker solvent.
Q4: When attempting diastereomeric crystallization of an this compound intermediate, I am not getting any crystalline material. What can I do?
A4: Difficulty in obtaining crystalline diastereomeric salts is a common challenge. Consider the following:
-
Screen a Variety of Chiral Resolving Agents: The choice of the resolving agent is critical. For ingenanes, which often possess hydroxyl groups, derivatization to a carboxylic acid or amine may be necessary to form salts with chiral bases (e.g., brucine, strychnine, (R)- or (S)-1-phenylethylamine) or chiral acids (e.g., tartaric acid, mandelic acid), respectively.
-
Systematic Solvent Screening: The choice of solvent is crucial for successful crystallization. A systematic screening of solvents with varying polarities and hydrogen bonding capabilities should be performed to find a system where the two diastereomeric salts have a significant solubility difference.
-
Control Crystallization Conditions: Factors such as temperature, cooling rate, and concentration play a vital role. Slow cooling and allowing for slow evaporation of the solvent can promote the growth of well-defined crystals.
Q5: My enzymatic resolution of an ingenol analog is very slow and gives low enantiomeric excess (ee). How can I improve this?
A5: To improve the efficiency of enzymatic kinetic resolution:
-
Enzyme Screening: Different lipases (e.g., from Candida antarctica (CAL-A, CAL-B), Pseudomonas cepacia) exhibit different selectivities and activities for various substrates. It is essential to screen a panel of enzymes.
-
Acyl Donor and Solvent: For the acylation of ingenol's hydroxyl groups, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and the organic solvent can significantly impact the reaction rate and enantioselectivity.
-
Temperature Optimization: Enzyme activity is temperature-dependent. Running the reaction at the optimal temperature for the chosen enzyme can improve the rate and selectivity.
-
Immobilization of the Enzyme: Using an immobilized enzyme can enhance stability and allow for easier separation from the reaction mixture, potentially improving the overall process.
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based like Chiralcel OD-H, Chiralpak AD-H; protein-based). |
| Suboptimal mobile phase composition. | Systematically vary the ratio of the mobile phase components. For normal phase, adjust the alcohol modifier concentration. For reversed-phase, alter the organic modifier (ACN, MeOH) and pH. | |
| Flow rate is too high. | Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase interaction time with the CSP.[1] | |
| Incorrect temperature. | Use a column oven to systematically screen temperatures both above and below ambient.[1] | |
| Peak Tailing | Secondary interactions with the stationary phase. | For ingenanes with hydroxyl groups, consider adding a small amount of an acidic or basic modifier to the mobile phase to block active sites on the silica. |
| Sample overload. | Reduce the amount of sample injected by lowering the concentration or volume. | |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Irreproducible Retention Times | Insufficient column equilibration. | Chiral columns may require longer equilibration times, especially after changing the mobile phase.[1] |
| Mobile phase instability or evaporation. | Prepare fresh mobile phase daily and keep the solvent reservoir covered. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[1] |
Diastereomeric Crystallization Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Failure to Crystallize | Poor choice of resolving agent. | Screen a variety of chiral resolving agents. If the this compound does not have an acidic or basic handle, derivatization is necessary. |
| Unsuitable solvent system. | Conduct a systematic screening of single and mixed solvent systems with varying polarities. | |
| Solution is too dilute or too concentrated. | Experiment with a range of concentrations to find the optimal supersaturation level. | |
| Oily Precipitate Forms | Solvent is too non-polar or cooling is too rapid. | Try a more polar solvent system or a slower cooling rate. Seeding with a small crystal can sometimes induce proper crystallization. |
| Low Diastereomeric Excess (de) of Crystals | Similar solubilities of the diastereomeric salts. | Re-screen for a different resolving agent or solvent system that provides a larger solubility difference between the diastereomers. |
| Co-precipitation of both diastereomers. | Perform multiple recrystallizations of the enriched solid to improve diastereomeric purity. |
Experimental Protocols
Disclaimer: The following protocols are generalized methodologies based on common practices for complex molecules. They should be adapted and optimized for specific synthetic this compound derivatives.
Protocol 1: Chiral HPLC Method Development for this compound Analogs
-
Column Selection:
-
Begin by screening a set of polysaccharide-based chiral stationary phases (CSPs), such as Daicel Chiralpak AD-H, AS-H, and Chiralcel OD-H, as they show broad applicability.
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare a stock solution of the racemic this compound analog in the mobile phase.
-
Start with a mobile phase of Hexane/Isopropanol (IPA) (90:10, v/v).
-
Perform isocratic elutions, systematically varying the IPA concentration from 5% to 30%.
-
If resolution is still poor, try other alcohol modifiers like ethanol or n-butanol.
-
-
Optimization of Flow Rate and Temperature:
-
Once partial separation is observed, reduce the flow rate from 1.0 mL/min to 0.7 mL/min and then to 0.5 mL/min to assess the impact on resolution.
-
Using a column oven, evaluate the separation at different temperatures, for example, 15°C, 25°C, and 40°C.
-
-
Data Analysis:
-
For each condition, calculate the retention factors (k'), separation factor (α), and resolution (Rs) to determine the optimal settings.
-
Protocol 2: Diastereomeric Crystallization of an this compound Intermediate
-
Preparation of Diastereomeric Salts:
-
If the this compound intermediate has a carboxylic acid group, dissolve one equivalent of the racemic mixture in a suitable solvent (e.g., ethyl acetate, methanol).
-
Add 0.5 to 1.0 equivalents of an enantiomerically pure chiral base (e.g., (R)-(+)-1-phenylethylamine).
-
Stir the solution at room temperature to allow for salt formation.
-
-
Crystallization:
-
Slowly cool the solution or allow for slow evaporation of the solvent at room temperature.
-
If no crystals form, try adding a less polar co-solvent (e.g., hexane, diethyl ether) dropwise until turbidity is observed, then allow it to stand.
-
Collect the resulting crystals by filtration.
-
-
Analysis and Purification:
-
Analyze the diastereomeric excess (de) of the crystalline material and the mother liquor by NMR or chiral HPLC.
-
Perform subsequent recrystallizations of the solid from the same or a different solvent system to enhance the diastereomeric purity.
-
-
Liberation of the Enantiomer:
-
Once the diastereomeric salt is pure, dissolve it in a suitable solvent and treat it with an acid (e.g., dilute HCl) to protonate the chiral resolving agent and liberate the desired enantiopure this compound intermediate, which can then be extracted.
-
Protocol 3: Enzymatic Kinetic Resolution (EKR) of an Ingenol Analog
-
Enzyme and Reaction Setup:
-
To a solution of the racemic ingenol analog (1 equivalent) in an organic solvent (e.g., toluene, THF), add an acyl donor (e.g., vinyl acetate, 5-10 equivalents).
-
Add the lipase (e.g., Novozym 435, an immobilized form of Candida antarctica lipase B) to the reaction mixture (typically 10-50% by weight of the substrate).
-
-
Reaction Monitoring:
-
Stir the reaction at a controlled temperature (e.g., 30-45°C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or TLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of both the unreacted starting material and the acylated product.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted ingenol analog from the acylated product using standard column chromatography on silica gel.
-
-
Enantiomeric Excess Determination:
-
Determine the enantiomeric excess of the recovered starting material and the product by chiral HPLC analysis.
-
Visualizations
Caption: Workflow for the resolution of synthetic this compound enantiomers.
Caption: Troubleshooting logic for poor resolution in chiral HPLC.
References
Technical Support Center: Efficient Late-Stage Functionalization of the Ingenane Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the late-stage functionalization of the ingenane core.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the late-stage functionalization of the this compound core?
A1: The primary challenges stem from the complex, sterically hindered, and strained tetracyclic 5/7/7/3 ring system of the this compound core.[1][2] Key difficulties include:
-
Regioselectivity: Differentiating between multiple similar C-H bonds to functionalize a specific position. The inherent reactivity of certain positions can lead to undesired side products.
-
Stereoselectivity: Controlling the three-dimensional arrangement of new functional groups, especially given the "inside-outside" stereochemistry of the bridgehead connection.[2][3]
-
Chemoselectivity: The presence of multiple reactive functional groups (hydroxyls, ketones, alkenes) requires the use of highly selective reagents to avoid unwanted reactions at other sites.[4]
-
Instability of the Core: The this compound skeleton can be prone to rearrangement or degradation under harsh reaction conditions.[1]
Q2: How can I improve the regioselectivity of C-H oxidation on the this compound core?
A2: Improving regioselectivity often involves a combination of catalyst selection and directing group strategies.
-
Catalyst-Controlled Oxidation: Utilizing transition-metal catalysts can provide selectivity for specific C-H bonds based on their electronic properties and steric accessibility.[5][6] For instance, certain rhodium catalysts have shown promise in directing functionalization to specific sites in complex molecules.[6]
-
Enzymatic Approaches: Biocatalysis, particularly using cytochrome P450 enzymes, can offer exceptional regio- and stereoselectivity for hydroxylation and other oxidative transformations on complex scaffolds.[7]
-
Protecting Groups: Strategically protecting more reactive hydroxyl groups can guide the functionalization to the desired position.
Q3: My late-stage functionalization reaction is resulting in a low yield. What are the potential causes and solutions?
A3: Low yields in late-stage functionalization of ingenanes can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Reagent Inactivity: The functionalizing reagent may have degraded or is not active enough for the specific C-H bond. | * Verify the activity of the reagent. * Consider using a more reactive catalyst or reagent system. * For C-H oxidation, ensure the oxidant is fresh and used in the correct stoichiometry.[4] |
| Steric Hindrance: The target C-H bond may be too sterically encumbered for the chosen reagent to access. | * Use smaller, less sterically demanding reagents or catalysts. * Consider a multi-step approach where a less hindered position is functionalized first, followed by a rearrangement or subsequent modification. | |
| Incorrect Reaction Conditions: Temperature, solvent, or reaction time may not be optimal. | * Perform a systematic optimization of reaction parameters (e.g., temperature screen, solvent screen). * Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent product degradation. | |
| Formation of Multiple Products (Poor Selectivity) | Multiple Reactive Sites: The reaction conditions are not selective for the desired C-H bond or functional group. | * Employ a more selective catalyst or reagent.[8] * Introduce a directing group to guide the functionalization to the desired site. * Utilize protecting groups to block competing reactive sites. |
| Product Isomerization or Rearrangement: The this compound core or the newly introduced functional group is unstable under the reaction conditions. | * Attempt the reaction at a lower temperature. * Use milder reagents and a buffered reaction medium if applicable. * Investigate alternative synthetic routes that might avoid the problematic intermediate.[3] | |
| Product Degradation | Harsh Reaction Conditions: The product is not stable to the reagents, temperature, or workup procedure. | * Reduce the reaction time. * Use a milder workup procedure (e.g., avoid strong acids or bases). * Purify the product quickly after the reaction is complete. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Controlled C-H Oxidation
This protocol is a generalized procedure based on common practices for late-stage C-H oxidation of complex molecules.[4][9]
-
Preparation: To a solution of the this compound substrate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon), add the chosen catalyst (e.g., a palladium or rhodium complex, 0.05-0.1 eq).
-
Reagent Addition: Add the oxidant (e.g., a peroxide or a hypervalent iodine reagent, 1.1-2.0 eq) and any necessary additives (e.g., ligands, acids, or bases) to the reaction mixture.
-
Reaction: Stir the mixture at the optimized temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with an appropriate quenching agent (e.g., saturated sodium thiosulfate solution for peroxide oxidants). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Quantitative Data Summary
The following table summarizes representative yields for late-stage functionalization reactions on this compound-related scaffolds, highlighting the impact of different reagents and positions.
| Substrate | Position Functionalized | Reaction Type | Reagent/Catalyst | Yield (%) | Reference |
| Ingenol Derivative | C-20 | C-H Oxidation | SeO₂, tBuOOH | 49% | [10] |
| Ingenol Intermediate | C-3 | Ketone Reduction | NaBH₄ | 90-99% | [10] |
| Ingenol Intermediate | C-20 | Sulfone to Alcohol | Sodium Amalgam | Not specified | [10] |
| This compound Core | Various | C-H Oxidation | Multiple | Varies | [4] |
Visualizations
Experimental Workflow for Troubleshooting Low Yields
Caption: A troubleshooting workflow for addressing low yields in this compound functionalization.
Logical Relationship of Selectivity Challenges
Caption: Key selectivity challenges in this compound functionalization and their solutions.
References
- 1. This compound Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic studies on the this compound diterpenes. An improved entry into a trans-intrabridgehead system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Enzymatic Late‐Stage Modifications: Better Late Than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Ingenol Mebutate and 5-Fluorouracil for Actinic Keratosis
For Researchers, Scientists, and Drug Development Professionals
Actinic keratosis (AK), a common premalignant cutaneous lesion resulting from chronic sun exposure, represents a significant concern due to its potential for progression to squamous cell carcinoma.[1][2][3] Various topical field therapies are employed to manage AKs, with ingenol mebutate and 5-fluorouracil (5-FU) being two prominent options. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development in dermatology.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of ingenol mebutate and 5-fluorouracil diverge significantly in their mechanisms of action.
Ingenol Mebutate: This diterpene ester, derived from the sap of the Euphorbia peplus plant, exhibits a dual mechanism of action.[1][4][5] It rapidly induces cell death in dysplastic keratinocytes through primary necrosis.[1][4] This initial cytotoxic effect is followed by a robust inflammatory response, characterized by the infiltration of neutrophils.[1][6] This secondary phase involves neutrophil-mediated, antibody-dependent cellular cytotoxicity, which helps to eliminate any remaining atypical cells.[4][6]
5-Fluorouracil: As a pyrimidine analog, 5-FU primarily functions as an antimetabolite.[7][8] It inhibits thymidylate synthetase, a crucial enzyme in the DNA synthesis pathway.[9][10][11] By blocking this enzyme, 5-FU disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in the rapidly proliferating dysplastic cells of actinic keratosis lesions.[7][9][11] It can also be misincorporated into RNA, further contributing to its cytotoxic effects.[8]
Comparative Efficacy: Clinical Trial Data
Head-to-head and comparative clinical trials have provided valuable insights into the relative efficacy of ingenol mebutate and 5-fluorouracil. While both are effective, there are notable differences in clearance rates and long-term outcomes.
A randomized controlled trial directly comparing four field-directed treatments for AK on the head found that 5% fluorouracil cream was the most effective.[12][13] Twelve months after treatment, the probability of remaining free from treatment failure (defined as at least a 75% reduction in lesions) was significantly higher for 5-fluorouracil (74.4%) compared to ingenol mebutate (28.9%).[12]
| Efficacy Outcome | Ingenol Mebutate (0.015% gel) | 5-Fluorouracil (5% cream) | Study Reference |
| Complete Clearance Rate (Face/Scalp) | 34% - 53.8% | 38% - 92% | [14][15][16] |
| Partial Clearance Rate (≥75% reduction) | 63.9% - 69.2% | Not consistently reported with this metric | [14] |
| Recurrence Rate (12 months) | 53.9% | Lower than ingenol mebutate | |
| Probability of remaining free from treatment failure (12 months) | 28.9% | 74.4% | [12] |
Experimental Protocols: A Look at Key Studies
The methodologies of pivotal clinical trials are crucial for interpreting the comparative data.
Head-to-Head Comparison of Four Field-Directed Treatments (Jansen et al.)
-
Study Design: A randomized, single-blind, multicenter trial involving 624 patients with five or more AK lesions on the head within a 25 to 100 cm² area.[12][13]
-
Treatment Arms:
-
Primary Outcome: Proportion of patients with at least a 75% reduction in the number of AK lesions at 12 months after the end of treatment.[12]
-
Key Findings: 5-fluorouracil demonstrated the highest probability of treatment success at 12 months.[12][13]
Tolerability and Safety Comparison (Samorano et al.)
-
Study Design: An open-label, prospective, randomized, controlled clinical trial with 100 patients having AKs within a 25 cm² area on the face.[17][18]
-
Treatment Arms:
-
Primary Outcome: Comparison of tolerability and safety, primarily assessing local skin reactions (LSRs).[17]
-
Key Findings: While the maximum intensity of LSRs was similar for both treatments, the reactions in the ingenol mebutate group were more short-lived, peaking at day 4 and resolving by day 15. In contrast, LSRs in the 5-FU group peaked at day 29 and persisted longer.[17][18]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Safety and Tolerability
Both treatments are associated with local skin reactions (LSRs), which are expected on-target effects.
Ingenol Mebutate: LSRs, including erythema, flaking/scaling, and crusting, are common but are typically of short duration.[6] Pain and pruritus at the application site are also frequently reported.[6] The rapid onset and resolution of these reactions are a key feature of ingenol mebutate treatment.[17][18]
5-Fluorouracil: Treatment with 5-FU is associated with a more prolonged period of LSRs, including erythema, erosion, and necrosis, which can last for the duration of the treatment and for some time after.[7][17]
| Adverse Event | Ingenol Mebutate | 5-Fluorouracil | Study Reference |
| Common Local Skin Reactions | Erythema, flaking/scaling, crusting, pain, pruritus | Erythema, erosion, necrosis, desquamation | [6][7][14] |
| Duration of Local Skin Reactions | Short-lived, peaking around day 4 and resolving by day 15 | Prolonged, peaking later in treatment and lasting longer | [17][18] |
| Patient-Reported Outcomes | Higher patient satisfaction in some studies due to shorter treatment duration | Higher patient satisfaction and willingness to repeat treatment in a large head-to-head trial | [13][19] |
Conclusion
In the comparative landscape of topical treatments for actinic keratosis, both ingenol mebutate and 5-fluorouracil have established roles. 5-fluorouracil demonstrates superior long-term efficacy in terms of sustained lesion clearance.[12][13] However, ingenol mebutate offers a significantly shorter treatment duration, which can improve patient adherence.[3][6][20] The choice between these agents in a clinical or developmental context will depend on a variety of factors, including the desired balance between treatment duration, long-term efficacy, and the patient's ability to tolerate a more prolonged course of local skin reactions. The distinct mechanisms of action also present different avenues for future research, including potential combination therapies.
References
- 1. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Field Treatment of Actinic Keratosis With Ingenol Mebutate - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ingenol mebutate treatment in actinic keratosis – clinical effectiveness and potential side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicinetoday.com.au [medicinetoday.com.au]
- 8. nextstepsinderm.com [nextstepsinderm.com]
- 9. Considerations for Use of Fluorouracil Cream 0.5% for the Treatment of Actinic Keratosis in Elderly Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Synergistic Mechanisms of 5-Fluorouracil and Imiquimod in the Treatment of Actinic Keratoses - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. JNCCN 360 - Advanced Skin Cancers - Comparison of Four Field-Directed Treatments for Actinic Keratosis [jnccn360.org]
- 13. 5% fluorouracil cream is the best first-line treatment for actinic keratosis skin lesions [evidence.nihr.ac.uk]
- 14. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects* | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
- 15. cdn.mdedge.com [cdn.mdedge.com]
- 16. Phase IV head-to-head randomized controlled trial comparing ingenol mebutate 0·015% gel with diclofenac sodium 3% gel for the treatment of actinic keratosis on the face or scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the tolerability and safety of a 0.015% ingenol mebutate gel compared to 5% 5-fluorouracil cream for the treatment of facial actinic keratosis: a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medpagetoday.com [medpagetoday.com]
- 20. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytotoxicity: Ingenane vs. Tigliane Diterpenoids
Ingenane and tigliane diterpenoids, two prominent classes of natural compounds primarily isolated from the Euphorbiaceae family, have garnered significant attention in cancer research for their potent cytotoxic activities. While both share a common origin and a core mechanism involving the activation of Protein Kinase C (PKC), their distinct structural features lead to differences in their biological activities and cytotoxic profiles. This guide provides a comparative overview of their cytotoxicity, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Cytotoxicity Data
The cytotoxic efficacy of this compound and tigliane diterpenoids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative compounds from each class, showcasing their potent anti-proliferative effects.
| Diterpenoid Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tigliane | Eupneonoid A | A549 (Human Lung Carcinoma) | > 7.042 | [1] |
| Tigliane | Eupneonoid B | A549 (Human Lung Carcinoma) | 1.318 | [1] |
| Tigliane | Known Analogue 3 | A549 (Human Lung Carcinoma) | 1.834 | [1] |
| Tigliane | Known Analogue 4 | A549 (Human Lung Carcinoma) | 3.529 | [1] |
| Tigliane | Known Analogue 5 | A549 (Human Lung Carcinoma) | 1.956 | [1] |
| Tigliane | Known Analogue 6 | A549 (Human Lung Carcinoma) | 2.648 | [1] |
| Tigliane | Crodamoid H | A549 (Human Lung Carcinoma) | 2.4 | [2] |
| Tigliane | Crodamoid I | A549 (Human Lung Carcinoma) | 1.2 | [2] |
| Tigliane | Known Compound 15 | A549 (Human Lung Carcinoma) | 0.9 | [2] |
| Tigliane | Crodamoid H | HL-60 (Human Promyelocytic Leukemia) | 1.8 | [2] |
| Tigliane | Crodamoid I | HL-60 (Human Promyelocytic Leukemia) | 1.1 | [2] |
| Tigliane | Known Compound 15 | HL-60 (Human Promyelocytic Leukemia) | 1.0 | [2] |
| Tigliane | Daphnegene A | MCF-7 (Human Breast Adenocarcinoma) | 68.2 | [3] |
| Tigliane | Daphnegene A | HepG-2 (Human Liver Cancer) | 42.7 | [3] |
| Tigliane | Compound (3) | MCF-7 (Human Breast Adenocarcinoma) | 10.1 µg/ml | [4] |
| Tigliane | Compound (3) | 4T1 (Mouse Breast Cancer) | 28 µg/ml | [4] |
| This compound | Ingenol Mebutate | HSC-5 (Human Squamous Cell Carcinoma) | 200-300 | [5][6] |
| This compound | Ingenol Mebutate | HeLa (Human Cervical Cancer) | 200-300 | [5][6] |
| This compound | 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker (Keratinocytes) | 0.39 | [7] |
| This compound | 17-acetoxyingenol 3 angelate 5,20-diacetate | HPV-Ker (Keratinocytes) | 0.32 | [7] |
| This compound | Ingenol Mebutate (Positive Control) | HPV-Ker (Keratinocytes) | 0.84 | [7] |
Mechanisms of Action: A Tale of Two Diterpenoids
The primary molecular target for both this compound and tigliane diterpenoids is Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of cellular signaling pathways involved in proliferation, differentiation, and apoptosis.[8][9] These diterpenoids act as analogues of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms.
Tigliane Diterpenoids (e.g., Phorbol Esters):
Tigliane diterpenoids, such as the well-studied phorbol esters, are potent activators of PKC.[10] Their binding to the C1 domain of PKC leads to the activation of downstream signaling cascades, including the MAPK/ERK pathway. This can result in a variety of cellular responses, including the induction of apoptosis. Some tiglianes can also exhibit pro-inflammatory and tumor-promoting activities, which complicates their therapeutic potential.[11]
This compound Diterpenoids (e.g., Ingenol Mebutate):
This compound diterpenoids, like ingenol mebutate, also activate PKC.[12] Their mechanism of action is often described as a dual process: direct cytotoxicity and the induction of an inflammatory immune response.[12][13] Activation of PKC by ingenanes can lead to rapid mitochondrial dysfunction and cell necrosis.[5][12] Furthermore, some this compound-type diterpenoids have been shown to induce apoptosis by regulating the SRC/PI3K/Akt signaling pathway.[14] They are also being explored for their ability to promote apoptosis and macrophage polarization via the regulation of PKC signaling pathways.[15][16]
Signaling Pathways
The cytotoxic effects of both this compound and tigliane diterpenoids are mediated through complex signaling networks. Below are diagrams illustrating a generalized PKC activation pathway and a typical experimental workflow for assessing cytotoxicity.
Caption: Generalized PKC activation pathway by this compound and tigliane diterpenoids.
Caption: Experimental workflow for determining cytotoxicity.
Experimental Protocols
The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound or tigliane diterpenoids in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration typically 0.5 mg/mL) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
Conclusion
Both this compound and tigliane diterpenoids demonstrate significant cytotoxic potential against a range of cancer cell lines, primarily through the activation of PKC. Tiglianes, particularly certain phorbol esters, exhibit potent cytotoxicity but their therapeutic application can be hampered by off-target effects, including tumor promotion. Ingenanes, such as ingenol mebutate, also show strong cytotoxic and pro-inflammatory activities that are being harnessed for the treatment of skin cancers. The choice between these two classes of compounds for further drug development will depend on a careful evaluation of their specific cytotoxic profiles, mechanisms of action, and overall therapeutic index. Further research focusing on direct, side-by-side comparative studies will be crucial for fully elucidating their relative advantages and disadvantages as potential anticancer agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cytotoxic Tigliane Diterpenoids from Croton damayeshu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 5. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. Ingenol mebutate: induced cell death patterns in normal and cancer epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure/activity relationships of polyfunctional diterpenes of the tigliane type. A pharmacophore model for protein-kinase-C activators based on structure/activity studies and molecular modeling of the tumor promoters 12-O-tetradecanoylphorbol 13-acetate and 3-O-tetradecanoylingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 13. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. An this compound-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An this compound-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Ingenane Esters as PKC Activators
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ingenane esters and Protein Kinase C (PKC) is critical. These diterpenoids, exemplified by the FDA-approved ingenol mebutate, are potent PKC activators with a dual mechanism of action: inducing direct cell death and stimulating an inflammatory response. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound esters, supported by experimental data and detailed methodologies, to illuminate the path for designing next-generation PKC modulators with improved therapeutic profiles.
This compound esters activate PKC by mimicking the endogenous ligand diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms.[1] This activation triggers a cascade of downstream signaling events, making them valuable pharmacological tools and therapeutic agents, particularly in dermatology for the treatment of actinic keratosis.[2][3] However, their activity is not uniform across the PKC family, and subtle structural modifications to the this compound core can dramatically alter isoform selectivity and biological outcomes.[4]
Comparative Analysis of PKC Activation by this compound Esters
The potency and isoform selectivity of this compound esters are highly dependent on the substitution pattern on the diterpenoid scaffold. Key structural features influencing PKC activation include the ester group at the C3 position and hydroxyl groups at various other positions.
Binding Affinity of Ingenol-3-angelate to PKC Isoforms
Ingenol-3-angelate (I3A), the active ingredient in ingenol mebutate, demonstrates high-affinity binding to several PKC isoforms. However, in vitro binding assays show little selectivity among the classical and novel PKC isoforms.
| PKC Isoform | Binding Affinity (Ki, nM) |
| PKC-α | 0.30 ± 0.02 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
| Table 1: Binding affinities of ingenol-3-angelate to various PKC isoforms, determined by competitive binding assays with [³H]phorbol 12,13-dibutyrate (PDBu). Data sourced from Kedei et al. (2004).[5] |
Structure-Activity Relationship of this compound Analogs
Systematic modifications of the this compound core have revealed critical determinants for PKC isoform-specific activation and downstream cellular responses. A study by Baran and colleagues (2015) elucidated the importance of hydroxyl groups at the C4 and C5 positions for PKCδ activation and subsequent inflammatory responses in keratinocytes.[1] Conversely, activation of PKCβII, which is crucial for neutrophil oxidative burst, appears to be less dependent on these functionalities.[1][4]
| Compound | Structural Modification | PKCδ Activation (EC50, nM) | PKCβII Activation (EC50, nM) | IL-8 Release (Keratinocytes, EC50, nM) | Neutrophil Oxidative Burst (EC50, nM) |
| 3 | Reference Ester | 0.2 | 0.2 | 0.3 | 2 |
| 5 | C5-des-hydroxy | 1.1 | 0.3 | 1.4 | 1 |
| 6 | C4-des-hydroxy | 2.1 | 0.4 | 1.5 | 3 |
| 9 | C4,C5-des-hydroxy | 19 | 6 | 4.9 | 3 |
| 10 | C19-ester | >1000 | 828 | >1000 | 180 |
| 13 | C3,C4,C5-des-hydroxy | >1000 | >1000 | >1000 | >1000 |
| Table 2: Structure-activity relationship of this compound analogs. The data highlights how modifications to the this compound core impact PKC isoform-specific activation and cellular responses. Data sourced from C-H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation, published in 2015.[1] |
Signaling Pathways and Experimental Workflows
The activation of PKC by this compound esters initiates a complex signaling network that ultimately leads to the observed biological effects. Understanding the experimental workflows used to characterize these compounds is crucial for interpreting the SAR data.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the bedrock of reliable SAR studies. The following are detailed methodologies for key experiments cited in the literature.
PKC Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific PKC isoform by measuring its ability to compete with a radiolabeled ligand.
-
Materials: Purified recombinant human PKC isoforms, [³H]phorbol 12,13-dibutyrate ([³H]PDBu), phosphatidylserine (PS), unlabeled PDBu (for non-specific binding), test compounds (this compound esters), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 µM CaCl₂), and glass fiber filters.
-
Procedure:
-
Prepare a mixture of the PKC isoform and PS vesicles in the assay buffer.
-
Add increasing concentrations of the test compound to the mixture.
-
Add a fixed concentration of [³H]PDBu to initiate the binding reaction.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro PKC Kinase Activity Assay
This assay measures the ability of a compound to activate a specific PKC isoform by quantifying the phosphorylation of a substrate.
-
Materials: Purified recombinant human PKC isoforms, a specific peptide substrate (e.g., a synthetic peptide with a phosphorylation site for PKC), ATP, [γ-³²P]ATP, test compounds, assay buffer (e.g., 20 mM HEPES, pH 7.4, containing 10 mM MgCl₂ and 1 mM DTT), and phosphocellulose paper or a non-radioactive detection system (e.g., ELISA-based with a phospho-specific antibody).
-
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing the PKC isoform, the peptide substrate, and the test compound at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal activation).
Cellular Assays: Cytokine Release and Neutrophil Oxidative Burst
These assays assess the functional consequences of PKC activation in a cellular context.
-
Cytokine Release (e.g., IL-8 from Keratinocytes):
-
Culture primary human keratinocytes to sub-confluence.
-
Treat the cells with various concentrations of the this compound ester for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-8 in the supernatant using a commercially available ELISA kit.
-
-
Neutrophil Oxidative Burst (ROS Production):
-
Isolate primary human neutrophils from fresh blood.
-
Pre-incubate the neutrophils with a fluorescent probe that detects reactive oxygen species (ROS), such as dihydroethidium or luminol.
-
Stimulate the cells with different concentrations of the this compound ester.
-
Measure the increase in fluorescence or luminescence over time using a plate reader.
-
By systematically applying these experimental approaches, researchers can continue to dissect the intricate SAR of this compound esters, paving the way for the development of novel PKC activators with enhanced therapeutic efficacy and reduced off-target effects.
References
- 1. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. C-H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide: Ingenol Mebutate vs. Photodynamic Therapy for Actinic Keratosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and underlying mechanisms of ingenol mebutate and photodynamic therapy (PDT) in the treatment of actinic keratosis (AK). The information is supported by experimental data from clinical trials to aid in research and development efforts.
Efficacy and Clinical Outcomes
Ingenol mebutate and photodynamic therapy are both effective field-directed therapies for actinic keratoses, though they exhibit different profiles in terms of treatment duration, local skin reactions, and cosmetic outcomes.[1] A meta-analysis of 25 studies concluded that aminolevulinic acid photodynamic therapy (ALA-PDT) was the most effective treatment for complete patient clearance at 12 weeks post-treatment compared to several other modalities, including ingenol mebutate.[2]
Clinical trials directly comparing the two treatments have shown similar efficacy in lesion clearance.[1][3] However, some studies suggest that two sessions of ALA-PDT may be more effective than a single course of ingenol mebutate gel.[4][5] When considering patient-reported outcomes, PDT is often associated with more pain during the procedure, while ingenol mebutate can lead to more severe local skin reactions and a longer time to healing.[1][6] Consequently, patients have shown a preference for MAL-PDT in some studies.[1]
Quantitative Efficacy Data
| Outcome Measure | Ingenol Mebutate | Photodynamic Therapy (MAL-PDT) | Study Reference |
| Complete Lesion Clearance | 62.9% | 67.1% | [1] |
| Patients with Complete Clearance | 42.9% | 31.4% | [1] |
| Mean Reduction in AKs (vs. baseline) | 91.7% | 97.5% (2 treatments) | [4][5] |
| Recurrence Rate (Lesion-based at 12 mo.) | 12.8% (face/scalp) | Not directly compared in cited studies | [7] |
Patient-Reported Outcomes and Tolerability
| Parameter | Ingenol Mebutate | Photodynamic Therapy (MAL-PDT) | Study Reference |
| Mean Time to Healing | 12.91 ± 4.86 days | 8.20 ± 2.75 days | [1] |
| Pain Level | Lower during application | Higher during illumination | [1] |
| Local Skin Reaction (LSR) Score | Higher | Lower | [3][4][5] |
| Patient Preference | Less preferred | More preferred | [1] |
| Cosmetic Outcome | Good | Excellent (rated superior) | [1] |
Mechanisms of Action
Ingenol Mebutate
Ingenol mebutate, a diterpene ester derived from the plant Euphorbia peplus, has a dual mechanism of action.[8][9][10] It first induces rapid, targeted cell necrosis of dysplastic keratinocytes.[10] This is followed by a robust inflammatory response characterized by the infiltration of neutrophils, which contributes to the elimination of residual tumor cells.[9][10] This process is mediated through the activation of Protein Kinase C (PKC), leading to a signaling cascade involving MEK and ERK.[11]
Photodynamic Therapy
Photodynamic therapy is a two-step process involving the topical application of a photosensitizing agent, such as aminolevulinic acid (ALA) or its methyl ester (MAL), followed by illumination with a specific wavelength of light.[12][13] The photosensitizer is preferentially absorbed by rapidly dividing dysplastic cells and converted into protoporphyrin IX (PpIX).[12] When exposed to light, PpIX produces reactive oxygen species (ROS), which induce apoptosis and necrosis in the targeted cells.[13][14] PDT also damages tumor vasculature and can stimulate an anti-tumor immune response.[12]
Experimental Protocols
The following methodologies are based on protocols from comparative clinical trials for the treatment of actinic keratosis on the face and scalp.
Ingenol Mebutate Treatment Protocol
-
Patient Selection: Patients with 4 to 8 clinically visible, non-hyperkeratotic, non-hypertrophic AKs within a contiguous 25 cm² treatment area.[7]
-
Drug Formulation: Ingenol mebutate gel, 0.015% for face and scalp applications.[7][8]
-
Application: The gel is applied by the patient once daily for three consecutive days to the identified 25 cm² treatment field.[7][8]
-
Follow-up: Efficacy and safety are typically assessed at baseline and at various time points post-treatment, with a primary endpoint often at day 57 or day 90.[1][4][5]
Photodynamic Therapy Protocol (MAL-PDT)
-
Patient Selection: Patients with multiple, clinically similar AKs in symmetrical contralateral areas.[1]
-
Preparation: The treatment area is gently curetted and cleansed.[15]
-
Photosensitizer Application: Methyl aminolevulinate (MAL) cream is applied to the treatment area with a 1 mm thickness under occlusion.
-
Incubation: The photosensitizer is allowed to incubate for a specified period, typically 1 to 3 hours.[16]
-
Illumination: The treatment area is illuminated with a light source, commonly a red light source (e.g., around 630 nm) or a blue light source (e.g., around 417 nm).[12][16]
-
Follow-up: Similar to ingenol mebutate protocols, assessments are conducted at baseline and at specified intervals post-treatment to evaluate clearance, cosmetic outcome, and recurrence.[1]
Comparative Trial Workflow
References
- 1. karger.com [karger.com]
- 2. Advances in Photodynamic Therapy for the Treatment of Actinic Keratosis and Nonmelanoma Skin Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daylight methyl-aminolevulinate photodynamic therapy versus ingenol mebutate for the treatment of actinic keratoses: an intraindividual comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of facial actinic keratoses with aminolevulinic acid photodynamic therapy (ALA-PDT) or ingenol mebutate 0.015% gel with and without prior treatment with ALA-PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Facial Actinic Keratoses With Aminolevulinic Acid Photodynamic Therapy (ALA-PDT) or Ingenol Mebutate 0.015% Gel With and Without Prior Treatment With ALA-PDT - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. A Randomized Split-Face Clinical Trial of Photodynamic Therapy with Methyl Aminolevulinate versus Ingenol Mebutate Gel for the Treatment of Multiple Actinic Keratoses of the Face and Scalp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New developments in the treatment of actinic keratosis: focus on ingenol mebutate gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 10. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination-Based Strategies for the Treatment of Actinic Keratoses with Photodynamic Therapy: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photodynamic Therapy for Dermatologic Conditions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
- 15. phdres.caregate.net [phdres.caregate.net]
- 16. A regimen to minimize pain during blue light photodynamic therapy of actinic keratoses: Bilaterally controlled, randomized trial of simultaneous versus conventional illumination - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Anti-Tumor Activity of Novel Ingenane Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor activity of novel ingenane analogs, focusing on their in vivo validation. This compound diterpenoids, natural products primarily isolated from plants of the Euphorbia genus, have emerged as a promising class of anti-cancer agents. Their unique mechanism of action, primarily centered on the activation of Protein Kinase C (PKC) isoforms, sets them apart from conventional chemotherapeutics. This document summarizes the available experimental data, compares the efficacy of different analogs, and provides detailed experimental protocols to aid in the design and interpretation of future studies.
Comparative Efficacy of this compound Analogs
The anti-tumor activity of several novel this compound analogs has been evaluated, primarily through in vitro cytotoxicity assays. While comprehensive comparative in vivo data for the newest analogs remains limited, the available information, particularly for the well-studied ingenol-3-angelate (I3A), provides a strong rationale for their further development.
In Vitro Cytotoxicity
Recent studies have focused on semi-synthetic derivatives of ingenol, such as those derived from Euphorbia tirucalli: ingenol-3-trans-cinnamate (IngA), ingenol-3-hexanoate (IngB), and ingenol-3-dodecanoate (IngC). A comparative analysis of their cytotoxic effects against a panel of human cancer cell lines revealed that IngC displayed the most potent activity.[1]
| Compound | Target Cancer Cell Lines | Key Findings |
| Ingenol-3-dodecanoate (IngC) | Esophageal Cancer Cell Lines | 6.6-fold higher efficacy than ingenol-3-angelate (I3A) and 3.6-fold higher efficacy than ingenol 3,20-dibenzoate.[1] |
| Ingenol-3-trans-cinnamate (IngA) | 70 Human Cancer Cell Lines | Exhibited dose-dependent cytotoxic effects.[1] |
| Ingenol-3-hexanoate (IngB) | 70 Human Cancer Cell Lines | Exhibited dose-dependent cytotoxic effects.[1][2] |
| Ingenol-3-angelate (I3A) | Human Melanoma Cells (A2058 and HT144) | Suppressed survival and proliferation with IC50 values of approximately 38 µM and 46 µM, respectively.[3] |
| Kansuijatrophanol D | Prostate Cancer (DU145) and Breast Cancer (MCF-7) Cell Lines | Exhibited the most promising inhibition with IC50 values of 4.19 µM and 6.29 µM, respectively.[4] |
In Vivo Anti-Tumor Activity
To date, in vivo validation has been most extensively reported for ingenol-3-angelate (I3A). Studies using a chemically-induced skin carcinogenesis model in mice have demonstrated its significant anti-tumor efficacy.
| Compound | Animal Model | Treatment | Results |
| Ingenol-3-angelate (I3A) | DMBA-induced skin carcinoma in female ICR mice | Topical application of 25 nmol and 50 nmol of I3A | Dose-dependent suppression of tumor growth. At 16 weeks, the average tumor count per mouse was reduced from 4.6±0.22 in the control group to 2.2±0.19 and 0.9±0.16 in the 25 nmol and 50 nmol treatment groups, respectively.[3] |
Signaling Pathways and Mechanism of Action
The anti-tumor activity of this compound analogs is primarily mediated through the activation of Protein Kinase C (PKC) isoenzymes, particularly PKCδ. This activation triggers a cascade of downstream signaling events, leading to both direct cytotoxicity in tumor cells and the induction of an inflammatory response that contributes to tumor clearance.
References
- 1. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ingenol 3-Hexanoate - Immunomart [immunomart.com]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and jatrophane diterpenoids from Euphorbia kansui and their antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Ingenane Natural Products
For Researchers, Scientists, and Drug Development Professionals
The ingenane class of diterpenoids, primarily isolated from plants of the Euphorbia genus, has garnered significant interest for its diverse biological activities. While some members, like ingenol mebutate, are known for their pro-inflammatory and cytotoxic effects in the treatment of actinic keratosis, a growing body of evidence reveals that many this compound natural products possess potent anti-inflammatory properties.[1] This guide provides a comparative overview of the anti-inflammatory effects of various this compound compounds, supported by experimental data, to aid researchers in drug discovery and development.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound diterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of the reported IC50 values for NO inhibition by various this compound compounds.
| Compound Name | Source Organism | In Vitro Model | IC50 (µM) for NO Inhibition | Reference |
| Euphorkans A | Euphorbia kansui | LPS-stimulated RAW 264.7 cells | 4.85 | [2] |
| Euphorkans B | Euphorbia kansui | LPS-stimulated RAW 264.7 cells | 2.78 | [2] |
| 20-deoxyingenol-3-angelate | Euphorbia kansui | LPS-stimulated RAW 264.7 cells | 10.6 | [2] |
| 5-deoxyingenol-3-angelate | Euphorbia kansui | LPS-stimulated RAW 264.7 cells | 5.49 | [2] |
| Ingenol-3-angelate | Euphorbia kansui | LPS-stimulated RAW 264.7 cells | 3.56 | [2] |
| Eurifoloid A | Euphorbia neriifolia | LPS-stimulated RAW 264.7 cells | Not specified, but showed dose-dependent inhibition | [3] |
| Euphorneroid E | Euphorbia neriifolia | LPS-stimulated RAW 264.7 cells | Not specified, but showed dose-dependent inhibition | [3] |
| Ingenol Mebutate (Ingenol-3-angelate) | Euphorbia peplus | Not directly tested for anti-inflammatory NO inhibition; known to be pro-inflammatory in the context of actinic keratosis treatment. | Not Applicable | [4][5] |
| Quercetin (Positive Control) | LPS-stimulated RAW 264.7 cells | 15.8 | [2] |
Note on Ingenol Mebutate: It is crucial to distinguish the therapeutic application of ingenol mebutate for actinic keratosis from the anti-inflammatory activities of other ingenanes. The mechanism of action for ingenol mebutate in dermatology involves inducing a localized inflammatory response and cell death, which is beneficial for clearing precancerous lesions.[4][5] In contrast, the other this compound compounds listed in the table have demonstrated the ability to suppress inflammatory responses in experimental models.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound anti-inflammatory effects.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a widely used in vitro model to screen for anti-inflammatory activity.
1. Cell Culture and Treatment:
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test this compound compounds.
-
After a 1-hour pre-incubation with the test compounds, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[6]
2. Nitrite Quantification (Griess Assay):
-
After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured as an indicator of NO production.[6]
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any test compound.
3. Cell Viability Assay (MTT Assay):
-
To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay is performed concurrently.
-
After the 24-hour treatment period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The cells are incubated for another 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of many this compound diterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] This pathway is a central regulator of the inflammatory response.
In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB (p50/p65) dimer to translocate into the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[7][8]
Several this compound compounds have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[3]
Caption: NF-κB signaling pathway and the inhibitory action of this compound diterpenoids.
Experimental Workflow for Screening Anti-Inflammatory Ingenanes
The general workflow for identifying and characterizing the anti-inflammatory properties of this compound natural products from a plant source is outlined below.
Caption: General workflow for identifying anti-inflammatory this compound compounds.
Conclusion
This guide highlights the anti-inflammatory potential of several this compound natural products, providing quantitative data and mechanistic insights that are valuable for researchers in the field of drug discovery. The ability of these compounds to inhibit nitric oxide production and modulate the NF-κB signaling pathway underscores their promise as leads for the development of novel anti-inflammatory agents. It is important to consider the specific chemical structure of each this compound, as this can significantly influence its biological activity, leading to either pro-inflammatory or anti-inflammatory effects. Further research is warranted to fully explore the therapeutic potential of this diverse class of natural products.
References
- 1. Characterisation of the inflammatory response triggered by topical ingenol mebutate 0.05% gel in basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Ingenol Mebutate in the Treatment of Skin Cancer: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
Ingenol mebutate, a diterpene ester derived from the sap of the plant Euphorbia peplus, has been a subject of significant interest for the topical treatment of non-melanoma skin cancers, primarily actinic keratosis (AK) and, to a lesser extent, superficial basal cell carcinoma (sBCC).[1][2][3][4] Its rapid treatment course offered a distinct advantage over other topical therapies.[4][5] However, concerns regarding an increased risk of skin cancer led to the suspension of its marketing authorization in Europe.[6][7] This guide provides an objective comparison of ingenol mebutate's clinical trial performance against other therapeutic alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action
Ingenol mebutate exhibits a dual mechanism of action.[3][8][9] It rapidly induces cell death by primary necrosis, characterized by mitochondrial swelling and disruption of the plasma membrane.[1][9] This is followed by a robust inflammatory response, primarily mediated by neutrophils, which contributes to the elimination of remaining tumor cells.[1][3][9] This inflammatory cascade is initiated through the activation of Protein Kinase C (PKC), a key element in its signaling pathway.[1][3][10]
Clinical Efficacy in Actinic Keratosis
Clinical trials have demonstrated the efficacy of ingenol mebutate for the treatment of AK on the face, scalp, trunk, and extremities.[3][6][11][12] The treatment regimen is notably short, involving a once-daily application for 2 or 3 consecutive days depending on the location and concentration of the gel.[2][3]
Comparison with Vehicle
Phase III clinical trials consistently showed statistically significant superiority of ingenol mebutate over vehicle (placebo) gel in achieving complete and partial clearance of AK lesions.
| Outcome Measure | Ingenol Mebutate (Face/Scalp, 0.015%) | Vehicle (Face/Scalp) | Ingenol Mebutate (Trunk/Extremities, 0.05%) | Vehicle (Trunk/Extremities) | Reference |
| Complete Clearance Rate | 42.2% | 3.7% | 34.1% | 4.7% | [3][11][12] |
| Partial Clearance Rate (>75% reduction) | 63.9% | 7.4% | 49.1% | 6.9% | [3][11] |
| Median Reduction in AKs | 83% | 0% | 75% | 0% | [3][11] |
Head-to-Head Comparison with Other Field-Directed Therapies
A significant randomized controlled trial compared the efficacy of four field-directed treatments for AK on the head: 5% fluorouracil (5-FU) cream, 5% imiquimod cream, methyl aminolevulinate photodynamic therapy (MAL-PDT), and 0.015% ingenol mebutate gel.[13][14][15]
| Treatment Group | Cumulative Probability of Remaining Free from Treatment Failure at 12 Months | Hazard Ratio for Treatment Failure (vs. 5-FU) | Reference |
| 5% Fluorouracil (5-FU) | 74.7% | - | [14] |
| 5% Imiquimod (IMQ) | 53.9% | 2.03 | [13][14] |
| Methyl Aminolevulinate Photodynamic Therapy (MAL-PDT) | 37.7% | 2.73 | [13][14] |
| 0.015% Ingenol Mebutate | 28.9% | 3.33 | [13][14] |
These results indicate that 5-FU was the most effective treatment in this comparative setting.[13][14]
Clinical Efficacy in Basal Cell Carcinoma
Ingenol mebutate has also been investigated for the treatment of superficial basal cell carcinoma (sBCC).
A phase IIa study evaluating different concentrations and application schedules of ingenol mebutate for sBCC found that a 0.05% gel applied on two consecutive days achieved a histological clearance rate of up to 71%.[2] Another study reported an 82% complete clinical response rate for BCC at one month post-treatment with E. peplus sap.[1] However, a more recent prospective study concluded that ingenol mebutate is not a useful addition to the existing treatment options for low-risk superficial BCC and cannot be recommended for low-risk nodular BCC.[16]
Experimental Protocols
Pivotal Phase III Trials for Actinic Keratosis (vs. Vehicle)
-
Study Design : Four randomized, double-blind, vehicle-controlled Phase III clinical trials.[6]
-
Patient Population : Adults with 4 to 8 clinically typical, visible, discrete AK lesions within a 25 cm² contiguous treatment area.[6]
-
Treatment Groups :
-
Primary Endpoints : The rates of complete and partial clearance of AK lesions at day 57.[3][6]
Comparative Trial of Four Field-Directed Therapies for Actinic Keratosis
-
Study Design : A multicenter, single-blind, randomized controlled trial.[15]
-
Patient Population : 624 patients with at least 5 AK lesions on the head in a single continuous area of 25 to 100 cm².[13][15]
-
Treatment Arms :
-
5% Fluorouracil (5-FU) cream : Applied twice daily for 4 weeks.[17]
-
5% Imiquimod (IMQ) cream : Applied 3 times a week for 4 weeks.
-
Methyl Aminolevulinate Photodynamic Therapy (MAL-PDT) : One session, repeated after one week if needed.
-
0.015% Ingenol Mebutate gel : Applied once daily for 3 consecutive days.[13]
-
-
Primary Outcome : The proportion of patients with at least a 75% reduction in the number of AK lesions from baseline to 12 months after the end of treatment.[13][14]
Safety and Tolerability
The most common adverse events associated with ingenol mebutate are local skin reactions (LSRs), which are expected given its mechanism of action.[1][9] These reactions include erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration.[11] These LSRs are typically transient, peaking around day 8 and resolving by day 15 to 30.[11][12]
| Local Skin Reaction | Ingenol Mebutate (Face/Scalp, 0.015%) | Vehicle (Face/Scalp) | Ingenol Mebutate (Trunk/Extremities, 0.05%) | Vehicle (Trunk/Extremities) | Reference |
| Erythema | 98% | 12% | 98% | 8% | [18] |
| Flaking/Scaling | 94% | 11% | 96% | 12% | |
| Crusting | 85% | 6% | 90% | 8% | |
| Swelling | 82% | 2% | 68% | 2% | |
| Vesiculation/Pustulation | 56% | 1% | 51% | 1% | |
| Erosion/Ulceration | 35% | 1% | 40% | 1% |
Note: Data represents the percentage of subjects reporting the reaction at any post-baseline visit.
A significant safety concern that ultimately led to the suspension of ingenol mebutate's marketing authorization was the observation of an increased incidence of skin tumors (both benign and malignant) in patients treated with the gel compared to those receiving a vehicle or an alternative treatment in some clinical studies.[7]
Conclusion
Clinical trials have established the efficacy of ingenol mebutate for the treatment of actinic keratosis, with the primary advantage of a very short treatment duration. However, in a head-to-head comparison with other established field-directed therapies, it was found to be less effective than 5-fluorouracil and imiquimod in maintaining long-term clearance.[13][14] Its application in superficial basal cell carcinoma is less substantiated. The significant safety concern regarding an increased risk of cutaneous malignancies has led to a re-evaluation of its risk-benefit profile. This comparative guide underscores the importance of considering long-term efficacy and safety data when evaluating novel therapeutic agents.
References
- 1. skintherapyletter.com [skintherapyletter.com]
- 2. jcadonline.com [jcadonline.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Ingenol Mebutate Topical Gel A Status Report On Clinical Use Beyond Actinic Keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of superficial basal cell carcinoma with ingenol mebutate gel, 0.05% - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. gov.uk [gov.uk]
- 8. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ingenol mebutate: A novel topical drug for actinic keratosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Ingenol Mebutate in the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New developments in the treatment of actinic keratosis: focus on ingenol mebutate gel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JNCCN 360 - Advanced Skin Cancers - Comparison of Four Field-Directed Treatments for Actinic Keratosis [jnccn360.org]
- 14. uspharmacist.com [uspharmacist.com]
- 15. phdres.caregate.net [phdres.caregate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. orpdl.org [orpdl.org]
- 18. Ingenol Mebutate Gel (Picato): A Novel Agent for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Ingenol: An In-Depth Guide for Researchers
Ingenol, a complex diterpenoid isolated from the latex of plants of the Euphorbia genus, has garnered significant attention from the scientific community due to its potent biological activities. Its ester, ingenol mebutate, is an FDA-approved drug for the treatment of actinic keratosis. The formidable molecular architecture of ingenol, characterized by a highly strained trans-bicyclo[4.4.1]undecane core (an "inside-outside" stereochemistry) and a dense array of oxygen functional groups, has made it a benchmark target for total synthesis. Over the years, several research groups have accomplished this feat, each employing a unique and innovative strategy. This guide provides a head-to-head comparison of three seminal total syntheses of ingenol, offering insights into the strategic decisions, key transformations, and overall efficiency of each approach.
The syntheses chosen for this comparison are the first racemic total synthesis by Winkler and coworkers (2002), the first asymmetric total synthesis by Wood and coworkers (2004), and a highly concise synthesis by Baran and coworkers (2013). These routes are particularly illustrative of the evolution of synthetic strategy toward this complex target.
Key Strategic Differences
The primary challenge in any synthesis of ingenol is the construction of the sterically strained bicyclo[4.4.1]undecane system. Each of the compared syntheses addresses this challenge with a distinct and powerful key reaction.
Caption: High-level comparison of the key strategic disconnections in the Winkler, Wood, and Baran syntheses of ingenol.
-
Winkler's Approach: The pioneering synthesis by Winkler and his team employed an intramolecular dioxenone photoaddition-fragmentation, also known as the de Mayo reaction, to construct the pivotal trans-intrabridgehead stereochemistry of the BC ring system.[1] This photochemical approach elegantly addresses the challenge of installing the strained "inside-outside" topology.
-
Wood's Strategy: Wood's group achieved the first asymmetric synthesis of ingenol by utilizing a ring-closing metathesis (RCM) reaction.[2][3] This powerful carbon-carbon bond-forming reaction was used to close the seven-membered B-ring, thereby forming the tetracyclic core of ingenol in a convergent manner.
-
Baran's Innovation: The Baran laboratory developed a highly concise and efficient synthesis of ingenol inspired by its proposed biosynthesis.[4][5] The key transformation is a biomimetic pinacol rearrangement, which converts a more readily accessible tigliane skeleton into the this compound framework.[6][7] This strategy dramatically reduced the step count of the synthesis.
Quantitative Comparison of the Synthetic Routes
The efficiency of a total synthesis is often measured by its overall yield and the total number of steps required to reach the final product. The following table summarizes these key metrics for the three discussed syntheses of ingenol.
| Metric | Winkler Synthesis (2002) | Wood Synthesis (2004) | Baran Synthesis (2013) |
| Chirality | Racemic (±) | Enantioselective (+) | Enantioselective (+) |
| Starting Material | Enone and methyl crotonate | Known β-ketoester | (+)-3-Carene |
| Longest Linear Sequence | 36 steps | 33 steps | 14 steps |
| Overall Yield | ~0.005% | ~0.002% | ~1.8% |
| Key Core-Forming Step | de Mayo Reaction | Ring-Closing Metathesis | Pinacol Rearrangement |
Experimental Protocols for Key Transformations
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are the protocols for the key bond-forming reactions in each of the three syntheses.
Winkler's Intramolecular Dioxenone Photoaddition
The de Mayo reaction in the Winkler synthesis establishes the core tricyclic system with the correct stereochemistry.
-
Reaction: Intramolecular [2+2] photocycloaddition of a dioxenone tethered to a cyclopentene.
-
Experimental Conditions: A solution of the dioxenone precursor in a 9:1 mixture of acetonitrile and acetone is irradiated with a medium-pressure mercury lamp through a Pyrex filter.
-
Significance: This reaction is highly diastereoselective, yielding the desired cyclobutane adduct as a single isomer. Subsequent fragmentation of the cyclobutane ring under basic conditions reveals the bicyclo[4.4.1]undecane core.
Caption: Workflow for the key de Mayo reaction in Winkler's synthesis of ingenol.
Wood's Ring-Closing Metathesis
The Wood synthesis employs a second-generation Grubbs catalyst to facilitate the formation of the seven-membered B-ring.
-
Reaction: Ring-closing metathesis of a diene precursor.
-
Experimental Conditions: The diene substrate is treated with a second-generation Grubbs-Hoveyda catalyst in refluxing toluene.
-
Significance: This RCM reaction successfully forms the sterically hindered trisubstituted double bond within the seven-membered ring of the this compound core, a challenging transformation that highlights the power of modern metathesis catalysts.[3]
Caption: Key ring-closing metathesis step in the Wood synthesis of ingenol.
Baran's Pinacol Rearrangement
The Baran synthesis features a biomimetic pinacol rearrangement as the cornerstone of its strategy.
-
Reaction: Lewis acid-promoted pinacol rearrangement of a vicinal diol on a tigliane scaffold.
-
Experimental Conditions: The diol precursor is treated with boron trifluoride etherate (BF₃·OEt₂) in dichloromethane at low temperature.[6]
-
Significance: This rearrangement proceeds with high diastereoselectivity to furnish the this compound skeleton.[4] The reaction design is a testament to the power of biosynthetic insights in guiding synthetic planning.
Caption: The biomimetic pinacol rearrangement in Baran's synthesis of ingenol.
Conclusion
The total syntheses of ingenol by the Winkler, Wood, and Baran groups represent significant milestones in the art and science of organic synthesis. Winkler's pioneering racemic synthesis demonstrated the feasibility of constructing the formidable this compound core using a clever photochemical strategy. Wood's asymmetric synthesis introduced the use of powerful modern reactions like RCM to tackle this complex target enantioselectively. Finally, Baran's synthesis stands as a paradigm of efficiency, showcasing how biosynthetic hypotheses can inspire remarkably concise and practical synthetic routes. For researchers in drug development and medicinal chemistry, these syntheses not only provide access to ingenol and its analogs for further biological evaluation but also offer a rich playbook of strategic and tactical solutions for the construction of complex molecular architectures.
References
Safety Operating Guide
Proper Disposal Procedures for Hazardous Organic Compounds such as Ingenane Diterpenoids
A Note on "Ingenane": The term "this compound" refers to a class of organic compounds known as this compound diterpenoids, which are often subjects of phytochemical and pharmacological research. It is important to distinguish this from "INGENIUM," a hazardous waste management company. This guide provides a general framework for the safe disposal of hazardous organic compounds applicable to this compound diterpenoids and other similar research chemicals. Specific disposal protocols should always be in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local regulations.
For researchers and professionals in drug development, ensuring the safe and compliant disposal of chemical waste is paramount. Adherence to proper procedures protects laboratory personnel, the community, and the environment.
Step-by-Step Disposal Protocol for Hazardous Organic Compounds
The disposal of hazardous organic compounds involves a systematic process to ensure safety and regulatory compliance. This protocol outlines the essential steps from waste generation to collection.
1. Hazard Assessment and Waste Identification: Before beginning any experiment that will generate hazardous waste, a thorough hazard assessment is crucial. This involves consulting the Safety Data Sheet (SDS) for all chemicals used. For novel compounds like many this compound derivatives, an assessment should be based on structurally similar compounds and any available toxicological data. The waste generated must be identified as hazardous based on its characteristics, such as ignitability, corrosivity, reactivity, or toxicity.[1][2][3]
2. Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling hazardous chemical waste. The selection of PPE is based on the risk assessment. For potent or cytotoxic compounds, enhanced protective measures are necessary.[4][5][6][7]
-
Gloves: Chemical-resistant gloves, often double-gloving with nitrile gloves, are recommended. Gloves should be changed immediately if contaminated.[4][6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.[8]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or powders.[8]
3. Waste Segregation: Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions.[9][10][11]
-
Compatibility: Never mix incompatible wastes, such as acids with bases, or oxidizers with organic solvents.[12][13][14]
-
Halogenated vs. Non-Halogenated: Keep halogenated organic solvents (containing fluorine, chlorine, bromine, or iodine) separate from non-halogenated solvents.[8][15]
-
Solid vs. Liquid: Solid chemical waste (e.g., contaminated gloves, weigh boats, silica gel) must be collected separately from liquid waste.[13]
4. Containerization and Labeling: Hazardous waste must be collected in appropriate, sealed containers.[12][14][16]
-
Container Selection: Use containers that are chemically compatible with the waste being stored. Plastic containers are often preferred.[14][16] The original chemical container is often a good choice for its waste.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards.[16][17] Labels should be securely attached as soon as waste is first added to the container.[3]
5. Storage and Collection: Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][14][16]
-
Storage: The SAA should be at or near the point of waste generation.[1] Keep waste containers closed except when adding waste.[1][12] Secondary containment should be used for all liquid hazardous waste.[12]
-
Accumulation Limits: Be aware of the volume limits for waste accumulation in an SAA (e.g., a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste).[1][2][16]
-
Waste Pickup: Once a container is full or has reached its accumulation time limit, a waste pickup must be requested from your institution's EHS department.[12]
Quantitative Data for Hazardous Waste Management
When preparing hazardous waste for disposal, specific quantitative data is often required for the waste profile. The table below summarizes key parameters with illustrative examples.
| Parameter | Description | Illustrative Example Values |
| pH | The measure of acidity or alkalinity of an aqueous waste. | 2.0 - 12.5 (Corrosive outside this range)[1] |
| Flash Point | The lowest temperature at which a liquid can form an ignitable mixture in air. | < 140°F (60°C) (Considered ignitable)[1] |
| Chemical Concentration | The amount of each hazardous constituent in the waste mixture. | List all components with percentages (e.g., Methanol 80%, Dichloromethane 15%, this compound Analog 5%). |
| Heavy Metal Content | Concentration of regulated heavy metals. | e.g., Mercury > 0.2 mg/L, Lead > 5.0 mg/L (Regulated as toxic) |
| Accumulation Time Limit | Maximum time a waste container can be stored in an SAA. | Up to 12 months, provided volume limits are not exceeded.[1] |
| Volume Limit (SAA) | Maximum volume of hazardous waste allowed in an SAA. | 55 gallons (hazardous waste), 1 quart (acutely hazardous waste).[1][2][16] |
Experimental Protocol: Preparation of a Liquid Hazardous Waste Container
This protocol details the steps for safely preparing a container for the accumulation of liquid hazardous organic waste.
1. Materials:
-
Appropriate waste container (e.g., 4L glass or polyethylene-coated glass bottle with a screw cap).
-
Hazardous waste label from your institution's EHS department.
-
Permanent marker.
-
Secondary containment bin.
2. Procedure:
-
Obtain a clean, empty container compatible with the expected waste stream. Ensure the cap seals properly.
-
Affix the hazardous waste label to the container before adding any waste.
-
Using a permanent marker, fill in the required information on the label, including the name of the principal investigator, laboratory location, and contact information.
-
Place the labeled container in a secondary containment bin large enough to hold the entire volume of the container in case of a leak or spill.
-
Position the container in the designated Satellite Accumulation Area within the fume hood where the waste will be generated.
-
As waste is added, list the full chemical name and approximate percentage of each component on the label. Do not use abbreviations or chemical formulas.
-
Keep the container securely capped at all times, except when adding waste. A funnel may be used for additions but must be removed immediately after use, and the container must be capped.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.
-
Once the container is full, complete the date on the label and request a waste pickup from EHS according to your institution's procedures.
Visualization of the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of hazardous laboratory waste.
Caption: Logical workflow for the safe disposal of hazardous laboratory waste.
References
- 1. odu.edu [odu.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. vumc.org [vumc.org]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. ohsinsider.com [ohsinsider.com]
- 7. hse.gov.uk [hse.gov.uk]
- 8. scienceready.com.au [scienceready.com.au]
- 9. readability.com [readability.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. youtube.com [youtube.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Operational Guidance for Handling Ingenane Diterpenoids
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent, biologically active compounds such as ingenane diterpenoids. This document provides essential, immediate safety and logistical information for the handling of Ingenol Mebutate, a well-characterized this compound diterpenoid, as a representative compound for this class. The following procedural guidance is designed to directly answer specific operational questions and build a foundation of trust in safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound compounds, such as Ingenol Mebutate, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety goggles with side-shields | Should be worn at all times in the laboratory to protect from splashes or aerosols.[1] If there is a risk of significant splashing, a face shield should be used in addition to safety goggles. |
| Hand Protection | Protective gloves | Nitrile gloves are a suitable choice for handling many chemicals. Ensure gloves are of an appropriate thickness and are changed regularly, or immediately if contamination is suspected.[1] |
| Skin and Body Protection | Impervious clothing (e.g., laboratory coat) | A buttoned lab coat should be worn to protect the skin and personal clothing from contamination.[1] For operations with a higher risk of spillage, additional protective clothing such as an apron or coveralls may be necessary. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area is crucial.[1] For procedures that may generate dust or aerosols, a suitable respirator should be used. This is especially important when handling powdered forms of the compound. All handling of potent compounds that could generate airborne particles should be conducted within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment. The following step-by-step guidance outlines the key phases of working with this compound diterpenoids.
Experimental Protocols: Safe Handling Workflow
-
Preparation and Planning:
-
Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for the specific this compound compound being used.[1]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, which should ideally be a chemical fume hood or a similar ventilated enclosure, by ensuring it is clean and uncluttered.[2]
-
-
Handling and Use:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.[1] When weighing or transferring solid material, do so carefully within the ventilated enclosure.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Storage:
-
Store this compound compounds in a tightly sealed container in a cool, well-ventilated area.[1]
-
The recommended storage temperature for Ingenol Mebutate is -20°C.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Store separately from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, clean the spill in a safe and prompt manner.
-
For small spills, absorb the material with an inert absorbent material and place it in a suitable, sealed container for disposal.
-
For larger spills, follow your institution's established spill response procedures.
-
-
Decontamination:
-
All surfaces and equipment that have come into contact with the this compound compound should be thoroughly decontaminated.
-
Use an appropriate cleaning agent and method as determined by your laboratory's standard operating procedures for potent compounds.
-
The primary step in any decontamination process is a thorough cleaning to remove organic and inorganic materials.
-
-
Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous waste.
-
Dispose of surplus and non-recyclable materials through a licensed disposal company.
-
Do not allow the product to enter drains, water courses, or the soil.[1]
-
Logical Workflow for Safe Handling of this compound Diterpenoids
The following diagram illustrates the key decision points and procedural flow for safely handling this compound diterpenoids in a laboratory setting.
Caption: Workflow for the safe handling of this compound diterpenoids.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
